Product packaging for Lilial(Cat. No.:CAS No. 80-54-6)

Lilial

货号: B1675391
CAS 编号: 80-54-6
分子量: 204.31 g/mol
InChI 键: SDQFDHOLCGWZPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Lilial, also known as Butylphenyl Methylpropional (IUPAC name: 3-(4-tert-Butylphenyl)-2-methylpropanal; 80-54-6), is a synthetic aromatic aldehyde supplied as a high-purity chemical for scientific investigation . Its primary research value lies in toxicological safety assessment and studies of fragrance chemistry, particularly following its classification as a reproductive toxicant and subsequent prohibition in cosmetic products within the European Union . In research settings, this compound serves as a key reference material for studying the mechanisms of chemical toxicity and endocrine disruption. Recent in vitro toxicological investigations indicate that this compound and its Phase I metabolites, at concentrations up to 100 µM, show no negative effects on cell viability, mutagenic activity in the HPRT gene mutation test, or agonistic activity towards estrogen or androgen receptors . Conversely, other studies have identified it as a mitochondriotoxin in HaCaT keratinocytes, decreasing cell viability by increasing free radical production and lowering intracellular ATP levels, an effect protectable by antioxidants . Researchers also utilize this compound to investigate human metabolism and excretion kinetics; studies show it is rapidly metabolized and excreted, with major urinary metabolites including tert-butyl-benzoic acid (TBBA) and lysmerol, enabling human biomonitoring . This compound is strictly for research use only (RUO) in applications such as analytical method development, metabolic pathway studies, and safety evaluation, and is explicitly prohibited from use in personal care products, cosmetics, or any consumer applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B1675391 Lilial CAS No. 80-54-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(4-tert-butylphenyl)-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQFDHOLCGWZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9026500
Record name 2-(4-Tert-Butylbenzyl)propionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

80-54-6
Record name Lilial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lilial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lilial
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(4-Tert-Butylbenzyl)propionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-butylbenzyl)propionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLPHENYL METHYLPROPIONAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7540GJV69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butylphenyl Methylpropional (Lilial)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphenyl methylpropional, commercially known as Lilial, is an aromatic aldehyde prized for its delicate and potent lily-of-the-valley fragrance.[1] Historically, it has been a cornerstone ingredient in a vast array of cosmetic and household products. This technical guide provides a comprehensive overview of the primary industrial synthesis pathways of Butylphenyl methylpropional, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

The most prevalent industrial synthesis of Butylphenyl methylpropional is a two-step process commencing with an aldol condensation of p-tert-butylbenzaldehyde and propionaldehyde, followed by a selective catalytic hydrogenation of the resulting unsaturated aldehyde. An alternative, though less common, route involves the Friedel-Crafts alkylation of α-methyldihydrocinnamyl alcohol. This guide will delve into the technical specifics of both methodologies.

Physicochemical Properties of Butylphenyl Methylpropional

PropertyValueReference
IUPAC Name3-(4-tert-Butylphenyl)-2-methylpropanal[1]
Common NamesThis compound, p-tert-Butyl-α-methylhydrocinnamaldehyde[1]
CAS Number80-54-6[1]
Molecular FormulaC14H20O[1]
Molecular Weight204.31 g/mol
AppearanceColorless to pale yellow liquid
OdorFloral, lily-of-the-valley
Boiling Point279 °C
Density0.946 g/mL at 20 °C
SolubilityInsoluble in water; soluble in ethanol and oils

Primary Synthesis Pathway: Aldol Condensation and Catalytic Hydrogenation

The dominant industrial production of Butylphenyl methylpropional proceeds through a two-stage synthesis. The first stage involves a base-catalyzed aldol condensation between p-tert-butylbenzaldehyde and propionaldehyde to yield p-tert-butyl-α-methylcinnamaldehyde. The subsequent stage is the selective catalytic hydrogenation of the carbon-carbon double bond of the intermediate to furnish the final product.

Synthesis_Pathway_1 p-tert-butylbenzaldehyde p-tert-butylbenzaldehyde Aldol Condensation Aldol Condensation p-tert-butylbenzaldehyde->Aldol Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Aldol Condensation p-tert-butyl-α-methylcinnamaldehyde p-tert-butyl-α-methylcinnamaldehyde Aldol Condensation->p-tert-butyl-α-methylcinnamaldehyde Catalytic Hydrogenation Catalytic Hydrogenation p-tert-butyl-α-methylcinnamaldehyde->Catalytic Hydrogenation Butylphenyl methylpropional Butylphenyl methylpropional Catalytic Hydrogenation->Butylphenyl methylpropional

Diagram 1: Primary synthesis pathway of Butylphenyl methylpropional.
Part 1: Aldol Condensation of p-tert-butylbenzaldehyde and Propionaldehyde

This reaction is a base-catalyzed condensation to form the intermediate, p-tert-butyl-α-methylcinnamaldehyde.

Experimental Protocol:

Aldol_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification Charge_Reactor Charge reactor with p-tert-butylbenzaldehyde, methanol, and aqueous NaOH solution. Add_Propionaldehyde Slowly add propionaldehyde to the mixture at 25-40°C. Charge_Reactor->Add_Propionaldehyde Condensation Maintain temperature at 45-55°C for 1.5-2 hours. Add_Propionaldehyde->Condensation Neutralization Neutralize the reaction mixture with acetic acid. Condensation->Neutralization Solvent_Removal Remove methanol by distillation. Neutralization->Solvent_Removal Purification Purify the crude product by vacuum distillation. Solvent_Removal->Purification Characterization Characterize the product (p-tert-butyl-α-methylcinnamaldehyde). Purification->Characterization

Diagram 2: Experimental workflow for the aldol condensation.

Materials:

  • p-tert-butylbenzaldehyde

  • Propionaldehyde

  • Methanol

  • Sodium hydroxide (NaOH)

  • Acetic acid

Procedure:

  • A reaction vessel is charged with p-tert-butylbenzaldehyde, methanol, and a 15% aqueous solution of sodium hydroxide.

  • The mixture is stirred, and propionaldehyde is added dropwise over a period of one hour while maintaining the temperature at approximately 25°C.

  • Upon completion of the propionaldehyde addition, the reaction temperature is raised to and maintained at 45-55°C for 1.5 to 2 hours to drive the condensation reaction to completion.

  • The reaction mixture is then cooled and neutralized with acetic acid.

  • Methanol is removed from the mixture via distillation.

  • The crude p-tert-butyl-α-methylcinnamaldehyde is then purified by vacuum distillation. The product is a yellow oil that solidifies upon cooling.

Quantitative Data for Aldol Condensation:

ParameterValue
Molar Ratio (p-tert-butylbenzaldehyde:propionaldehyde)1:1.05
CatalystSodium Hydroxide
SolventMethanol
Reaction Temperature25°C (addition), 45-55°C (condensation)
Reaction Time1 hour (addition), 1.5-2 hours (condensation)
YieldApproximately 80-85%
Purity of Intermediate>95% after distillation

Spectroscopic Data for p-tert-butyl-α-methylcinnamaldehyde:

  • IR Spectrum: The infrared spectrum shows characteristic peaks for the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹), the conjugated C=O stretch (around 1680 cm⁻¹), and the C=C stretch (around 1630 cm⁻¹).

  • ¹H NMR Spectrum: The proton NMR spectrum would exhibit signals for the aldehyde proton (singlet, ~9.5 ppm), the vinyl proton (singlet, ~7.4 ppm), the aromatic protons (multiplet, ~7.2-7.5 ppm), the methyl protons on the double bond (singlet, ~2.1 ppm), and the tert-butyl protons (singlet, ~1.3 ppm).

  • ¹³C NMR Spectrum: The carbon NMR spectrum would show the aldehyde carbonyl carbon (~192 ppm), the carbons of the aromatic ring, the carbons of the double bond, and the carbons of the tert-butyl and methyl groups.

Part 2: Catalytic Hydrogenation of p-tert-butyl-α-methylcinnamaldehyde

The second step involves the selective hydrogenation of the carbon-carbon double bond of the intermediate to yield Butylphenyl methylpropional.

Experimental Protocol:

Hydrogenation_Workflow cluster_preparation Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification Charge_Autoclave Charge an autoclave with p-tert-butyl-α-methylcinnamaldehyde and a hydrogenation catalyst (e.g., Raney nickel or Pd/C). Pressurize Pressurize the autoclave with hydrogen gas (100-400 psi). Charge_Autoclave->Pressurize Heat Heat the mixture to approximately 100°C. Pressurize->Heat React Maintain conditions until the theoretical amount of hydrogen is absorbed. Heat->React Cool_Filter Cool the reaction mixture and filter to remove the catalyst. React->Cool_Filter Purify Purify the crude product by vacuum distillation. Cool_Filter->Purify Characterize Characterize the final product (Butylphenyl methylpropional). Purify->Characterize

Diagram 3: Experimental workflow for the catalytic hydrogenation.

Materials:

  • p-tert-butyl-α-methylcinnamaldehyde

  • Hydrogenation catalyst (e.g., Raney nickel or Palladium on carbon)

  • Hydrogen gas

Procedure:

  • An autoclave is charged with p-tert-butyl-α-methylcinnamaldehyde and a hydrogenation catalyst (e.g., Raney nickel or palladium on charcoal).

  • The autoclave is sealed and pressurized with hydrogen to 100-400 psi.

  • The mixture is heated to approximately 100°C with agitation.

  • The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when the theoretical amount of hydrogen required to saturate the double bond has been absorbed.

  • After cooling to room temperature, the pressure is released, and the crude product is filtered to remove the catalyst.

  • The final product, Butylphenyl methylpropional, is purified by vacuum distillation.

Quantitative Data for Catalytic Hydrogenation:

ParameterValue
CatalystRaney nickel or Palladium on carbon
Hydrogen Pressure100-400 psi
Reaction Temperature~100 °C
Yield>95%
Purity of Final Product≥97%

Spectroscopic Data for Butylphenyl methylpropional:

  • IR Spectrum: The IR spectrum will show the disappearance of the C=C bond absorption and the retention of the aldehyde C-H (~2720, 2820 cm⁻¹) and C=O (~1725 cm⁻¹) stretching frequencies.

  • ¹H NMR Spectrum: The proton NMR will show the disappearance of the vinyl proton signal and the appearance of signals corresponding to the now saturated alkyl chain. Key signals include the aldehyde proton (triplet, ~9.6 ppm), aromatic protons (multiplet, ~7.1-7.3 ppm), the methine proton alpha to the carbonyl (multiplet, ~2.6 ppm), the methylene protons beta to the carbonyl (multiplet, ~2.8 and 2.4 ppm), the methyl protons on the chiral center (doublet, ~1.1 ppm), and the tert-butyl protons (singlet, ~1.3 ppm).

  • Mass Spectrum (GC-MS): The mass spectrum will show a molecular ion peak at m/z 204, with characteristic fragmentation patterns.

Alternative Synthesis Pathway: Friedel-Crafts Alkylation

An alternative route to Butylphenyl methylpropional involves the catalytic hydrogenation of α-methylcinnamaldehyde to α-methyldihydrocinnamyl alcohol, followed by a Friedel-Crafts alkylation with a tert-butylating agent, and subsequent dehydrogenation.

Synthesis_Pathway_2 α-Methylcinnamaldehyde α-Methylcinnamaldehyde Catalytic Hydrogenation Catalytic Hydrogenation α-Methylcinnamaldehyde->Catalytic Hydrogenation α-methyldihydrocinnamyl Alcohol α-methyldihydrocinnamyl Alcohol Catalytic Hydrogenation->α-methyldihydrocinnamyl Alcohol Friedel-Crafts Alkylation Friedel-Crafts Alkylation α-methyldihydrocinnamyl Alcohol->Friedel-Crafts Alkylation Intermediate Alcohol 4-tert-butyl-α-methyldihydrocinnamic alcohol Friedel-Crafts Alkylation->Intermediate Alcohol tert-butyl chloride or isobutene tert-butyl chloride or isobutene tert-butyl chloride or isobutene->Friedel-Crafts Alkylation Dehydrogenation Dehydrogenation Intermediate Alcohol->Dehydrogenation Butylphenyl methylpropional Butylphenyl methylpropional Dehydrogenation->Butylphenyl methylpropional

Diagram 4: Alternative synthesis pathway of Butylphenyl methylpropional.

Experimental Protocol Overview:

  • Hydrogenation of α-Methylcinnamaldehyde: α-Methylcinnamaldehyde is hydrogenated using a suitable catalyst (e.g., Nickel or Palladium) to selectively reduce the aldehyde group to an alcohol, yielding α-methyldihydrocinnamyl alcohol.

  • Friedel-Crafts Alkylation: The resulting alcohol undergoes a Friedel-Crafts alkylation with a tert-butylating agent such as tert-butyl chloride or isobutene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or H₂SO₄). This step introduces the tert-butyl group onto the aromatic ring, predominantly at the para position, to form 4-tert-butyl-α-methyldihydrocinnamic alcohol.

  • Dehydrogenation: The final step involves the dehydrogenation of the alcohol back to the aldehyde, yielding Butylphenyl methylpropional.

This alternative route is generally less favored industrially due to the potential for side reactions and lower overall yields compared to the aldol condensation pathway.

Conclusion

The synthesis of Butylphenyl methylpropional is a well-established industrial process, with the aldol condensation of p-tert-butylbenzaldehyde and propionaldehyde followed by catalytic hydrogenation being the most economically viable and widely practiced method. This pathway offers high yields and purity of the final product. The alternative Friedel-Crafts alkylation route, while chemically feasible, presents more challenges in terms of selectivity and efficiency. This guide provides the foundational technical information for researchers and professionals engaged in the synthesis and development of aromatic aldehydes for various applications.

References

An In-depth Technical Guide to the Degradation and Stability of Lilial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilial, chemically known as butylphenyl methylpropional, is a synthetic fragrance ingredient that has been widely used in various cosmetic and personal care products.[1][2] Its characteristic floral scent made it a popular choice for perfumes, lotions, and shampoos.[2] However, due to concerns regarding its potential for skin sensitization and reproductive toxicity, its use has been banned in the European Union.[3][4] This guide provides a comprehensive overview of the degradation pathways and stability of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development and cosmetic science.

Chemical Properties and Stability Profile

This compound is an aromatic aldehyde, a class of compounds known for their susceptibility to oxidation. Like many aldehydes, this compound is not stable over the long term and is prone to slow oxidation upon storage. The primary degradation pathway for this compound is oxidation, particularly in the presence of air. This process leads to the formation of various degradation products, most notably lysmerylic acid (also referred to as lilic acid) and p-tert-butyl benzoic acid (TBBA).

To mitigate this degradation and enhance its shelf life in formulations, antioxidants such as alpha-tocopherol are often added as stabilizers.

Degradation Pathways

The degradation of this compound primarily occurs through oxidation of its aldehyde group. The following diagram illustrates the main degradation pathway:

Lilial_Degradation This compound This compound (Butylphenyl Methylpropional) Lysmerilic_Acid Lysmerilic Acid (Lilic Acid) This compound->Lysmerilic_Acid Oxidation TBBA p-tert-Butyl Benzoic Acid (TBBA) Lysmerilic_Acid->TBBA Further Oxidation (Beta-oxidation)

Figure 1: Primary degradation pathway of this compound.

In addition to direct oxidation, metabolic processes can also lead to the degradation of this compound. In vivo and in vitro studies have identified lysmerol and hydroxylated lysmerylic acid as other significant metabolites.

Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation of this compound under specific conditions.

ParameterConditionResultReference
OxidationAqueous solution (pH 7, 25°C) in the presence of air~30% degradation in 168 hours

Note: Detailed kinetic data such as rate constants and half-lives under various stress conditions (e.g., different pH, temperatures, and light exposure) are not extensively available in the public domain.

Experimental Protocols

Forced Degradation Study Protocol (Representative)

This protocol outlines a general procedure for conducting a forced degradation study on this compound, adapted from standard pharmaceutical industry practices.

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M sodium hydroxide.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

    • Store in the dark at room temperature for 24 hours.

  • Thermal Degradation:

    • Place solid this compound in a thermostatically controlled oven at 105°C for 48 hours.

  • Photodegradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analytical Method:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for the analysis of this compound and its volatile degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) can also be employed.

  • Sample Preparation: Dilute the stressed samples with a suitable solvent to an appropriate concentration for analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Stability Testing of a this compound-Containing Cosmetic Formulation (Representative)

This protocol provides a general workflow for assessing the stability of a cosmetic product containing this compound.

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_testing 3. Analytical Testing cluster_analysis 4. Data Analysis & Conclusion Formulation Formulate Cosmetic Product with this compound Packaging Package in Final Container Formulation->Packaging Accelerated Accelerated Stability (e.g., 40°C ± 2°C / 75% RH ± 5% RH) Packaging->Accelerated Real_Time Real-Time Stability (e.g., 25°C ± 2°C / 60% RH ± 5% RH) Packaging->Real_Time Other Other Conditions (e.g., Freeze-Thaw, Photostability) Packaging->Other Physical Physical Tests (Appearance, Color, Odor, Viscosity, pH) Accelerated->Physical Chemical Chemical Tests (this compound Assay, Degradation Products) Accelerated->Chemical Microbiological Microbiological Tests Accelerated->Microbiological Real_Time->Physical Real_Time->Chemical Real_Time->Microbiological Other->Physical Other->Chemical Other->Microbiological Evaluation Evaluate Data vs. Specifications Physical->Evaluation Chemical->Evaluation Microbiological->Evaluation Shelf_Life Determine Shelf-Life and Expiration Date Evaluation->Shelf_Life

Figure 2: General workflow for cosmetic stability testing.

Methodology:

  • Sample Preparation: Prepare the final formulation of the cosmetic product containing this compound and package it in its intended commercial container.

  • Storage Conditions: Store the samples under various conditions, including:

    • Accelerated Stability: 40°C ± 2°C with 75% ± 5% relative humidity (RH) for 3-6 months.

    • Real-Time Stability: 25°C ± 2°C with 60% ± 5% RH for the intended shelf life of the product (e.g., 12, 24, 36 months).

    • Freeze-Thaw Cycling: Cycle the product between -10°C and 25°C for several cycles to assess its physical stability.

    • Photostability: Expose the product to controlled light conditions to evaluate the impact of UV and visible light.

  • Testing Intervals: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months) for analysis.

  • Analytical Tests:

    • Physical and Chemical Integrity: Evaluate changes in appearance, color, odor, pH, and viscosity.

    • Microbiological Stability: Test for microbial contamination.

    • Packaging Compatibility: Inspect for any interactions between the product and its packaging.

    • This compound Content: Quantify the concentration of this compound using a validated analytical method (e.g., GC-MS) to determine its degradation over time.

    • Degradation Product Analysis: Monitor for the formation of known degradation products.

Conclusion

The stability of this compound is a critical consideration in formulation development, primarily due to its susceptibility to oxidation. Understanding its degradation pathways and implementing appropriate stability testing protocols are essential for ensuring product quality and safety. While regulatory restrictions have limited its use in cosmetics, the principles of its degradation and the methodologies for its analysis remain relevant for researchers working with aldehydes and other fragrance ingredients. This guide provides a foundational understanding and practical framework for conducting robust degradation and stability studies of this compound and similar compounds.

References

Endocrine Disruption Potential of Lilial: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lilial, also known as Butylphenyl methylpropional, is a synthetic fragrance ingredient that has come under scientific and regulatory scrutiny due to its classification as a reproductive toxicant. This technical guide provides an in-depth analysis of the available scientific data regarding its potential to disrupt the endocrine system. The evidence presents a complex picture: while some in vitro studies suggest weak estrogenic activity, others fail to demonstrate interaction with estrogen and androgen receptors. In vivo data from animal studies have been pivotal in its regulation, indicating adverse effects on the male reproductive system, although specific endocrine-related endpoints are not always clearly delineated in publicly available literature. This document summarizes the key findings, details the experimental methodologies employed in these studies, and visualizes the potential pathways of action to offer a comprehensive resource for the scientific community.

In Vitro Assessment of Endocrine Activity

The potential for this compound to interact with hormonal pathways has been investigated using a variety of in vitro cell-based assays. The results, however, have not been entirely consistent, pointing to the complexity of its biological interactions and the importance of the experimental system used.

Estrogenic Activity

Evidence for the estrogenic potential of this compound is conflicting. Studies using the human breast cancer cell line MCF-7, which is estrogen receptor (ER) positive, have suggested a weak estrogenic effect. In contrast, other studies using different cell lines have not observed estrogenic or androgenic activity.

A key study demonstrated that this compound could induce proliferation of MCF-7 cells, an effect that was inhibited by the anti-estrogen fulvestrant, suggesting an ER-mediated mechanism[1]. At high molar excess (3,000,000-fold), this compound was able to partially displace [³H]oestradiol from both ERα and ERβ[1]. Furthermore, at concentrations between 5 x 10⁻⁵ M and 5 x 10⁻⁴ M, it increased the expression of an estrogen-responsive reporter gene (ERE-CAT)[1]. However, another study using the HeLa9903 cell line, which is also used to assess estrogenic activity, found no significant estrogen receptor activation by this compound at concentrations up to 100 µM[2][3].

This discrepancy may be attributed to differences in the cell lines, including their metabolic capacities and the specific signaling pathways that are active. The MCF-7 cell line is known to be sensitive to a wide range of estrogenic compounds, but it also has the potential for off-target effects that may not be directly mediated by the estrogen receptor.

Androgenic Activity

The potential for this compound to interfere with the androgen receptor (AR) has also been investigated. Studies using the MDA-kb2 human breast cancer cell line, which is stably transfected with an androgen-responsive reporter gene, have shown no agonistic activity of this compound or its metabolites. This suggests that this compound is unlikely to act as a direct androgen receptor agonist.

Other Cellular Pathways

To explore other potential mechanisms of toxicity, the effect of this compound on the NF-κB and NRF2 signaling pathways has been assessed. These pathways are involved in cellular responses to stress, inflammation, and oxidative stress. Studies have shown that this compound and its metabolites do not activate either the NF-κB or NRF2 pathways.

In Vivo Evidence of Reproductive Toxicity

The classification of this compound as a reproductive toxicant by European regulatory bodies was primarily based on in vivo animal studies. These studies have demonstrated adverse effects on the male reproductive system, particularly testicular toxicity.

While detailed endocrine-specific data from these studies, such as dose-dependent effects on hormone levels, are not extensively available in the public literature, the observed testicular atrophy and impaired spermatogenesis are consistent with potential endocrine disruption. An Extended One-Generation Reproductive Toxicity Study (OECD 443) is the current standard for evaluating such effects. Such studies on this compound have contributed to its regulatory status. The testicular toxicity observed in rats is considered a key finding, although some argue it may be species-specific due to differences in aldehyde metabolism.

Potential Mechanisms of Action

Interference with Steroidogenesis

The testicular toxicity observed in vivo suggests that this compound may interfere with the production of testosterone in Leydig cells, a process known as steroidogenesis. This complex pathway involves multiple enzymes, including the Steroidogenic Acute Regulatory (StAR) protein, P450 side-chain cleavage (P450scc), and 3β-hydroxysteroid dehydrogenase (3β-HSD). While direct evidence of this compound's effect on these specific enzymes is lacking in the reviewed literature, disruption of their expression or activity is a plausible mechanism for the observed reproductive toxicity. Another potential target is aromatase (CYP19A1), an enzyme that converts androgens to estrogens. Altered aromatase activity can disrupt the balance of sex hormones.

Thyroid Hormone Pathway

Currently, there is no available scientific literature from the conducted searches to indicate whether this compound has been tested for its potential to interfere with the thyroid hormone system. The thyroid gland is a critical component of the endocrine system, and disruption of its function can have wide-ranging health effects.

Metabolism

The metabolism of this compound has been studied, and its main metabolites have been identified in urine as tert-butylbenzoic acid, lysmerol, lysmerylic acid, and hydroxy-lysmerylic acid. Crucially, these metabolites have been tested and did not show the ability to bind to or activate estrogen or androgen receptors in vitro.

Data Summary

Table 1: Summary of In Vitro Studies on the Endocrine Disruption Potential of this compound

Assay Type Cell Line Endpoint Measured Concentration Range Result Reference
Estrogen Receptor BindingRecombinant human ERα and ERβDisplacement of [³H]oestradiol3,000,000-fold molar excessPartial displacement
Estrogenic ActivityMCF-7Cell Proliferation5 x 10⁻⁵ M - 5 x 10⁻⁴ MWeakly estrogenic; 2.4 doublings at 100 µM vs 5.2 for 10nM estradiol
Estrogenic ActivityMCF-7ERE-CAT Reporter Gene Activation5 x 10⁻⁵ M - 5 x 10⁻⁴ MIncreased expression
Estrogenic ActivityHeLa9903Estrogen Receptor ActivationUp to 100 µMNo significant activation
Androgenic ActivityMDA-kb2Androgen Receptor AgonismNot specifiedNo agonistic activity
Androgenic Activity (Metabolites)MDA-kb2Androgen Receptor AgonismNot specifiedNo agonistic activity
Cellular Stress PathwaysHEK293NF-κB and NRF2 ActivationNot specifiedNo activation

Experimental Protocols

MCF-7 Cell Proliferation Assay (General Protocol)

This assay assesses the ability of a test chemical to induce the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Before the experiment, cells are cultured in a medium without phenol red and with charcoal-stripped FBS to reduce background estrogenic activity.

  • Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The growth medium is replaced with a medium containing various concentrations of the test chemical (this compound) or controls (e.g., 17β-estradiol as a positive control, vehicle as a negative control).

  • Incubation: Cells are incubated for a specified period (e.g., 6-7 days), with the medium and treatment being refreshed periodically.

  • Quantification of Proliferation: Cell proliferation is measured using various methods, such as:

    • Crystal Violet Staining: Cells are fixed and stained with crystal violet, which is then solubilized, and the absorbance is read on a plate reader.

    • MTT/XTT Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

    • Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.

Estrogen/Androgen Receptor Reporter Gene Assay (General Protocol)

These assays measure the ability of a chemical to activate the estrogen or androgen receptor, leading to the expression of a reporter gene.

  • Cell Lines: Stably transfected cell lines are used, such as HeLa9903 (for estrogen receptor) or MDA-kb2 (for androgen receptor), which contain a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT) under the control of a hormone-responsive promoter.

  • Cell Culture and Seeding: Cells are cultured and seeded in multi-well plates as described for the proliferation assay.

  • Treatment: Cells are exposed to various concentrations of the test chemical and appropriate controls.

  • Incubation: Cells are incubated for a shorter period than in proliferation assays (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Gene Assay:

    • Luciferase Assay: Cells are lysed, and a substrate for luciferase is added. The resulting luminescence is measured using a luminometer.

    • CAT Assay: Cell lysates are incubated with radiolabeled chloramphenicol and acetyl-CoA. The acetylated chloramphenicol is then separated by thin-layer chromatography and quantified.

  • Data Analysis: The activity of the reporter gene is expressed as a fold induction over the vehicle control.

Visualizations

G Potential Signaling Pathways Investigated for this compound cluster_er Estrogen Receptor Pathway cluster_ar Androgen Receptor Pathway cluster_stress Stress Response Pathways This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Weak Agonist (in MCF-7 cells) ERE Estrogen Response Element (ERE) ER->ERE Gene_Exp Gene Expression (e.g., pS2) ERE->Gene_Exp Proliferation Cell Proliferation (MCF-7) Gene_Exp->Proliferation Lilial_AR This compound AR Androgen Receptor (AR) Lilial_AR->AR No Agonistic Activity (in MDA-kb2 cells) ARE Androgen Response Element (ARE) AR->ARE Gene_Exp_AR Gene Expression ARE->Gene_Exp_AR Lilial_Stress This compound NFkB NF-κB Pathway Lilial_Stress->NFkB No Activation NRF2 NRF2 Pathway Lilial_Stress->NRF2 No Activation

Caption: Investigated signaling pathways for this compound's endocrine disruption potential.

G General Workflow for In Vitro Endocrine Disruption Assays start Start cell_culture Cell Culture (e.g., MCF-7, HeLa9903, MDA-kb2) start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Treat with this compound & Controls seeding->treatment incubation Incubate treatment->incubation endpoint Endpoint Measurement incubation->endpoint proliferation Proliferation Assay (e.g., Crystal Violet, MTT) endpoint->proliferation Proliferation reporter Reporter Gene Assay (e.g., Luciferase, CAT) endpoint->reporter Gene Expression data_analysis Data Analysis proliferation->data_analysis reporter->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vitro assays assessing endocrine disruption.

Conclusion

The endocrine disruption potential of this compound remains a subject of scientific complexity. While in vivo studies have provided sufficient evidence for its classification as a reproductive toxicant, the precise endocrine-mediated mechanisms are not fully elucidated. The conflicting in vitro data highlight the challenges in extrapolating cell-based assay results to predict whole-organism effects and underscore the need for a weight-of-evidence approach in risk assessment. For researchers and professionals in drug development, the case of this compound serves as an important example of the intricate nature of chemical-biological interactions and the continuous need for robust and multi-faceted toxicological evaluations. Further research focusing on the direct effects of this compound on steroidogenic enzymes and in vivo studies with clearly defined endocrine endpoints would be invaluable in fully characterizing its endocrine disruption potential.

References

Genotoxicity Assessment of Butylphenyl Methylpropional: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butylphenyl methylpropional (p-BMHCA), commonly known as Lilial or Lysmeral, is a synthetic fragrance ingredient that has been widely used in a variety of cosmetic and personal care products. Due to concerns regarding its potential for reproductive toxicity, the safety of p-BMHCA has been subject to extensive review by regulatory bodies such as the European Scientific Committee on Consumer Safety (SCCS). A key aspect of this safety assessment is the evaluation of its genotoxic potential. This technical guide provides an in-depth overview of the genotoxicity assessment of p-BMHCA, summarizing key experimental findings and detailing the methodologies of the core assays employed.

Summary of Genotoxicity Data

Gene Mutation Assays

The potential of p-BMHCA to induce gene mutations has been primarily assessed using the bacterial reverse mutation assay, commonly known as the Ames test.

Table 1: Summary of Bacterial Reverse Mutation Assay (Ames Test) Results for Butylphenyl Methylpropional

Test SystemMetabolic Activation (S9)Concentration RangeResultReference
Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) & Escherichia coli (WP2 uvrA)With and WithoutNot specified in publicly available dataNegativeSCCS/1591/17[2]
S. typhimurium & E. coli strainsWith and WithoutNot specified in publicly available dataNegativeSCCS/1540/14[3]

In multiple studies, butylphenyl methylpropional did not induce a significant increase in revertant colonies in various strains of Salmonella typhimurium and Escherichia coli, both in the presence and absence of a metabolic activation system (S9). These consistent negative results suggest that p-BMHCA does not cause point mutations in bacterial systems.

Chromosomal Aberration Assays

The clastogenic potential of p-BMHCA, its ability to cause structural damage to chromosomes, has been investigated using in vitro mammalian chromosomal aberration assays.

Table 2: Summary of In Vitro Chromosomal Aberration Test Results for Butylphenyl Methylpropional

Test SystemMetabolic Activation (S9)Concentration RangeResultReference
Chinese Hamster Ovary (CHO) cellsWithoutNot specifiedPositive (structural and numerical aberrations)SCCS/1540/14
Chinese Hamster Ovary (CHO) cellsWithNot specifiedNegativeSCCS/1540/14
Human peripheral blood lymphocytesNot specifiedNot specifiedEquivocalSCCS/1591/17

An in vitro chromosomal aberration test using Chinese Hamster Ovary (CHO) cells indicated that p-BMHCA induced both structural and numerical chromosomal aberrations in the absence of metabolic activation (S9). However, in the presence of S9, no such effects were observed. This suggests that any clastogenic potential of the parent compound is eliminated upon metabolic conversion.

In Vitro Micronucleus Test

The in vitro micronucleus test is another key assay for assessing chromosomal damage, detecting both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss or gain).

Table 3: Summary of In Vitro Micronucleus Test Results for Butylphenyl Methylpropional

Test SystemMetabolic Activation (S9)Concentration RangeResultReference
Human peripheral blood lymphocytesWithout5, 10, 25, 35, 50, 100, 250, 500 µMNegative at non-cytotoxic concentrations (5 - 50 µM)SCCS/1591/17

A study using human peripheral blood lymphocytes found that butylphenyl methylpropional did not increase the frequency of micronuclei at non-cytotoxic concentrations (up to 50 µM) after a 24-hour treatment period.

In Vivo Genotoxicity Studies

To assess the genotoxic potential in a whole organism, an in vivo micronucleus assay was conducted.

Table 4: Summary of In Vivo Micronucleus Test Results for Butylphenyl Methylpropional

Test SystemRoute of AdministrationDose LevelsResultReference
Mouse bone marrowIntraperitonealUp to 600 mg/kg bw/dayNegativeSCCS/1540/14

The in vivo micronucleus test in mice did not show a biologically significant increase in micronucleated polychromatic erythrocytes in the bone marrow after intraperitoneal administration of p-BMHCA. This negative in vivo result is critical, as it suggests that the clastogenic effects observed in vitro in the absence of metabolism do not manifest in a whole animal, likely due to detoxification mechanisms.

Experimental Protocols

The genotoxicity assays for butylphenyl methylpropional were conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

  • Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance. Mutagenic substances can cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar medium.

  • Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102. These strains detect different types of mutations, such as frameshift and base-pair substitutions.

  • Metabolic Activation: The assay is performed with and without the addition of a mammalian liver post-mitochondrial fraction (S9) to simulate metabolic processes that might activate or deactivate the test substance.

  • Procedure:

    • The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies on each plate is counted.

  • Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies, and/or a reproducible and significant increase in the number of revertants per plate for at least one strain, with or without metabolic activation.

G cluster_0 Ames Test Workflow (OECD 471) cluster_1 With/Without S9 Mix A Preparation of Test Substance and Bacterial Strains B Plate Incorporation or Pre-incubation A->B S9_plus +S9 S9_minus -S9 C Incubation (37°C, 48-72h) B->C D Counting of Revertant Colonies C->D E Data Analysis and Interpretation D->E S9_plus->B S9_minus->B

Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Principle: Cultured mammalian cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for structural abnormalities.

  • Test Systems: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or primary cultures of human peripheral blood lymphocytes.

  • Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9).

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9, and for a longer period without S9).

    • Following exposure, cells are washed and incubated in fresh medium.

    • A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.

    • Cells are harvested, fixed, and stained.

    • Metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation: A substance is considered positive if it causes a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.

G cluster_0 Chromosomal Aberration Test Workflow (OECD 473) A Cell Culture Initiation (e.g., CHO, Human Lymphocytes) B Exposure to Test Substance (with and without S9) A->B C Incubation and Recovery B->C D Metaphase Arrest (e.g., Colcemid) C->D E Cell Harvesting, Fixing, and Staining D->E F Microscopic Analysis of Metaphase Spreads E->F G Scoring of Chromosomal Aberrations F->G

Workflow for the In Vitro Chromosomal Aberration Test.
In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects micronuclei in the cytoplasm of interphase cells, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Principle: The formation of micronuclei is a hallmark of both clastogenic and aneugenic events. The assay is often performed in the presence of cytochalasin B, which blocks cytokinesis, resulting in binucleated cells that have completed one round of mitosis, making micronuclei easier to score.

  • Test Systems: Human peripheral blood lymphocytes, or cell lines such as CHO, V79, or TK6 are commonly used.

  • Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance.

    • Exposure occurs for a short period (3-6 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9.

    • Cytochalasin B is added to block cytokinesis.

    • Cells are harvested, fixed, and stained.

    • At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Evaluation: A positive result is characterized by a statistically significant and dose-dependent increase in the frequency of micronucleated cells.

G cluster_0 In Vitro Micronucleus Test Workflow (OECD 487) A Cell Culture and Treatment (with/without S9) B Addition of Cytochalasin B (Cytokinesis Block) A->B C Incubation B->C D Cell Harvesting and Slide Preparation C->D E Staining (e.g., Giemsa) D->E F Microscopic Scoring of Micronuclei in Binucleated Cells E->F G Data Analysis F->G

Workflow for the In Vitro Micronucleus Test.

Potential Signaling Pathways in Genotoxicity

Direct DNA Interaction:

  • DNA Adduct Formation: The compound or its metabolites could directly bind to DNA, forming adducts that can lead to mutations if not repaired.

Indirect Mechanisms:

  • Oxidative Stress: The compound could induce the production of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids.

  • Interference with DNA Replication and Repair: The compound could inhibit enzymes involved in DNA synthesis or repair, leading to an accumulation of DNA damage.

  • Disruption of the Mitotic Apparatus: Aneugenic effects, such as chromosome loss, can occur if a substance interferes with the formation or function of the mitotic spindle.

A key signaling pathway often activated in response to DNA damage is the p53 pathway .

G cluster_0 Generalised DNA Damage Response Pathway Genotoxic_Stress Genotoxic Stress (e.g., DNA Damage) Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) Genotoxic_Stress->Sensor_Proteins p53 p53 Activation Sensor_Proteins->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Simplified p53-mediated DNA damage response pathway.

Upon DNA damage, sensor proteins like ATM and ATR are activated, leading to the phosphorylation and stabilization of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest to allow time for DNA repair, or if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate the damaged cell.

Conclusion

The comprehensive genotoxicity assessment of butylphenyl methylpropional, based on a battery of in vitro and in vivo tests, indicates a lack of genotoxic potential in vivo. While an in vitro chromosomal aberration test showed a positive result in the absence of metabolic activation, this was not replicated in the presence of metabolism or in the in vivo micronucleus assay. The Ames test and the in vitro micronucleus test were also negative. These findings suggest that while the parent compound may have some potential to interact with genetic material under specific in vitro conditions, mammalian metabolism effectively detoxifies it, mitigating any genotoxic risk in a whole organism. This highlights the importance of considering the complete profile of genotoxicity data, including in vivo studies, in the overall safety assessment of a substance. Further research into the specific molecular mechanisms and signaling pathways that may be involved in the observed in vitro effects could provide a more complete understanding of the toxicological profile of butylphenyl methylpropional.

References

The Strategic Role of Lilial in the Synthesis of Morpholine Fungicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the use of Lilial (p-tert-butyl-α-methylhydrocinnamic aldehyde) as a pivotal intermediate in the synthesis of the morpholine fungicide, Fenpropimorph. While primarily known for its application in the fragrance industry, this compound's chemical structure offers a valuable scaffold for the agrochemical sector. This document details the synthetic pathway from a this compound derivative to Fenpropimorph, presenting quantitative data, comprehensive experimental protocols, and a visualization of the fungicide's mechanism of action. The information herein is intended to support researchers and professionals in the fields of fungicide development and chemical synthesis.

Introduction

This compound, a synthetic aromatic aldehyde, is widely recognized for its lily-of-the-valley fragrance, leading to its extensive use in cosmetic and consumer products[1][2]. However, its utility extends beyond perfumery. The structural attributes of this compound, specifically its p-tert-butylphenyl group, render it a valuable precursor in the synthesis of certain agrochemicals[1][2]. This guide focuses on its role as a key intermediate in the production of Fenpropimorph, a systemic morpholine fungicide used to control a range of fungal pathogens on cereal crops[2]. The synthesis of another fungicide, Fenpropidin, also utilizes this compound as a starting point. This document will elucidate the chemical transformations that convert a derivative of this compound into the active fungicidal agent, Fenpropimorph.

Synthetic Pathway from this compound Derivative to Fenpropimorph

The synthesis of Fenpropimorph from a this compound derivative primarily involves a two-step process. The starting material is p-tert-butyl-β-methylphenylpropanol, which is the alcohol analog of this compound (an aldehyde). This alcohol can be readily obtained from this compound through standard reduction methods.

The overall synthetic scheme is as follows:

  • Activation of the Alcohol : The hydroxyl group of p-tert-butyl-β-methylphenylpropanol is converted into a better leaving group. This is typically achieved through either chlorination using an agent like thionyl chloride (SOCl₂) or by forming a sulfonate ester, for instance, with methanesulfonyl chloride (MsCl). This initial step creates a reactive intermediate.

  • Nucleophilic Substitution : The activated intermediate is then reacted with cis-2,6-dimethylmorpholine. A nucleophilic substitution reaction ensues, where the nitrogen atom of the morpholine ring displaces the leaving group (chloride or sulfonate), forming the final Fenpropimorph molecule.

The following diagram illustrates the general experimental workflow for this synthesis.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Fenpropimorph Synthesis cluster_2 Purification Start p-tert-butyl-β-methylphenylpropanol Reagent1 Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl) Start->Reagent1 Activation Intermediate Reactive Intermediate (Chloride or Sulfonate Ester) Reagent1->Intermediate Reagent2 cis-2,6-dimethylmorpholine Product Fenpropimorph Reagent2->Product Nucleophilic Substitution Purification Neutralization, Stratification, Vacuum Distillation Product_ref->Purification G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Fenpropimorph cluster_outcome Cellular Outcome Precursor Sterol Precursors Intermediate1 Intermediates with C14-15 double bond Precursor->Intermediate1 Intermediate2 Intermediates with C8-9 double bond Intermediate1->Intermediate2 Accumulation Accumulation of aberrant sterols Ergosterol Ergosterol Intermediate2->Ergosterol Depletion Depletion of Ergosterol Fenpropimorph Fenpropimorph Inhibition1 Inhibition of Δ¹⁴-reductase Fenpropimorph->Inhibition1 Inhibition2 Inhibition of Δ⁸→Δ⁷-isomerase Fenpropimorph->Inhibition2 Inhibition1->Intermediate1 Inhibition2->Intermediate2 Disruption Disruption of cell membrane function Accumulation->Disruption Depletion->Disruption Inhibition_growth Inhibition of fungal growth Disruption->Inhibition_growth

References

The Enigmatic Presence of Lilial in the Plant Kingdom: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the current scientific literature reveals scant evidence for the natural occurrence of 3-(4-tert-butylphenyl)-2-methylpropanal, commonly known as Lilial or p-BMHCA. Primarily recognized as a synthetic aromatic aldehyde with a characteristic lily-of-the-valley scent, its presence in plant species, though occasionally cited, remains scientifically unverified by robust quantitative analysis. This technical guide delves into the reported plant sources, examines the analytical methodologies required for its detection, and highlights the conspicuous absence of definitive data.

Introduction: A Synthetic Fragrance with Natural Whispers

This compound, or Butylphenyl methylpropional, has been a staple in the fragrance industry for decades, valued for its potent floral aroma.[1] It is produced on a large scale through chemical synthesis.[2] However, several databases and encyclopedic sources have propagated claims of its natural occurrence in a handful of plant species. Notably, Wikipedia and the PubChem database have indicated its presence in crow-dipper (Pinellia ternata) and tomato (Solanum lycopersicum).[2][3] Additionally, some sources suggest it can be found in the essential oil of chamomile.[4]

Despite these assertions, a thorough review of peer-reviewed phytochemical literature fails to uncover primary research articles that definitively identify and quantify this compound in these or any other plant species. This guide serves to critically assess these claims and provide the necessary technical framework for future research aimed at resolving this ambiguity.

Reported Natural Sources: Unsubstantiated Claims

The assertion of this compound's natural origin is perplexing given its chemical structure, which is not readily associated with known plant biosynthetic pathways. The table below summarizes the plant species reportedly containing this compound. It is critical to note that for each of these species, extensive searches of scientific literature did not yield studies presenting quantitative data on this compound concentrations.

Plant SpeciesCommon NameFamilyReported Location of this compoundQuantitative DataReference
Pinellia ternataCrow-dipperAraceaeNot specifiedNot available in literature
Solanum lycopersicumTomatoSolanaceaeNot specifiedNot available in literature
Matricaria recutitaChamomileAsteraceaeEssential OilNot available in literature

Experimental Protocols for Detection and Quantification

Should this compound be present in plant matrices, its detection and quantification would necessitate sensitive analytical techniques capable of isolating and identifying volatile organic compounds (VOCs). The standard and most appropriate methodology is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles

This protocol provides a representative workflow for the analysis of volatile compounds from a plant sample, which would be suitable for the detection of this compound.

Objective: To extract, separate, and identify volatile organic compounds from a plant matrix.

Materials:

  • Plant tissue (e.g., flowers, leaves, fruit)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Internal standard (e.g., n-alkane series for Retention Index calculation)

  • Sodium chloride (optional, to increase analyte volatility)

Procedure:

  • Sample Preparation:

    • Fresh plant material is weighed (e.g., 1-5 g) and placed into a 20 mL headspace vial. For fruits like tomatoes, the tissue may be gently crushed to facilitate the release of volatiles.

    • (Optional) A saturated solution of NaCl can be added to enhance the release of volatile compounds from the aqueous matrix.

    • An internal standard can be added to the vial for semi-quantitative analysis.

    • The vial is immediately sealed to prevent the loss of volatile compounds.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • The sealed vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

    • The SPME fiber is then exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the incubation temperature.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Following extraction, the SPME fiber is immediately transferred to the heated injection port of the GC-MS system, where the adsorbed analytes are thermally desorbed onto the analytical column.

    • GC Conditions (Typical):

      • Injector Temperature: 250°C (Splitless mode)

      • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

      • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 250°C, and held for 5 minutes.

    • MS Conditions (Typical):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Mass Scan Range: m/z 40-500

  • Data Analysis:

    • Compounds are tentatively identified by comparing their mass spectra with reference spectra in spectral libraries (e.g., NIST, Wiley).

    • Identification is confirmed by comparing the calculated Linear Retention Index (LRI) with those of authentic standards or literature values.

    • Quantification, if required, is performed by creating a calibration curve with authentic this compound standards.

Biosynthetic Pathways and Workflow Visualization

As this compound is a synthetic compound, there are no known natural biosynthetic pathways in plants. Its synthesis is typically achieved through an aldol condensation of 4-tert-butylbenzaldehyde and propanal, followed by hydrogenation.

The logical workflow for investigating the claimed natural occurrence of this compound in plant species is represented by the following diagram.

Experimental_Workflow Workflow for the Analysis of this compound in Plant Samples cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing cluster_result Conclusion plant_material Plant Material (e.g., Tomato, Pinellia) homogenization Homogenization/ Crushing plant_material->homogenization vial_sealing Sealing in Headspace Vial homogenization->vial_sealing incubation Incubation & Equilibration vial_sealing->incubation hs_spme HS-SPME Extraction incubation->hs_spme gcms GC-MS Analysis (Thermal Desorption) hs_spme->gcms spectral_lib Spectral Library Comparison (NIST, Wiley) gcms->spectral_lib retention_index Retention Index Calculation gcms->retention_index quantification Quantification (with standard) spectral_lib->quantification retention_index->quantification conclusion Confirmation of This compound Presence/Absence quantification->conclusion

Caption: General experimental workflow for the detection of this compound in plants.

Conclusion: A Call for Definitive Research

References

Methodological & Application

Application Note: Quantitative Analysis of Lilial in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and validated method for the quantitative analysis of Lilial (also known as Butylphenyl Methylpropional) in various cosmetic products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a synthetic fragrance ingredient, formerly widely used in the cosmetics industry, but now banned in the European Union due to its classification as a reproductive toxicant.[1][2] Consequently, sensitive and reliable analytical methods are crucial for regulatory compliance and consumer safety.[3] This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and method validation data, to enable researchers, scientists, and quality control professionals to accurately detect and quantify this compound in complex cosmetic matrices.

Introduction

This compound, with the chemical name 2-(4-tert-Butylbenzyl)propionaldehyde, is a synthetic aromatic aldehyde that imparts a floral scent, often described as reminiscent of lily-of-the-valley.[1] For years, it was a common ingredient in a wide array of personal care products, including perfumes, lotions, shampoos, and soaps.[1] However, scientific studies have raised concerns about its potential adverse effects on human health, leading to its classification as a substance toxic for reproduction. As a result, the European Union has prohibited the use of this compound in cosmetic products since March 2022.

To enforce this ban and ensure product safety, a robust and validated analytical method is essential. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of volatile and semi-volatile fragrance allergens like this compound in complex matrices. This method offers high sensitivity and selectivity, allowing for accurate identification and quantification even at low concentrations.

This application note outlines a complete workflow for the determination of this compound in cosmetic products, from sample preparation by liquid-liquid extraction to analysis by GC-MS in Selective Ion Monitoring (SIM) mode for enhanced sensitivity.

Principle of the Method

The method involves the extraction of this compound from the cosmetic matrix using an organic solvent. The resulting extract is then injected into a gas chromatograph, where the compounds are separated based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that allows for its unequivocal identification. For quantitative analysis, the instrument is operated in SIM mode, where only specific ions characteristic of this compound are monitored, providing high sensitivity and minimizing interferences from the matrix.

GCMS_Principle Sample Cosmetic Sample (e.g., Cream, Lotion) Extraction Liquid-Liquid Extraction Sample->Extraction Dissolution in organic solvent GC_Inlet GC Inlet (Vaporization) Extraction->GC_Inlet Injection of extract GC_Column GC Column (Separation) GC_Inlet->GC_Column Mobile Phase (Carrier Gas) MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Elution Mass_Analyzer Mass Analyzer (Filtering by m/z) MS_Source->Mass_Analyzer Ion Beam Detector Detector (Signal Acquisition) Mass_Analyzer->Detector Data_System Data System (Quantification) Detector->Data_System Experimental_Workflow start Start weigh Weigh 0.5g of Cosmetic Sample start->weigh add_solvents Add 5mL DI Water & 5mL MTBE weigh->add_solvents mix Mix for 30 min add_solvents->mix add_drying_agent Add Anhydrous Sodium Sulfate mix->add_drying_agent centrifuge Centrifuge at 3000 x g for 30 min add_drying_agent->centrifuge collect Collect & Filter Supernatant centrifuge->collect prepare_vial Prepare GC Vial with Internal Standard collect->prepare_vial gcms_analysis GC-MS Analysis prepare_vial->gcms_analysis end End gcms_analysis->end

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Lilial

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lilial, also known by its chemical name butylphenyl methylpropional, is a synthetic fragrance ingredient that has been widely used in a variety of cosmetic and personal care products for its delicate floral scent, reminiscent of lily of the valley.[1] However, due to concerns regarding its potential for skin sensitization and its classification as a reproductive toxicant, the use of this compound in cosmetic products has been banned in the European Union since March 2022.[1][2] This regulatory change has necessitated the development of reliable and sensitive analytical methods for the detection and quantification of this compound to ensure product safety and compliance. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely used technique for this purpose. This application note provides a detailed protocol for the analysis of this compound in cosmetic products using a validated reverse-phase HPLC (RP-HPLC) method.

Principle

This method utilizes RP-HPLC with a diode array detector (DAD) for the simultaneous determination and quantification of this compound and other fragrance allergens. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile and water. The analytes are detected and quantified based on their UV absorbance at specific wavelengths.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD).

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Standards: Certified reference standard of this compound (butylphenyl methylpropional).

  • Sample Preparation Equipment: Vortex mixer, ultrasonic bath, centrifuge, and 0.45 µm syringe filters.

Chromatographic Conditions

A reliable method for the simultaneous determination of 24 fragrance allergens, including this compound, employs the following conditions.

ParameterValue
Column C18
Mobile Phase A: WaterB: Acetonitrile
Gradient A time-dependent gradient from a higher concentration of water to a higher concentration of acetonitrile.
Flow Rate 0.7 to 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10-20 µL
Detection DAD at 210, 254, and 280 nm
Run Time Approximately 40 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as acetonitrile, in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.1 - 10 µg/mL).

Sample Preparation

The sample preparation method should be adapted based on the cosmetic matrix. The following is a general procedure for a cream or lotion:

  • Weighing: Accurately weigh about 0.5 g of the cosmetic sample into a centrifuge tube.

  • Extraction: Add a known volume of a suitable extraction solvent (e.g., 10 mL of acetonitrile or a mixture of methanol and water).

  • Vortexing and Sonication: Vortex the sample for 2 minutes to ensure thorough mixing, followed by sonication in an ultrasonic bath for 15-30 minutes to enhance the extraction of this compound from the matrix.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10-15 minutes to separate the solid excipients.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the filtered sample into the HPLC system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for an HPLC-DAD method for the analysis of fragrance allergens, including this compound.

ParameterValue/Range
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 2 µg/g (for most fragrance allergens)
Intra-day Accuracy (% Recovery) 84.5 - 119%
Inter-day Accuracy (% Recovery) 85.1 - 116%
Intra-day Precision (% RSD) 0.4 - 12%
Inter-day Precision (% RSD) 2.9 - 13%

Note: The specific linearity range, LOD, and LOQ for this compound may vary depending on the specific instrument and method validation.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Cosmetic Sample Extraction Add Extraction Solvent Sample->Extraction Standard Prepare this compound Standards Filter_Standard Prepare Calibration Standards Standard->Filter_Standard Vortex Vortex & Sonicate Extraction->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter_Sample Filter Sample Extract Centrifuge->Filter_Sample Injection Inject Sample/Standard Filter_Sample->Injection Filter_Standard->Injection Calibration Generate Calibration Curve Filter_Standard->Calibration HPLC HPLC-DAD System Separation Chromatographic Separation (C18 Column) HPLC->Separation Injection->HPLC Detection UV Detection (210, 254, 280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify this compound Concentration Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram

While this compound itself does not directly participate in a signaling pathway in the context of analytical chemistry, its biological effects that led to its regulation are related to cellular pathways. However, as the request is for an application note on analytical methods, a diagram of a biological signaling pathway is not directly relevant to the core topic of HPLC analysis. The workflow diagram above provides a more pertinent visualization for the intended audience of analytical scientists.

Conclusion

The described RP-HPLC-DAD method provides a reliable and robust approach for the quantification of this compound in various cosmetic products. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and regulatory compliance monitoring. Proper sample preparation is crucial to minimize matrix effects and ensure accurate results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of fragrance allergens in cosmetics.

References

In Vitro Assays for Assessing Lilial Reproductive Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols provide a framework for assessing the in vitro reproductive toxicity of substances like Lilial (also known as butylphenyl methylpropional). While the methodologies described are standard toxicological assays, specific quantitative data on the effects of this compound in many of these assays are not extensively available in publicly accessible scientific literature. The tables provided are structured for data presentation but are largely populated with placeholders to indicate where specific data for this compound is currently lacking. The signaling pathway diagrams illustrate general pathways potentially affected by reproductive toxicants and are not based on specific mechanistic data for this compound.

Introduction

This compound (p-tert-butyl-alpha-methylhydrocinnamic aldehyde) is a synthetic fragrance ingredient that has been classified as a reproductive toxicant.[1] Assessing the reproductive toxicity of such compounds is crucial for regulatory purposes and consumer safety. In vitro assays offer a valuable alternative to animal testing, providing mechanistic insights into the potential adverse effects of chemicals on the reproductive system. This document outlines a battery of in vitro assays relevant for evaluating the reproductive toxicity of this compound, focusing on key events in reproductive biology, including cytotoxicity, genotoxicity, endocrine disruption, and altered steroidogenesis.

Cytotoxicity Assays

Cytotoxicity assays are foundational in toxicological screening to determine the concentration range at which a substance may cause overt cell death, which can confound the interpretation of more specific mechanistic assays.

Resazurin (AlamarBlue) Assay for Cell Viability

The resazurin assay is a rapid and sensitive method to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

Table 1: Summary of this compound Cytotoxicity Data

Cell LineAssayEndpointConcentration Range TestedIC50 ValueReference
HeLa9903ResazurinCell Viability1 nM - 100 µM> 100 µM[2]
CHO-K1ResazurinCell Viability5 nM - 500 µM≥ 250 µM[2]
HaCaTNot SpecifiedCell ViabilityNot SpecifiedSignificant decrease at 10 µM[2]
HepG2Not SpecifiedCell ViabilityNot Specified23% decrease at 100 µM[2]
Caco-2Not SpecifiedCell ViabilityNot Specified23% decrease at 100 µM
NIH3T3, MCF7, Hek293Not SpecifiedCell ViabilityNot SpecifiedNo negative effect observed
Experimental Protocol: Resazurin Assay
  • Cell Seeding: Plate cells (e.g., HeLa, CHO-K1) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Resazurin Addition: Prepare a 0.15 mg/mL stock solution of resazurin in PBS and filter-sterilize. Add 20 µL of the resazurin solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Genotoxicity Assays

Genotoxicity assays are employed to assess the potential of a substance to damage genetic material.

CHO/HPRT Gene Mutation Assay

This assay detects gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in Chinese Hamster Ovary (CHO) cells.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay detects the phosphorylation of histone H2AX (γH2AX), an early marker of DNA double-strand breaks.

Table 2: Summary of this compound Genotoxicity Data

AssayCell LineConcentration TestedResultReference
CHO/HPRT Mutation AssayCHO-K150 µM and 500 µMNo mutagenic activity observed
γH2AX Biomarker AssayCHO-K1, HeLaUp to 100 µMNo induction of double-strand breaks observed
Experimental Protocol: γH2AX Immunofluorescence Assay
  • Cell Culture and Treatment: Culture cells (e.g., HeLa) on coverslips in a 24-well plate. Expose cells to various concentrations of this compound for a defined period (e.g., 24 hours). Include a positive control (e.g., etoposide).

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.

Endocrine Disruption Assays

These assays are designed to evaluate the potential of a chemical to interfere with the endocrine system, particularly with hormone receptors.

Androgen and Estrogen Receptor Reporter Assays

Reporter gene assays in cell lines such as MDA-kb2 (for androgen receptor) and HeLa9903 (for estrogen receptor) are used to screen for agonistic and antagonistic activities.

Table 3: Summary of this compound Endocrine Disruption Data

AssayCell LineEndpointConcentration Range TestedResultReference
Estrogen Receptor Reporter AssayHeLa9903Agonist ActivityUp to 100 µMNo significant activation observed
Androgen Receptor Reporter AssayMDA-kb2Agonist Activity1 nM - 100 µMNo activity detected
Androgen Receptor Reporter AssayMDA-kb2Antagonist ActivityNot availableData not available
Experimental Protocol: Androgen Receptor (AR) Antagonist Assay (MDA-kb2 cells)
  • Cell Seeding: Seed MDA-kb2 cells in a 96-well plate.

  • Compound Pre-incubation: Treat cells with various concentrations of this compound for 1-2 hours.

  • Agonist Challenge: Add a known AR agonist, such as dihydrotestosterone (DHT), at a concentration that elicits a submaximal response (e.g., EC50).

  • Incubation: Incubate for 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Determine the ability of this compound to inhibit DHT-induced luciferase activity and calculate an IC50 value if applicable.

Steroidogenesis Assays

The H295R cell line is an in vitro model derived from a human adrenocortical carcinoma that expresses most of the key enzymes required for steroidogenesis. This assay is used to assess the effects of chemicals on the production of steroid hormones, including testosterone and estradiol.

Table 4: Summary of this compound Effects on Steroidogenesis (H295R cells)

EndpointConcentration Range TestedEffect on Testosterone ProductionEffect on Estradiol ProductionEffect on Progesterone ProductionReference
Hormone ProductionData not availableData not availableData not availableData not available
Gene Expression (e.g., StAR, CYP11A1, 3β-HSD, CYP17A1, 17β-HSD, CYP19A1)Data not availableData not availableData not availableData not available
Experimental Protocol: H295R Steroidogenesis Assay
  • Cell Culture: Culture H295R cells in a 24-well plate.

  • Compound Exposure: Expose the cells to a range of concentrations of this compound for 48 hours. Include a vehicle control and positive controls (e.g., forskolin to stimulate, prochloraz to inhibit).

  • Sample Collection: Collect the cell culture medium for hormone analysis.

  • Hormone Quantification: Measure the concentrations of testosterone and estradiol in the medium using methods such as ELISA or LC-MS/MS.

  • Cell Viability: Assess cell viability in the corresponding wells to normalize hormone data.

  • Data Analysis: Express hormone production as a fold change relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for assessing reproductive toxicity.

G cluster_steroidogenesis Steroidogenesis Pathway in Leydig Cells Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport to Mitochondria Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone via 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione via CYP17A1 Testosterone Testosterone Androstenedione->Testosterone via 17β-HSD Estradiol Estradiol Testosterone->Estradiol via Aromatase StAR->Pregnenolone via CYP11A1 CYP11A1 CYP11A1 3b-HSD 3β-HSD CYP17A1 CYP17A1 17b-HSD 17β-HSD Aromatase Aromatase (CYP19A1) Lilial_steroid This compound? Lilial_steroid->StAR Lilial_steroid->3b-HSD Lilial_steroid->17b-HSD Lilial_steroid->Aromatase

Caption: Potential interference points of this compound in the steroidogenesis pathway.

G cluster_ar_signaling Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex Androgen->AR_complex HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR->AR_complex ARE Androgen Response Element (ARE) AR_complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates Lilial_AR This compound? (Antagonist) Lilial_AR->AR Blocks Binding

Caption: Postulated antagonistic action of this compound on the Androgen Receptor.

G start Start: Test Compound (this compound) cytotoxicity Cytotoxicity Assay (e.g., Resazurin) start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., CHO/HPRT, γH2AX) start->genotoxicity endocrine Endocrine Disruption Assays (e.g., AR/ER Reporter) start->endocrine steroidogenesis Steroidogenesis Assay (H295R) start->steroidogenesis data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis genotoxicity->data_analysis endocrine->data_analysis steroidogenesis->data_analysis

Caption: General workflow for in vitro reproductive toxicity testing.

Conclusion

The in vitro assays outlined in these application notes provide a robust framework for assessing the potential reproductive toxicity of this compound. A combination of cytotoxicity, genotoxicity, endocrine disruption, and steroidogenesis assays can offer valuable insights into its mechanisms of action. However, it is important to note the current limitations in publicly available, specific quantitative data for this compound across these endpoints. Further research is warranted to generate comprehensive dose-response data to complete a thorough risk assessment.

References

Animal Models for In Vivo Assessment of Lilial: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilial, also known as butylphenyl methylpropional or p-BMHCA, is a synthetic fragrance ingredient that has been widely used in cosmetic and household products. However, due to concerns regarding its reproductive toxicity, its use has been banned in the European Union.[1][2] This document provides detailed application notes and protocols for utilizing animal models to study the in vivo effects of this compound, with a particular focus on reproductive and developmental toxicity. The primary animal model discussed is the rat, which has been central to the regulatory evaluation of this compound.[3][4]

Animal Models and Key Toxicological Endpoints

The rat is the most extensively used animal model for evaluating the in vivo toxicity of this compound.[3] Studies have consistently demonstrated that the male reproductive system is a primary target of this compound toxicity. Key toxicological endpoints observed in rats include:

  • Reproductive Toxicity in Males:

    • Testicular toxicity, including degeneration of seminiferous tubules.

    • Spermatotoxic effects, such as reduced sperm counts and increased incidence of abnormal sperm.

    • Reduced fertility indices.

    • Decreased weight of testes and other reproductive organs.

  • Developmental Toxicity:

    • General fetotoxicity at maternally toxic doses.

  • Systemic Toxicity:

    • Hepatotoxicity, indicated by increased liver weight and changes in clinical chemistry.

    • Decreased body weight.

Data Presentation: Summary of Quantitative Data from Rat Studies

The following tables summarize the quantitative data from key reproductive and developmental toxicity studies of this compound in rats. These studies were crucial for establishing the No-Observed-Adverse-Effect Level (NOAEL).

Table 1: Summary of a One-Generation Reproduction Toxicity Study in Wistar Rats (Oral Administration)

ParameterControl9.1 mg/kg bw/day (pre-mating) / 7.4 mg/kg bw/day (post-mating)25 mg/kg bw/day
Male Fertility Index NormalNOAEL Markedly Reduced
Testes Weight NormalNormalReduced
Sperm Count NormalNormalReduced
Abnormal Sperm (%) NormalNormalIncreased
Systemic Toxicity (Hepatotoxicity) No EffectNo EffectIncreased Liver Weight, Changes in Clinical Chemistry

Table 2: Summary of a Prenatal Developmental Toxicity Study in Wistar Rats (Oral Administration)

ParameterControl5 mg/kg bw/day15 mg/kg bw/day45 mg/kg bw/day
Maternal Toxicity No EffectNOAEL Signs of ToxicitySignificant Toxicity
Developmental Toxicity (Fetotoxicity) No EffectNOAEL ObservedSignificant
Teratogenicity No EffectNo EffectNo Specific TeratogenicityNo Specific Teratogenicity

Table 3: Summary of a 90-Day Repeated Dose Oral Toxicity Study in Rats

ParameterControl5 mg/kg bw/day25 mg/kg bw/day50 mg/kg bw/day
General Systemic Toxicity No EffectNOAEL Decreased Plasma Cholinesterase, Adrenal Gland Effects (females), Decreased CholesterolSigns of Systemic Toxicity
Testicular Toxicity (Males) No EffectNormalNOAEL Testicular Toxicity and Spermatotoxic Effects

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological evaluation of this compound. These protocols are based on established OECD guidelines.

Protocol 1: Extended One-Generation Reproductive Toxicity Study (Based on OECD Guideline 443)

Objective: To assess the effects of this compound on male and female reproductive performance, including mating, fertility, gestation, lactation, and offspring development.

Animal Model: Wistar rats (sexually mature males and females).

Experimental Workflow:

G cluster_P Parental (P) Generation cluster_F1 First Filial (F1) Generation P_acclimation Acclimation P_dosing Dosing (2 weeks pre-mating) P_acclimation->P_dosing P_mating Mating (2 weeks) P_dosing->P_mating P_gestation Gestation P_mating->P_gestation P_lactation Lactation P_gestation->P_lactation P_weaning Weaning of F1 Pups P_lactation->P_weaning P_necropsy Necropsy of P Animals P_lactation->P_necropsy F1_selection Selection of F1 Pups P_weaning->F1_selection F1_dosing Dosing from Weaning to Adulthood F1_selection->F1_dosing F1_neurotoxicity Cohort 2: Developmental Neurotoxicity Testing F1_dosing->F1_neurotoxicity F1_immunotoxicity Cohort 3: Developmental Immunotoxicity Testing F1_dosing->F1_immunotoxicity F1_reproductive Cohort 1: Reproductive Performance Assessment F1_dosing->F1_reproductive F1_necropsy Necropsy of F1 Animals F1_neurotoxicity->F1_necropsy F1_immunotoxicity->F1_necropsy F1_reproductive->F1_necropsy

Caption: Workflow for an Extended One-Generation Reproductive Toxicity Study.

Methodology:

  • Animal Housing and Diet: House animals in standard conditions with controlled temperature, humidity, and light-dark cycle. Provide a standard diet and water ad libitum.

  • Dose Groups: Establish at least three dose groups and a concurrent control group. Doses should be selected to establish a dose-response relationship, with the highest dose inducing toxicity but not mortality.

  • Administration: Administer this compound orally, typically mixed in the diet or by gavage, on a daily basis.

  • Parental (P) Generation:

    • Begin dosing of P males and females for at least two weeks prior to mating.

    • Continue dosing throughout a two-week mating period, gestation, and lactation.

    • Monitor for clinical signs of toxicity, body weight changes, and food consumption.

    • At the end of lactation, perform a detailed necropsy on all P animals, with a focus on reproductive organs.

  • First Filial (F1) Generation:

    • At weaning, select F1 pups for subsequent evaluation.

    • Continue dosing of selected F1 animals from weaning into adulthood.

    • Divide F1 animals into cohorts for reproductive performance testing, developmental neurotoxicity testing, and developmental immunotoxicity testing.

    • Conduct detailed clinical observations and pathological examinations on all F1 animals.

Endpoints to Measure:

  • Reproductive Performance: Mating, fertility, gestation length, and parturition.

  • Offspring Viability and Growth: Litter size, pup survival, and body weight.

  • Sperm Analysis (Males): Sperm count, motility, and morphology.

  • Estrous Cycle (Females): Cyclicity evaluation.

  • Histopathology: Microscopic examination of reproductive organs (testes, epididymides, ovaries, uterus).

Protocol 2: Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

Objective: To assess the potential of this compound to cause adverse effects on the developing embryo and fetus following exposure to the pregnant dam.

Animal Model: Pregnant Wistar rats.

Experimental Workflow:

G start Mating and Confirmation of Pregnancy (Gestation Day 0) dosing Daily Oral Dosing During Organogenesis (e.g., GD 6-15) start->dosing observation Maternal Observation (Clinical Signs, Body Weight, Food Consumption) dosing->observation termination Termination of Dams (approx. GD 20) observation->termination uterine_exam Examination of Uterine Contents (Implants, Resorptions, Live/Dead Fetuses) termination->uterine_exam fetal_exam Fetal Examination (Weight, External, Visceral, and Skeletal Abnormalities) uterine_exam->fetal_exam

Caption: Workflow for a Prenatal Developmental Toxicity Study.

Methodology:

  • Animal Mating and Dosing: Mate female rats and confirm pregnancy (day of vaginal plug/sperm is Gestation Day 0).

  • Dose Groups: Establish at least three dose groups and a concurrent control group.

  • Administration: Administer this compound orally by gavage daily during the period of major organogenesis (e.g., Gestation Days 6 to 15).

  • Maternal Monitoring: Observe dams daily for clinical signs of toxicity, and record body weight and food consumption.

  • Termination and Examination: Terminate dams one day prior to expected parturition (e.g., Gestation Day 20).

    • Examine the uterine contents for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

    • Examine each fetus for weight, sex, and external, visceral, and skeletal abnormalities.

Signaling Pathways and Mechanism of Action

The precise in vivo signaling pathways for this compound-induced testicular toxicity are not fully elucidated. However, evidence suggests a direct toxic effect on the seminiferous tubules rather than a primary endocrine-disrupting mechanism involving estrogen or androgen receptors. In vitro studies have pointed to the potential involvement of oxidative stress and the activation of the NRF2 pathway.

Proposed Mechanism of Testicular Toxicity:

G This compound This compound Exposure OxidativeStress Oxidative Stress in Testicular Cells This compound->OxidativeStress SertoliDamage Sertoli Cell Damage OxidativeStress->SertoliDamage GermCellApoptosis Germ Cell Apoptosis SertoliDamage->GermCellApoptosis SpermatogenesisDisruption Disruption of Spermatogenesis GermCellApoptosis->SpermatogenesisDisruption ReducedSperm Reduced Sperm Count and Quality SpermatogenesisDisruption->ReducedSperm Infertility Male Infertility ReducedSperm->Infertility

Caption: Proposed Pathway for this compound-Induced Testicular Toxicity.

Further research, including in vivo gene expression analysis in testicular tissue following this compound exposure, is needed to fully understand the molecular mechanisms. Studies on other testicular toxicants suggest the involvement of pathways like the Fas/FasL signaling pathway in apoptosis, which could be a potential area of investigation for this compound.

Conclusion

The rat is a well-established animal model for studying the in vivo effects of this compound, particularly its reproductive and developmental toxicity. The provided protocols, based on international guidelines, offer a framework for conducting such studies. The quantitative data from these studies have been instrumental in the risk assessment of this compound. While the primary toxic effect is on the male reproductive system, likely through direct testicular toxicity, the precise molecular signaling pathways involved in vivo require further investigation. Future studies could focus on transcriptomic and proteomic analyses of testicular tissue from this compound-exposed rats to identify key molecular initiating events and adverse outcome pathways.

References

Application Notes and Protocols for Lilial Skin Sensitization Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilial (p-tert-butyl-alpha-methylhydrocinnamic aldehyde) is a synthetic fragrance ingredient that has been widely used in various consumer products. However, due to its potential for skin sensitization and reproductive toxicity, its use has been restricted in many regions.[1][2] This document provides detailed application notes and protocols for assessing the skin sensitization potential of this compound using a weight-of-evidence approach that integrates in chemico, in vitro, and in vivo methods. These protocols are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

The assessment of skin sensitization is a critical step in the safety evaluation of chemicals. The underlying mechanism is understood as an Adverse Outcome Pathway (AOP), which consists of several key events:

  • Molecular Initiating Event (MIE): Covalent binding of the chemical (hapten) to skin proteins.

  • Keratinocyte Activation: Induction of inflammatory responses and cytoprotective gene pathways in keratinocytes.

  • Dendritic Cell Activation and Maturation: Activation of dendritic cells (DCs) by the hapten-protein complex.

  • T-cell Proliferation: Proliferation of specific T-cells in the draining lymph nodes, leading to sensitization.

This document outlines the protocols for assays that address these key events.

In Chemico Method: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that addresses the molecular initiating event of skin sensitization by measuring the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.[3]

Experimental Protocol: DPRA (OECD TG 442C)

1. Principle: The assay quantifies the depletion of synthetic peptides containing either cysteine or lysine following a 24-hour incubation with the test chemical. The percentage of peptide depletion is measured by high-performance liquid chromatography (HPLC).[3]

2. Materials:

  • Test chemical: this compound

  • Synthetic cysteine-containing peptide (e.g., Ac-RFAACAA-COOH)

  • Synthetic lysine-containing peptide (e.g., Ac-RFAAKAA-COOH)

  • Acetonitrile (ACN)

  • Phosphate buffer

  • Ammonium acetate buffer

  • HPLC system with UV detector

3. Procedure:

  • Preparation of Solutions:

    • Prepare a 100 mM solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare stock solutions of the cysteine and lysine peptides.

  • Incubation:

    • Mix the this compound solution with each peptide solution in appropriate ratios (typically 1:10 for cysteine and 1:50 for lysine).

    • Incubate the mixtures for 24 ± 2 hours at 25 ± 2.5°C.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC with UV detection at 220 nm.

    • Quantify the peak area of the remaining peptide.

  • Data Analysis:

    • Calculate the percent peptide depletion for both cysteine and lysine peptides relative to a reference control.

    • The mean of three replicate measurements is used.

4. Prediction Model: Based on the mean cysteine and lysine depletion, the reactivity of the chemical is categorized.

Mean Cysteine and Lysine Depletion (%)Reactivity ClassPrediction
0 ≤ mean depletion < 6.38MinimalNon-sensitizer
6.38 ≤ mean depletion < 22.62LowWeak sensitizer
22.62 ≤ mean depletion < 42.47ModerateModerate sensitizer
42.47 ≤ mean depletion ≤ 100HighStrong sensitizer

In Vitro Methods

KeratinoSens™ Assay

The KeratinoSens™ assay addresses the second key event in the AOP, keratinocyte activation. It uses a transgenic human keratinocyte cell line (HaCaT) to quantify the activation of the Keap1-Nrf2-ARE antioxidant/electrophile response element pathway.[4]

Signaling Pathway: Keap1-Nrf2-ARE

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Reacts with Cysteine residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub Ubiquitin Keap1_Nrf2->Ub Nrf2 Nrf2 Keap1_mod->Nrf2 Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome Degradation of Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds sMaf sMaf sMaf->ARE Binds Gene_Expression Gene Expression (e.g., Luciferase) ARE->Gene_Expression Induces

Caption: Keap1-Nrf2 signaling pathway activation by an electrophile like this compound.

Experimental Protocol: KeratinoSens™ (OECD TG 442D)

1. Principle: This assay measures the induction of a luciferase reporter gene under the control of the ARE in a stably transfected human keratinocyte cell line. Luciferase activity is quantified by luminescence.

2. Materials:

  • KeratinoSens™ cell line (HaCaT cells with luciferase reporter)

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

3. Procedure:

  • Cell Seeding: Seed KeratinoSens™ cells into 96-well plates and incubate for 24 hours.

  • Exposure: Treat the cells with a range of concentrations of this compound (typically 12 concentrations from 0.98 to 2000 µM) for 48 hours.

  • Cytotoxicity Assessment: In parallel plates, assess cell viability using a method like the MTT assay.

  • Luminescence Measurement: After 48 hours, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity compared to the solvent control.

    • Determine the EC1.5 value (concentration at which luciferase activity is induced 1.5-fold).

    • Determine the IC50 value (concentration that reduces cell viability by 50%).

4. Prediction Model: A chemical is classified as a sensitizer if:

  • The EC1.5 value is less than 1000 µM in at least two of three independent runs.

  • At the lowest concentration with a gene induction ≥ 1.5-fold, the cell viability is ≥ 70%.

Quantitative Data for this compound in KeratinoSens™ Assay

ParameterValueReference
PredictionNegative
Nrf2 activationNo activation at 50 µM
EC1.5Data not available in the reviewed literature
IC50Data not available in the reviewed literature
Human Cell Line Activation Test (h-CLAT)

The h-CLAT addresses the third key event in the AOP, dendritic cell activation. It measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.

Experimental Protocol: h-CLAT (OECD TG 442E)

1. Principle: The assay quantifies the up-regulation of CD86 and CD54 expression on THP-1 cells, which are markers of dendritic cell activation, using flow cytometry.

2. Materials:

  • THP-1 cell line

  • Cell culture medium and supplements

  • This compound

  • Fluorescently-labeled antibodies against human CD86 and CD54

  • Propidium iodide (PI) for viability staining

  • 96-well plates

  • Flow cytometer

3. Procedure:

  • Dose-finding: Determine the CV75 value (concentration of this compound that results in 75% cell viability) in a preliminary experiment.

  • Cell Exposure: Treat THP-1 cells with a range of concentrations of this compound (typically 8 concentrations based on the CV75) for 24 hours.

  • Antibody Staining: Harvest the cells and stain with fluorescently-labeled anti-CD86 and anti-CD54 antibodies.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the expression of CD86 and CD54. Concurrently, assess cell viability using PI staining.

  • Data Analysis:

    • Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the solvent control.

    • Determine the EC150 (for CD86) and EC200 (for CD54) values, which are the concentrations that induce an RFI of 150 and 200, respectively.

4. Prediction Model: A chemical is classified as a sensitizer if in at least two of three independent runs:

  • The RFI of CD86 is ≥ 150% at any tested concentration with cell viability ≥ 50%.

  • OR the RFI of CD54 is ≥ 200% at any tested concentration with cell viability ≥ 50%.

In Vivo Method: Local Lymph Node Assay (LLNA)

The LLNA is the in vivo method of choice for skin sensitization testing, addressing the fourth key event of T-cell proliferation in the draining lymph nodes.

Experimental Protocol: LLNA (OECD TG 429)

1. Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test chemical on the ears of mice. Proliferation is typically measured by the incorporation of a radiolabel (e.g., ³H-methyl thymidine).

2. Materials:

  • Mice (e.g., CBA/J strain)

  • This compound

  • Vehicle (e.g., acetone:olive oil (4:1), ethanol, dimethylformamide)

  • ³H-methyl thymidine

  • Scintillation counter

3. Procedure:

  • Application of Test Substance: Apply this compound in a suitable vehicle to the dorsum of both ears of the mice for three consecutive days. A control group receives the vehicle only.

  • Injection of Radiolabel: On day 6, inject all mice with ³H-methyl thymidine.

  • Lymph Node Excision: Five hours after injection, euthanize the mice and excise the auricular lymph nodes.

  • Measurement of Proliferation: Prepare single-cell suspensions of the lymph node cells and measure the incorporation of ³H-methyl thymidine by scintillation counting.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the control group.

    • A chemical is considered a sensitizer if the SI is ≥ 3.

    • The EC3 value (the estimated concentration required to produce an SI of 3) is determined by interpolation from the dose-response curve.

Quantitative Data for this compound in the LLNA

VehicleEC3 Value (%)Reference
Ethanol (EtOH)2.97
25% EtOH / 75% Diethyl phthalate13.91
Acetone/Olive oil (4:1)18.7
NESIL 4100 µg/cm² ****

NESIL: No Expected Sensitization Induction Level

Experimental Workflow Diagrams

DPRA_Workflow start Start prep_solutions Prepare this compound and Peptide Solutions start->prep_solutions incubation Incubate this compound with Cysteine & Lysine Peptides (24h, 25°C) prep_solutions->incubation hplc HPLC Analysis (Quantify Peptide Depletion) incubation->hplc data_analysis Calculate % Peptide Depletion hplc->data_analysis prediction Reactivity Classification and Prediction data_analysis->prediction end End prediction->end

Caption: Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

KeratinoSens_Workflow start Start seed_cells Seed KeratinoSens™ Cells in 96-well Plates (24h) start->seed_cells expose_cells Expose Cells to this compound (12 concentrations, 48h) seed_cells->expose_cells luciferase_assay Measure Luciferase Activity expose_cells->luciferase_assay cytotoxicity_assay Assess Cell Viability (MTT) expose_cells->cytotoxicity_assay data_analysis Calculate Fold Induction, EC1.5, IC50 luciferase_assay->data_analysis cytotoxicity_assay->data_analysis prediction Sensitizer Classification data_analysis->prediction end End prediction->end

Caption: Experimental workflow for the KeratinoSens™ Assay.

hCLAT_Workflow start Start dose_finding Dose-Finding Assay to Determine CV75 start->dose_finding expose_cells Expose THP-1 Cells to this compound (8 concentrations, 24h) dose_finding->expose_cells stain_cells Stain with Anti-CD86/CD54 and PI expose_cells->stain_cells flow_cytometry Flow Cytometry Analysis stain_cells->flow_cytometry data_analysis Calculate RFI, EC150, EC200 flow_cytometry->data_analysis prediction Sensitizer Classification data_analysis->prediction end End prediction->end

Caption: Experimental workflow for the human Cell Line Activation Test (h-CLAT).

Conclusion

The assessment of this compound's skin sensitization potential requires a comprehensive approach utilizing a combination of in chemico, in vitro, and in vivo data. The protocols outlined in this document, based on OECD guidelines, provide a robust framework for such an evaluation. While in vivo data from the LLNA clearly indicate that this compound is a skin sensitizer, further in vitro studies using the DPRA and h-CLAT assays would provide a more complete mechanistic understanding of its sensitizing properties and aid in the development of safer alternatives. The provided workflows and pathway diagrams serve as valuable tools for researchers in designing and interpreting their studies.

References

Application of Lilial in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lilial, chemically known as p-tert-Butyl-alpha-methylhydrocinnamic aldehyde or Butylphenyl methylpropional (CAS No. 80-54-6), is a synthetic aromatic aldehyde.[1][2] While predominantly recognized for its potent lily-of-the-valley fragrance in the cosmetics and perfume industries, this compound also serves as a critical intermediate in the synthesis of specific agrochemicals.[1][3] This application note details the use of this compound in the production of the morpholine fungicide Fenpropimorph and the piperidine fungicide Fenpropidin. Both are systemic fungicides used to control a range of fungal diseases in crops, particularly cereals.[4]

The utility of this compound in this context stems from its core chemical structure, which provides the necessary backbone for the synthesis of these fungicidal molecules. The process involves the conversion of this compound's aldehyde group into a suitable functional group for subsequent reaction with the respective heterocyclic amines (2,6-dimethylmorpholine for Fenpropimorph and piperidine for Fenpropidin).

Mechanism of Action of Derived Agrochemicals

Both Fenpropimorph and Fenpropidin function as sterol biosynthesis inhibitors (SBIs). They disrupt the fungal cell membrane by inhibiting key enzymes in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Fenpropimorph, in particular, has been shown to inhibit two enzymes in the pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. This dual-site action leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately arresting fungal growth. Fenpropidin also acts by inhibiting sterol biosynthesis, proving particularly effective against powdery mildew fungi.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14α-demethylase (ERG11) Lanosterol->Erg11 Intermediates1 14-demethylated intermediates Erg24 Sterol Δ14-reductase (ERG24) Intermediates1->Erg24 Fecosterol Fecosterol (and other Δ8 sterols) Erg2 Sterol Δ8→Δ7-isomerase (ERG2) Fecosterol->Erg2 Episterol Episterol (Δ7 sterol) Ergosterol Ergosterol Episterol->Ergosterol Erg11->Intermediates1 Erg24->Fecosterol Erg2->Episterol Inhibitor Fenpropimorph & Fenpropidin Inhibitor->Erg24 Inhibitor->Erg2 Synthesis_Workflow cluster_split This compound This compound (3-(4-tert-butylphenyl)-2-methylpropanal) NaBH4 NaBH4 (Reduction) This compound->NaBH4 Alcohol p-tert-butyl-beta- methylphenylpropanol NaBH4->Alcohol SOCl2 SOCl2 / DMF (Chlorination) Chloride 3-(4-tert-butylphenyl)- 2-methylpropyl chloride SOCl2->Chloride Morpholine 2,6-Dimethylmorpholine Fenpropimorph Fenpropimorph Morpholine->Fenpropimorph Piperidine Piperidine Fenpropidin Fenpropidin Piperidine->Fenpropidin Alcohol->SOCl2 split Chloride->split split->Morpholine Coupling split->Piperidine Coupling

References

Application Notes and Protocols: Use of Lilial as a Fragrance in Non-Cosmetic Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilial, with the chemical name Butylphenyl methylpropional, is a synthetic fragrance ingredient that has been widely used to impart a floral scent, reminiscent of lily of the valley, in a variety of consumer products.[1][2] While its use in cosmetics has been banned in the European Union due to its classification as a reproductive toxicant (CMR 1B), it may still be found in various non-cosmetic applications such as household cleaners, detergents, and air fresheners.[1][3][4] These application notes provide a summary of its use, relevant quantitative data, and detailed experimental protocols for its detection and analysis in non-cosmetic matrices.

Recent studies have investigated the potential endocrine-disrupting effects of this compound. While some research suggests a weak estrogenic activity in MCF7 human breast cancer cells, other studies have not found agonistic activity towards estrogen or androgen receptors, nor activation of the NF-κB and NRF2 signaling pathways at concentrations up to 100 µM. The primary regulatory concern remains its reproductive toxicity.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name Butylphenyl methylpropional; p-tert-Butyl-alpha-methylhydrocinnamic aldehyde
CAS Number 80-54-6
Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
Appearance Colorless to pale yellow liquid
Odor Strong, floral, lily-of-the-valley
Table 2: Regulatory and Recommended Concentration Limits for this compound in Non-Cosmetic Products
Product CategoryJurisdiction/BodyConcentration LimitNotesReference
General Non-Cosmetic Products European Union (REACH)≤ 0.3%Restriction on placing on the market for the general public.
Household Cleaners, Detergents, Air Fresheners United StatesNo specific federal banPresence may be widespread.
Candles, Melts, Diffusers Industry PracticeDependent on fragrance oil loading, but final product must be < 0.3% this compoundTo comply with EU REACH regulations.

Experimental Protocols

Protocol 1: Quantification of this compound in Liquid Detergents and Air Fresheners using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Objective: To determine the concentration of this compound in liquid non-cosmetic products.

Materials:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Headspace autosampler

  • GC column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • This compound analytical standard

  • Methanol (analytical grade)

  • 20 mL headspace vials with caps and septa

  • Micropipettes

  • Analytical balance

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh 1.0 g of the liquid detergent or air freshener sample into a 20 mL headspace vial.

    • For highly concentrated samples, a dilution with methanol may be necessary to bring the concentration within the calibration range.

  • HS-GC-MS Analysis:

    • Headspace Parameters:

      • Incubation Temperature: 80°C

      • Incubation Time: 15 minutes

      • Syringe Temperature: 90°C

      • Injection Volume: 1 mL

    • GC Parameters:

      • Inlet Temperature: 250°C

      • Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 2 minutes

        • Ramp: 10°C/min to 280°C

        • Hold at 280°C for 5 minutes

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 40-350

      • Solvent Delay: 3 minutes

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, comparing it to the analytical standard.

    • Quantify the amount of this compound in the sample by creating a calibration curve from the peak areas of the standards.

Protocol 2: Analysis of this compound in Powdered Detergents using Immersive Sorptive Extraction and Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Objective: To detect and quantify this compound in solid/powdered non-cosmetic products.

Materials:

  • Thermal Desorption unit coupled to a GC-MS

  • High-capacity sorptive extraction probes

  • Vials for sample preparation

  • Deionized water

  • Analytical balance

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 1.0 g of the powdered detergent into a vial.

    • Add 10 mL of deionized water to dissolve the powder and create a solution.

    • Vortex the solution for 1 minute to ensure homogeneity.

  • Immersive Sorptive Extraction:

    • Immerse a high-capacity sorptive extraction probe into the prepared detergent solution.

    • Allow the probe to equilibrate with the sample for a predetermined time (e.g., 60 minutes) at room temperature with gentle agitation.

  • TD-GC-MS Analysis:

    • Remove the probe from the solution, gently dry the exterior with a lint-free tissue, and place it in a thermal desorption tube.

    • Thermal Desorption Parameters:

      • Desorption Temperature: 280°C

      • Desorption Time: 5 minutes

    • GC-MS Parameters: (Follow the GC-MS parameters outlined in Protocol 1)

  • Data Analysis:

    • Identify and quantify this compound as described in Protocol 1, using an appropriate calibration method for sorptive extraction (e.g., standard addition).

Mandatory Visualizations

Experimental_Workflow_HS_GC_MS cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Standard Prepare this compound Standards Headspace Headspace Incubation & Injection Standard->Headspace Calibration Sample Weigh 1g of Liquid Sample Sample->Headspace GC Gas Chromatography Separation Headspace->GC Transfer MS Mass Spectrometry Detection GC->MS Elution Identify Peak Identification MS->Identify Quantify Quantification Identify->Quantify

HS-GC-MS workflow for this compound analysis.

Signaling_Pathways_Investigation cluster_receptors Hormone Receptor Interaction cluster_stress Cellular Stress Pathways This compound This compound ER Estrogen Receptor (ER) This compound->ER AR Androgen Receptor (AR) This compound->AR NFkB NF-κB Pathway This compound->NFkB NRF2 NRF2 Pathway This compound->NRF2 ER_Result No Agonistic Activity (Contradictory evidence of weak activity) ER->ER_Result AR_Result No Agonistic Activity AR->AR_Result NFkB_Result No Activation NFkB->NFkB_Result NRF2_Result No Activation NRF2->NRF2_Result

Investigated signaling pathways for this compound.

References

Analytical Standards for Butylphenyl Methylpropional: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphenyl methylpropional, commonly known as Lilial or p-BMHCA, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products, including cosmetics, perfumes, and cleaning agents, for its characteristic floral scent.[1][2] However, due to concerns regarding its potential for reproductive toxicity and skin sensitization, its use in cosmetic products has been banned in the European Union and the United Kingdom.[1][3] This document provides detailed application notes and protocols for the analytical determination of butylphenyl methylpropional in cosmetic matrices, intended for researchers, scientists, and professionals in drug development and product safety.

The primary analytical method for the quantification of butylphenyl methylpropional is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity for its detection in complex matrices.[2]

Regulatory Status

Formerly regulated under Annex III of the Cosmetics Regulation (EC) No 1223/2009, which required its declaration on the label if its concentration exceeded 0.001% in leave-on products and 0.01% in rinse-off products, butylphenyl methylpropional is now listed in Annex II of the regulation, effectively banning its use in cosmetic products in the EU. This regulatory change underscores the importance of robust analytical methods for its surveillance and control in consumer products.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a validated GC-MS method for the quantitative analysis of butylphenyl methylpropional in cosmetic products.

Experimental Protocol: Quantification of Butylphenyl Methylpropional in Cosmetic Cream

1. Objective: To determine the concentration of butylphenyl methylpropional in a cosmetic cream sample using GC-MS.

2. Materials and Reagents:

  • Analytical Standard: Butylphenyl methylpropional (CAS No. 80-54-6) certified reference material.

  • Internal Standard (IS): 4,4′-Dibromobiphenyl or other suitable non-interfering compound.

  • Solvents: Methyl tert-butyl ether (MTBE), HPLC grade; Ethanol, absolute; Deionized water.

  • Drying Agent: Anhydrous sodium sulfate.

  • Sample: Cosmetic cream.

3. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: vf-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.

  • Autosampler.

  • Vortex mixer.

  • Centrifuge.

  • Analytical balance.

4. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of butylphenyl methylpropional reference standard and dissolve in 10 mL of MTBE.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with MTBE to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in MTBE.

  • Calibration Standards: Spike the working standard solutions with the internal standard to a final concentration of 1 µg/mL.

5. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 15 mL centrifuge tube.

  • Add 5 mL of deionized water and vortex thoroughly to disperse the sample.

  • Add 5 mL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube containing approximately 1 g of anhydrous sodium sulfate to remove any residual water.

  • Vortex briefly and allow to stand for 5 minutes.

  • Filter the dried extract through a 0.45 µm syringe filter into a GC vial.

  • Spike the extract with the internal standard to a final concentration of 1 µg/mL.

6. GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 125 °C at 3 °C/min.

    • Ramp to 230 °C at 7 °C/min.

    • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (m/z):

      • Butylphenyl methylpropional: Quantifier ion - 147, Qualifier ions - 189, 204.

      • Internal Standard (e.g., 4,4′-Dibromobiphenyl): Determine appropriate ions.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

7. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of butylphenyl methylpropional to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of butylphenyl methylpropional in the sample extract from the calibration curve.

  • Calculate the final concentration in the original cosmetic cream sample, taking into account the initial sample weight and dilution factors.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described GC-MS method for the analysis of butylphenyl methylpropional.

ParameterTypical ValueReference
Linear Range 0.1 - 10 µg/mL
Coefficient of Determination (r²) > 0.995
Limit of Quantification (LOQ) 2 µg/g
Intra-day Recovery 84.4 - 119%
Inter-day Recovery 84.4 - 119%
Intra-day Precision (CV%) < 13.5%
Inter-day Precision (CV%) < 13.5%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Cosmetic Sample add_water Add Deionized Water sample->add_water add_mtbe Add MTBE & Vortex add_water->add_mtbe centrifuge Centrifuge add_mtbe->centrifuge separate Separate Organic Layer centrifuge->separate dry Dry with Na2SO4 separate->dry filter Filter dry->filter spike_is_sample Spike with Internal Standard filter->spike_is_sample gcms Inject into GC-MS spike_is_sample->gcms stock Prepare Stock Standard working Prepare Working Standards stock->working spike_is_cal Spike with Internal Standard working->spike_is_cal spike_is_cal->gcms acquire Acquire Data (SIM Mode) gcms->acquire integrate Integrate Peaks acquire->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Experimental workflow for the quantification of butylphenyl methylpropional.

Potential Signaling Pathway Disruption

Butylphenyl methylpropional is suspected to act as an endocrine disruptor, potentially by mimicking the action of estrogen and interfering with androgen signaling.

signaling_pathway cluster_endocrine Endocrine Disruption by Butylphenyl Methylpropional cluster_estrogen Estrogenic Pathway cluster_androgen Androgenic Pathway (Potential Interference) bpm Butylphenyl Methylpropional er Estrogen Receptor (ERα / ERβ) bpm->er Binds to/Activates ar Androgen Receptor (AR) bpm->ar Potential Antagonist steroid Steroidogenesis bpm->steroid Potential Interference ere Estrogen Response Element (ERE) er->ere Binds to DNA gene_exp Altered Gene Expression ere->gene_exp prolif Cell Proliferation gene_exp->prolif hormone Altered Hormone Levels steroid->hormone

Caption: Potential endocrine disruption pathways of butylphenyl methylpropional.

Conclusion

The provided analytical protocol offers a robust and reliable method for the determination of butylphenyl methylpropional in cosmetic products. Given the regulatory restrictions on this compound, accurate and sensitive analytical surveillance is crucial for consumer safety and regulatory compliance. The information on its potential endocrine-disrupting effects highlights the importance of continued research into the biological activities of cosmetic ingredients.

References

Application Notes and Protocols for Investigating Lilial's Mechanism of Action Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilial, also known as butylphenyl methylpropional, is a synthetic fragrance ingredient that has been widely used in cosmetics and personal care products.[1] However, due to its classification as a reproductive toxicant (Repr. 1B) by the European Chemicals Agency (ECHA), its use in cosmetics has been banned in the European Union since March 2022.[1][2] This has spurred significant research into its mechanisms of toxicity. Understanding the cellular and molecular effects of this compound is crucial for risk assessment and the development of safer alternatives.

These application notes provide a comprehensive overview of in vitro cell culture models and detailed protocols for investigating the toxicological mechanisms of this compound. The focus is on key toxicological endpoints including cytotoxicity, endocrine disruption, skin sensitization, and mitochondrial dysfunction.

Cytotoxicity Assessment

A fundamental step in toxicological profiling is the assessment of a compound's cytotoxicity. Various cell lines can be employed to determine the concentration-dependent effects of this compound on cell viability and proliferation.

Relevant Cell Lines:

  • HaCaT (Human keratinocytes): An immortalized human keratinocyte cell line, relevant for dermal exposure.

  • HepG2 (Human hepatoma): A human liver cancer cell line, useful for studying metabolic activation and liver toxicity.

  • Caco-2 (Human colorectal adenocarcinoma): A human colon cancer cell line, often used as a model for intestinal absorption.

  • NIH3T3 (Mouse embryonic fibroblast): A mouse fibroblast cell line, commonly used in general cytotoxicity testing.

  • MCF7 (Human breast adenocarcinoma): A human breast cancer cell line, particularly relevant for studying estrogenic effects.

  • HEK293 (Human embryonic kidney): A human embryonic kidney cell line, easy to transfect and suitable for various molecular biology applications.

Quantitative Data: this compound Cytotoxicity (IC50 Values)
Cell LineAssayIncubation TimeIC50 (µM)Reference
HaCaTMTT24h~10[3]
HepG2MTT24h>100[3]
Caco-2MTT24h>100
NIH3T3MTT24h>100
MCF7MTT24h>100
HEK293MTT24h>100
Experimental Protocol: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Endocrine Disruption Assessment

This compound is suspected to be an endocrine disruptor. In vitro assays are crucial for evaluating its potential to interfere with hormone signaling pathways, such as the estrogen and androgen pathways, and to affect steroidogenesis.

Hormone Receptor Activation

Luciferase reporter gene assays are commonly used to assess the ability of a compound to activate or inhibit hormone receptors. These assays utilize cell lines that are engineered to express a luciferase reporter gene under the control of hormone response elements.

Relevant Cell Lines:

  • HeLa9903 (Human cervical cancer): Stably transfected with an estrogen-responsive element (ERE) and a luciferase reporter gene.

  • MDA-kb2 (Human breast cancer): Contains an androgen-responsive element (ARE) driving a luciferase reporter gene.

  • T47D-KBluc (Human breast cancer): Stably transfected with an (ERE)₃-luciferase reporter construct and endogenously expressing both ERα and ERβ.

Quantitative Data: this compound's Effect on Hormone Receptor Activation
AssayCell LineEndpointResultReference
Estrogen Receptor ActivationHeLa9903Luciferase ActivityNo significant activation up to 100 µM
Androgen Receptor ActivationMDA-kb2Luciferase ActivityNo significant activation up to 100 µM

Experimental Workflow: Hormone Receptor Activation Assay

Hormone_Receptor_Activation_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Luciferase Assay seed Seed reporter cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound and controls incubate1->treat incubate2 Incubate for 24h treat->incubate2 lyse Lyse cells incubate2->lyse add_sub Add luciferase substrate lyse->add_sub measure Measure luminescence add_sub->measure

Workflow for hormone receptor activation assay.
Steroidogenesis Assay

The H295R cell line is an in vitro model derived from a human adrenocortical carcinoma that expresses most of the key enzymes required for steroidogenesis. The OECD Test Guideline 456 describes a method using these cells to screen for chemicals that affect the production of testosterone and estradiol.

Relevant Cell Line:

  • NCI-H295R (Human adrenocortical carcinoma): A pluripotent human adrenal carcinoma cell line capable of producing various steroid hormones.

Experimental Protocol: H295R Steroidogenesis Assay (OECD TG 456)

Materials:

  • H295R cells

  • DMEM/F12 medium supplemented with serum and ITS+

  • This compound stock solution (in DMSO)

  • Forskolin (positive control for induction)

  • Prochloraz (positive control for inhibition)

  • 24-well plates

  • Hormone detection kits (e.g., ELISA) or LC-MS/MS

Procedure:

  • Cell Seeding: Seed H295R cells in a 24-well plate and allow them to acclimate for 24 hours.

  • Compound Exposure: Expose the cells to at least seven concentrations of this compound in triplicate for 48 hours. Include a solvent control, a strong inducer (forskolin), and a strong inhibitor (prochloraz).

  • Medium Collection: After 48 hours, collect the culture medium for hormone analysis.

  • Hormone Measurement: Quantify the concentrations of testosterone and 17β-estradiol in the collected medium using a validated method like ELISA or LC-MS/MS.

  • Cell Viability: Assess cell viability in each well after medium collection using a suitable assay (e.g., MTT or neutral red uptake).

  • Data Analysis: Express hormone production as a fold change relative to the solvent control. A significant change in hormone levels at non-cytotoxic concentrations indicates an effect on steroidogenesis.

Skin Sensitization Assessment

Skin sensitization is an allergic reaction of the skin to a substance. The human Cell Line Activation Test (h-CLAT) is an in vitro method that addresses the third key event in the skin sensitization adverse outcome pathway (AOP) - the activation of dendritic cells.

Relevant Cell Line:

  • THP-1 (Human monocytic leukemia): Used as a surrogate for dendritic cells.

Quantitative Data: h-CLAT Prediction Model
ParameterThreshold for Positive Result
CD86 Relative Fluorescence Intensity (RFI)≥ 150%
CD54 Relative Fluorescence Intensity (RFI)≥ 200%
Cell Viability (Propidium Iodide)≥ 50%

A positive result is obtained if either the CD86 or CD54 RFI exceeds the threshold in at least two of three independent experiments.

Experimental Protocol: Human Cell Line Activation Test (h-CLAT) (OECD TG 442E)

Materials:

  • THP-1 cells

  • RPMI-1640 medium with supplements

  • This compound stock solution (in a suitable solvent like DMSO or saline)

  • Fluorescently-labeled antibodies against CD86 and CD54

  • Propidium iodide (PI) for viability staining

  • Flow cytometer

Procedure:

  • Cell Culture: Culture THP-1 cells in suspension.

  • Dose Finding: Determine the CV75 value (the concentration of this compound that results in 75% cell viability) using a cytotoxicity assay (e.g., propidium iodide staining and flow cytometry).

  • Main Experiment: Seed THP-1 cells and expose them to a range of eight this compound concentrations (based on the CV75) for 24 hours.

  • Antibody Staining: After incubation, harvest the cells and stain them with fluorescently-labeled anti-CD86 and anti-CD54 antibodies. Add PI to distinguish viable from non-viable cells.

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity of CD86, CD54, and PI.

  • Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 for each concentration relative to the vehicle control. Determine if the results meet the positive prediction criteria.

Signaling Pathway: Dendritic Cell Activation in Skin Sensitization

DC_Activation_Pathway This compound This compound Protein Skin Proteins This compound->Protein Covalent Binding Hapten Hapten-Protein Complex Protein->Hapten Keratinocyte Keratinocytes Hapten->Keratinocyte Uptake Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Keratinocyte->Cytokines Release DC Dendritic Cells (THP-1) Upregulation Upregulation of CD86 & CD54 DC->Upregulation Migration Migration to Lymph Node DC->Migration Cytokines->DC Activation TCell T-Cell Priming Upregulation->TCell

Simplified pathway of dendritic cell activation.

Mitochondrial Toxicity and Oxidative Stress

Evidence suggests that this compound can induce mitochondrial toxicity, leading to a decrease in cell viability. This is thought to occur through the inhibition of the electron transport chain, resulting in increased production of reactive oxygen species (ROS) and a decrease in intracellular ATP.

Mitochondrial Membrane Potential

The JC-1 assay is a common method to assess mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.

Experimental Protocol: JC-1 Mitochondrial Membrane Potential Assay

Materials:

  • Selected cell line (e.g., HaCaT)

  • JC-1 reagent

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with various concentrations of this compound for a defined period.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the red and green fluorescence using a fluorescence microscope or a plate reader. Healthy cells will exhibit high red and low green fluorescence, while apoptotic cells will show low red and high green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Detection

The DCFH-DA assay is widely used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol: DCFH-DA ROS Detection Assay

Materials:

  • Selected cell line

  • DCFH-DA solution

  • H₂O₂ or another ROS-inducing agent as a positive control

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with this compound.

  • DCFH-DA Loading: Incubate the cells with DCFH-DA solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm.

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathway: this compound-Induced Mitochondrial Dysfunction and Oxidative Stress

Mitochondrial_Toxicity_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ETC Electron Transport Chain (Complex I & II Inhibition) Mitochondria->ETC Inhibition MMP ↓ Mitochondrial Membrane Potential ETC->MMP ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS ATP ↓ ATP Production ETC->ATP CellDeath Cell Death / Apoptosis MMP->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress ATP->CellDeath OxidativeStress->CellDeath

Proposed pathway for this compound-induced mitochondrial toxicity.

Investigation of Olfactory Receptor Signaling

Recent studies have suggested a link between this compound and the human olfactory receptor hOR17-4, which is also expressed in sperm cells and is involved in chemotaxis. Investigating the interaction of this compound with this receptor can provide insights into its reproductive toxicity.

Relevant Cell Lines:

  • HEK293 cells transiently or stably expressing hOR17-4: These cells can be used to study receptor activation and downstream signaling.

Experimental Approach: hOR17-4 Activation Assay

An assay to measure the activation of hOR17-4 by this compound can be developed using HEK293 cells expressing the receptor. Activation of this G-protein coupled receptor is expected to lead to an increase in intracellular calcium ([Ca²⁺]i) and/or cyclic AMP (cAMP).

Procedure Outline:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding hOR17-4.

  • Calcium or cAMP Measurement:

    • Calcium: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Measure the change in fluorescence upon stimulation with this compound using a fluorescence plate reader or microscope.

    • cAMP: Use a commercially available cAMP assay kit (e.g., ELISA or HTRF-based) to measure the change in intracellular cAMP levels after this compound treatment.

  • Data Analysis: A significant increase in [Ca²⁺]i or cAMP levels compared to control cells (not expressing the receptor) would indicate activation of hOR17-4 by this compound.

Conclusion

The in vitro models and protocols described in these application notes provide a robust framework for investigating the mechanisms of this compound toxicity. By employing a battery of assays targeting different cellular and molecular endpoints, researchers can gain a comprehensive understanding of the adverse effects of this compound. This knowledge is essential for regulatory decision-making, for the development of safer alternatives in the fragrance industry, and for advancing our understanding of chemical-induced toxicity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lilial Instability in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Lilial (butylphenyl methylpropional) in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to instability?

This compound, chemically known as butylated hydroxytoluene, is a synthetic aromatic aldehyde prized for its potent lily-of-the-valley fragrance.[1][2] However, like many aldehydes, this compound is susceptible to degradation, primarily through autoxidation.[3] The aldehyde functional group (-CHO) is readily oxidized, especially when exposed to air, light, and certain pH conditions.[3][4] This degradation can lead to a loss of the desired fragrance, the formation of off-odors, and changes in the physical properties of the formulation, such as discoloration.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathway for this compound is oxidation. The aldehyde group is oxidized to a carboxylic acid, forming lysmerylic acid. This process can be initiated by factors such as exposure to molecular oxygen (autoxidation), light (photo-oxidation), and elevated temperatures. The presence of metal ions can also catalyze this degradation. In aqueous solutions, the rate of oxidation can be influenced by the pH of the formulation.

Q3: My formulation containing this compound is turning yellow/brown. What is the cause and how can I prevent it?

Discoloration, typically a shift to yellow or brown, is a common issue with formulations containing aldehydes like this compound. This is often a result of oxidation and potential subsequent reactions of the degradation products. The discoloration is more pronounced in alkaline conditions.

To prevent discoloration, consider the following strategies:

  • pH Optimization: Maintain the formulation at a slightly acidic to neutral pH, as alkaline conditions can accelerate discoloration.

  • Antioxidant Addition: Incorporate antioxidants to inhibit the oxidation process.

  • Chelating Agents: If metal ion contamination is suspected, adding a chelating agent like EDTA can help prevent catalytic oxidation.

  • Light Protection: Store the formulation in opaque or UV-protective packaging to minimize photo-oxidation.

Q4: The fragrance of my product is weakening over time. How can I improve its longevity?

The fading of this compound's characteristic scent is a direct consequence of its degradation. To enhance fragrance stability and longevity, the following approaches are recommended:

  • Use of Antioxidants: Adding antioxidants is the most common and effective method to prevent the oxidative degradation of this compound.

  • Encapsulation: Encapsulating this compound can provide a protective barrier against environmental factors, thus slowing down its degradation and ensuring a more controlled release of the fragrance.

  • Optimized Packaging: Using airtight containers can limit the exposure of the formulation to oxygen, thereby reducing the rate of oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Yellowing/Browning of Formulation Oxidation of this compound, accelerated by high pH and light exposure.- Adjust pH to a slightly acidic or neutral range.- Incorporate a suitable antioxidant or a synergistic blend.- Use opaque or UV-protective packaging.- Add a chelating agent if metal ion contamination is suspected.
Loss of Fragrance Intensity Degradation of this compound into non-odorous or malodorous compounds.- Add an effective antioxidant such as alpha-tocopherol, BHA, or BHT.- Consider encapsulation of this compound to protect it from degradation.- Ensure the use of airtight packaging to minimize oxygen exposure.
Formation of Off-Odors Formation of degradation byproducts, such as lysmerylic acid.- Implement stabilization strategies with antioxidants.- Conduct stability testing to identify the onset of degradation and adjust the formulation accordingly.
Phase Separation in Emulsions Changes in the chemical composition of the formulation due to this compound degradation, which can affect emulsion stability.- Stabilize this compound using antioxidants or encapsulation.- Re-evaluate the emulsifier system in the context of potential degradation products.- Adjust the pH of the formulation to a range that ensures both this compound and emulsion stability.

Data on Stabilization Strategies

The following tables summarize quantitative data on the effectiveness of various stabilization strategies for this compound.

Table 1: Effect of Antioxidants on this compound Stability

AntioxidantConcentrationStorage ConditionsThis compound Degradation (%)Reference
None (Control)-25°C, in aqueous solution with air exposure for 168 hours~30%
Alpha-tocopherol200 ppm25°C, in cosmetic productSignificantly reduced degradation
BHA (Butylated hydroxyanisole)0.02%Accelerated aging (45°C)Protection against oxidation
BHT (Butylated hydroxytoluene)0.02%Accelerated aging (45°C)Protection against oxidation

Table 2: Influence of pH on this compound Degradation

pHStorage ConditionsObservationReference
Acidic (e.g., 4-6)Room TemperatureSlower degradation and discoloration compared to alkaline pH.
Neutral (e.g., 7)25°C, in aqueous solution with air exposure for 168 hours~30% oxidation.
Alkaline (e.g., >8)Room TemperatureAccelerated degradation and more pronounced discoloration.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound in an O/W Emulsion

Objective: To evaluate the stability of this compound in an oil-in-water (O/W) emulsion under accelerated aging conditions.

Methodology:

  • Sample Preparation:

    • Prepare three batches of the O/W emulsion containing a known concentration of this compound (e.g., 0.5% w/w).

    • Batch 1: Control (no stabilizer).

    • Batch 2: With alpha-tocopherol (e.g., 200 ppm).

    • Batch 3: With another antioxidant of choice (e.g., BHT at 0.02%).

    • Package all samples in sealed, airtight glass containers.

  • Storage Conditions:

    • Place the samples in a stability chamber at 45°C.

    • Store a set of control samples at 4°C.

  • Time Points for Analysis:

    • Analyze the samples at T=0, 2, 4, 8, and 12 weeks.

  • Analytical Method (HPLC):

    • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of acetonitrile and water.

    • Detection: Monitor at the wavelength of maximum absorbance for this compound.

    • Quantification: Prepare a standard curve of this compound to quantify its concentration in the samples at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

    • Plot the percentage of remaining this compound against time for each batch to compare the stability.

    • Observe and record any physical changes in the emulsion, such as color, odor, and phase separation.

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To compare the effectiveness of different antioxidants in preventing this compound degradation.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent (e.g., ethanol) at a fixed concentration.

    • Create several aliquots and add different antioxidants (e.g., alpha-tocopherol, BHA, BHT, ascorbyl palmitate) at various concentrations. Include a control sample with no antioxidant.

  • Stress Conditions:

    • Expose the samples to a controlled oxidative stress environment. This can be achieved by bubbling air through the solutions at a constant rate and/or exposing them to UV light in a light exposure cabinet.

  • Time Points for Analysis:

    • Take samples at regular intervals (e.g., every 24 hours for a week).

  • Analytical Method (GC-MS):

    • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Injection: Use headspace injection to analyze the volatile components.

    • Column: A suitable capillary column for fragrance analysis.

    • Quantification: Monitor the peak area of this compound and its primary degradation product, lysmerylic acid.

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to an internal standard at each time point.

    • Compare the degradation rate of this compound in the presence of different antioxidants to the control.

Visualizations

Lilial_Degradation_Pathway This compound This compound (Butylphenyl Methylpropional) Acyl_Radical Acyl Radical This compound->Acyl_Radical + O2, Light, Heat Peroxy_Radical Peroxy Radical Acyl_Radical->Peroxy_Radical + O2 Peroxy_Acid Peroxy Acid Peroxy_Radical->Peroxy_Acid + H• Lysmerylic_Acid Lysmerylic Acid (Degradation Product) Peroxy_Acid->Lysmerylic_Acid Oxidizes another This compound molecule Off_Odor Off-Odor & Discoloration Lysmerylic_Acid->Off_Odor

Caption: Oxidative degradation pathway of this compound.

Antioxidant_Mechanism cluster_oxidation Oxidation Chain Reaction cluster_intervention Antioxidant Intervention Acyl_Radical Acyl Radical Peroxy_Radical Peroxy Radical Acyl_Radical->Peroxy_Radical + O2 Peroxy_Radical->Acyl_Radical + this compound Antioxidant Antioxidant (e.g., alpha-tocopherol) Peroxy_Radical->Antioxidant Intercepted by Stable_Radical Stable Antioxidant Radical Antioxidant->Stable_Radical Donates H• Stability_Testing_Workflow start Start: Formulation with this compound prep Prepare Samples: - Control - With Stabilizers start->prep stress Accelerated Stability Testing (e.g., 45°C) prep->stress analysis Periodic Analysis (HPLC or GC-MS) stress->analysis data Data Collection: - this compound Concentration - Physical Changes analysis->data eval Evaluate Stability & Stabilizer Efficacy data->eval end End: Optimized Formulation eval->end

References

Technical Support Center: Enhancing Lilial Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Lilial (Butylphenyl Methylpropional). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the detection limits of this compound in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound in complex matrices like cosmetics and environmental samples?

A1: The primary challenges stem from the complexity of the sample matrix itself. These matrices often contain a multitude of interfering compounds, such as oils, fats, waxes in cosmetics, and humic acids in environmental samples. These interferences can lead to:

  • Matrix Effects: Co-eluting substances can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[1]

  • Co-elution: Other fragrance components or matrix constituents can have similar chromatographic properties to this compound, resulting in overlapping peaks that are difficult to resolve and quantify accurately.

  • Low Concentrations: this compound is often present at trace levels, requiring highly sensitive analytical methods and efficient sample preparation to concentrate the analyte.

Q2: Which analytical techniques are most suitable for this compound analysis at low concentrations?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the sensitive and selective detection of this compound.

  • GC-MS is a robust and widely used method, particularly for volatile and semi-volatile compounds like this compound.[2][3][4]

  • LC-MS/MS offers high sensitivity and specificity, especially for complex matrices, and can be advantageous for less volatile metabolites of this compound.[5]

Q3: How can I improve the sensitivity of my method for this compound detection?

A3: Improving sensitivity involves optimizing both the sample preparation and the instrumental analysis. Key strategies include:

  • Efficient Extraction: Employing an appropriate extraction technique such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Solid-Phase Microextraction (SPME) to isolate and concentrate this compound from the matrix.

  • Sample Cleanup: Incorporating cleanup steps to remove interfering compounds. This can involve techniques like gel permeation chromatography (GPC) for large molecules or the use of specific SPE cartridges.

  • Instrument Optimization: Fine-tuning the parameters of your GC-MS or LC-MS/MS system, such as injection volume, ionization source settings, and detector parameters, can significantly enhance signal intensity.

  • Derivatization: For GC-MS analysis, derivatization of this compound's aldehyde group can improve its volatility and chromatographic behavior, leading to sharper peaks and better sensitivity.

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column: The aldehyde group of this compound can interact with active silanol groups. 2. Inlet temperature too low: Incomplete volatilization of this compound. 3. Column contamination: Buildup of non-volatile matrix components.1. Use a deactivated inlet liner and a high-quality, inert GC column. Consider silylation of the liner. 2. Optimize the inlet temperature (typically around 250-280°C). 3. Bake out the column at a high temperature. If the problem persists, trim the first few centimeters of the column or replace it.
Co-elution with Matrix Components 1. Insufficient chromatographic resolution: The GC column and temperature program are not optimal for separating this compound from interfering compounds. 2. Complex fragrance mixture: Other fragrance ingredients have similar retention times.1. Optimize the GC oven temperature program, using a slower ramp rate to improve separation. 2. Use a GC column with a different stationary phase to alter selectivity. 3. Employ high-resolution mass spectrometry to distinguish between co-eluting compounds based on their exact mass.
Low Signal Intensity / Poor Sensitivity 1. Inefficient sample extraction or cleanup: this compound is lost during sample preparation. 2. Matrix suppression in the ion source: Co-eluting compounds are suppressing the ionization of this compound. 3. Suboptimal MS parameters: The mass spectrometer is not tuned for maximum sensitivity for this compound's characteristic ions.1. Re-evaluate and optimize the extraction and cleanup protocol. 2. Improve sample cleanup to remove interfering matrix components. 3. Perform a full tune of the MS and optimize the ion source parameters and detector voltage. Select appropriate ions for Selected Ion Monitoring (SIM) mode.
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement 1. Co-eluting matrix components: Compounds from the sample matrix are affecting the ionization efficiency of this compound in the ESI or APCI source. 2. High salt concentration in the final extract: Salts can suppress the MS signal.1. Improve chromatographic separation to separate this compound from the interfering compounds. 2. Enhance the sample cleanup procedure to remove matrix components. 3. Dilute the sample extract, if the sensitivity of the method allows. 4. Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.
Inconsistent Retention Times 1. Changes in mobile phase composition: Inaccurate mixing of mobile phase solvents. 2. Column degradation: The stationary phase of the LC column is deteriorating. 3. Fluctuations in column temperature: Inconsistent heating of the column oven.1. Prepare fresh mobile phases and ensure the pump is working correctly. 2. Replace the LC column. 3. Check the stability of the column oven temperature.
Carryover Adsorption of this compound onto surfaces in the autosampler or LC system. 1. Optimize the autosampler wash procedure, using a strong solvent. 2. Inject a blank solvent after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following tables summarize the Limits of Detection (LOD) and Quantification (LOQ) for this compound and its metabolites reported in the literature using different analytical methods and matrices.

Table 1: Detection Limits for this compound Metabolites in Human Urine by UPLC-MS/MS

AnalyteLOD (µg/L)LOQ (µg/L)
Lysmerol0.0350.10
Lysmerylic acid0.12 - 0.150.36 - 0.45
Hydroxylated lysmerylic acid0.12 - 0.150.36 - 0.45
tert-Butylbenzoic acid (TBBA)0.12 - 0.150.36 - 0.45
Requires derivatization.

Table 2: Detection Limits for this compound in Cosmetic Products by GC-MS

Product TypeLOD (µg/g)LOQ (µg/g)
Leave-on Cosmetics (e.g., creams)25
Rinse-off Cosmetics (e.g., shampoos)25

Note: These are general values; actual detection limits may vary depending on the specific matrix and instrumentation.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Cream-Based Cosmetics

This protocol outlines a general procedure for the extraction and analysis of this compound in a complex cosmetic matrix such as a cream or lotion.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Weigh 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.

  • Add 10 mL of ethanol and vortex for 2 minutes to dissolve the cream.

  • Add 10 mL of hexane and vortex for 5 minutes to extract the analytes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction on the remaining sample for a total of three extractions.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Instrumental Parameters

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for this compound: m/z 147, 189, 204

Protocol 2: LC-MS/MS Analysis of this compound in River Water

This protocol provides a general procedure for the extraction and analysis of this compound from an environmental water sample.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Filter the water sample (500 mL) through a 0.45 µm glass fiber filter.

  • Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 10 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of 50:50 acetonitrile:water for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions for this compound: Q1: 205.1 -> Q3: 147.1 (Quantifier), 189.1 (Qualifier)

Visualizations

Sample_Preparation_Workflow_GCMS cluster_SampleCollection Sample Collection & Weighing cluster_Extraction Liquid-Liquid Extraction cluster_Concentration Concentration & Reconstitution cluster_Analysis GC-MS Analysis Sample 1. Cosmetic Cream Sample Weigh 2. Weigh 1g of Sample Sample->Weigh Dissolve 3. Add Ethanol & Vortex Weigh->Dissolve Extract 4. Add Hexane & Vortex Dissolve->Extract Centrifuge 5. Centrifuge to Separate Layers Extract->Centrifuge Collect 6. Collect Hexane Layer Centrifuge->Collect Evaporate 7. Evaporate to Dryness Collect->Evaporate Reconstitute 8. Reconstitute in Hexane Evaporate->Reconstitute Inject 9. Inject into GC-MS Reconstitute->Inject

Caption: GC-MS Sample Preparation Workflow for Cream Cosmetics.

Sample_Preparation_Workflow_LCMSMS cluster_SamplePrep Sample Pre-treatment cluster_SPE Solid-Phase Extraction (SPE) cluster_FinalPrep Final Preparation cluster_Analysis LC-MS/MS Analysis Sample 1. River Water Sample (500 mL) Filter 2. Filter Sample Sample->Filter Condition 3. Condition SPE Cartridge Filter->Condition Load 4. Load Sample Condition->Load Wash 5. Wash Cartridge Load->Wash Elute 6. Elute this compound Wash->Elute Evaporate 7. Evaporate Eluate Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. Inject and Analyze Reconstitute->Analyze

Caption: LC-MS/MS Sample Preparation Workflow for Water Samples.

References

Technical Support Center: Addressing Solubility Challenges of Butylphenyl Methylpropional

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with butylphenyl methylpropional.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of butylphenyl methylpropional?

Butylphenyl methylpropional is poorly soluble in water. Its solubility is approximately 33 mg/L at 20°C.[1][2][3]

Q2: In which common laboratory solvents is butylphenyl methylpropional soluble?

Butylphenyl methylpropional, a synthetic aromatic aldehyde, exhibits good solubility in many organic solvents.[4][5] While its aqueous solubility is low, it is readily soluble in alcohols and other organic solvents.

Data Presentation: Solubility of Butylphenyl Methylpropional in Common Solvents

SolventSolubility (g/L) @ 20°CNotes
Water0.033Poorly soluble.
Methanol557.79Highly soluble.
Ethanol597.24Highly soluble.
n-Propanol489.1Highly soluble.
Propylene GlycolSolubleOften used in formulations.
Diethyl EtherSolubleExpected to be soluble due to its non-polar nature.

Q3: What are the primary challenges when formulating with butylphenyl methylpropional?

The main challenge is its low water solubility, which can lead to precipitation in aqueous-based formulations. Additionally, as an aldehyde, it can be prone to oxidation, which may affect its stability and fragrance profile. The use of an antioxidant like alpha-tocopherol is often recommended to enhance its stability.

Q4: Are there any regulatory restrictions on the use of butylphenyl methylpropional?

Yes, the use of butylphenyl methylpropional in cosmetic products is banned in the European Union as of March 2022 due to its classification as a reproductive toxicant. Researchers should be aware of and comply with the specific regulations in their region.

Troubleshooting Guide

Issue: Precipitation of Butylphenyl Methylpropional in an Aqueous Formulation.

dot

A Precipitation Observed B Increase Co-solvent Concentration A->B Is a co-solvent present? C Add a Solubilizer/Surfactant A->C No co-solvent or co-solvent ineffective D Consider Advanced Formulation Strategies A->D Simple methods fail E Solution Remains Cloudy B->E No F Precipitate Redissolves B->F Yes G Clear Solution Achieved C->G

Caption: Troubleshooting workflow for precipitation issues.

  • Increase Co-solvent Concentration: If your formulation contains a co-solvent such as ethanol or propylene glycol, gradually increase its concentration. Butylphenyl methylpropional is highly soluble in alcohols.

  • Introduce a Solubilizer: If a co-solvent system is not sufficient or desired, consider adding a solubilizer. Non-ionic surfactants like polysorbates (e.g., Polysorbate 20) or PEG-40 hydrogenated castor oil are commonly used in cosmetic and pharmaceutical formulations to solubilize fragrance oils.

  • pH Adjustment: While butylphenyl methylpropional is not ionizable, the stability of the overall formulation can be pH-dependent. Ensure the pH of your medium is optimal for all components.

  • Advanced Formulation Strategies: If the above methods are not successful, you may need to consider more advanced techniques such as microemulsions, solid dispersions, or cyclodextrin complexation.

Experimental Protocols for Solubility Enhancement

For researchers facing significant solubility challenges, the following advanced techniques can be employed.

Co-solvency Method

This technique involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic compound.

Experimental Protocol:

  • Solvent Selection: Choose a water-miscible solvent in which butylphenyl methylpropional has high solubility, such as ethanol or propylene glycol.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of butylphenyl methylpropional in the selected co-solvent.

  • Titration: Slowly add the aqueous phase to the butylphenyl methylpropional stock solution with continuous stirring.

  • Observation: Monitor for any signs of precipitation. The point at which the solution becomes cloudy indicates the limit of solubility in that co-solvent/water ratio.

  • Optimization: Systematically vary the ratio of co-solvent to water to determine the optimal composition for your desired concentration of butylphenyl methylpropional.

dot

A Prepare Stock Solution: Butylphenyl Methylpropional in Co-solvent B Titrate with Aqueous Phase A->B C Observe for Precipitation B->C D Determine Optimal Co-solvent/Water Ratio C->D

Caption: Co-solvency experimental workflow.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules like butylphenyl methylpropional, thereby increasing their aqueous solubility.

Experimental Protocol:

  • Cyclodextrin Selection: Beta-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices for fragrance molecules.

  • Molar Ratio: Determine the desired molar ratio of butylphenyl methylpropional to cyclodextrin (commonly 1:1).

  • Preparation:

    • Dissolve the cyclodextrin in water with heating and stirring to form a saturated solution.

    • Separately, dissolve butylphenyl methylpropional in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the butylphenyl methylpropional solution to the aqueous cyclodextrin solution with vigorous stirring.

  • Complexation: Continue stirring the mixture for 24-48 hours at a controlled temperature.

  • Isolation: The inclusion complex can be isolated by cooling the solution to induce precipitation or by lyophilization (freeze-drying).

  • Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, or NMR.

dot

A Dissolve Cyclodextrin in Water C Mix Solutions & Stir for 24-48h A->C B Dissolve Butylphenyl Methylpropional in Organic Solvent B->C D Isolate Inclusion Complex (Precipitation or Lyophilization) C->D E Characterize Complex D->E

Caption: Cyclodextrin inclusion complexation workflow.

Solid Dispersion Technique

This method involves dispersing the poorly soluble compound in a hydrophilic carrier at the solid state.

Experimental Protocol (Solvent Evaporation Method):

  • Component Selection:

    • Hydrophilic Carrier: Choose a suitable polymer such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

    • Solvent System: Select a common volatile solvent in which both butylphenyl methylpropional and the carrier are soluble (e.g., ethanol, methanol).

  • Dissolution: Dissolve both butylphenyl methylpropional and the hydrophilic carrier in the chosen solvent system.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.

  • Milling and Sieving: The resulting solid dispersion should be milled or ground to a fine powder and sieved to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion to confirm the amorphous state of butylphenyl methylpropional within the polymer matrix using techniques like DSC and XRD.

dot

A Dissolve Butylphenyl Methylpropional & Hydrophilic Carrier in Solvent B Evaporate Solvent A->B C Mill and Sieve Solid Dispersion B->C D Characterize the Solid Dispersion C->D

Caption: Solid dispersion (solvent evaporation) workflow.

Micronization

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.

Experimental Protocol (General Overview):

  • Method Selection: Common micronization techniques include jet milling and ball milling.

  • Procedure:

    • Jet Milling: High-pressure gas is used to create a high-velocity stream of particles that collide with each other, causing them to fracture into smaller particles.

    • Ball Milling: The compound is placed in a rotating drum with grinding media (e.g., ceramic or steel balls). The impact and attrition from the tumbling media reduce the particle size.

  • Particle Size Analysis: After processing, the particle size distribution should be analyzed using techniques such as laser diffraction to confirm that the desired particle size has been achieved.

dot

A Select Micronization Technique (e.g., Jet Milling, Ball Milling) B Process Butylphenyl Methylpropional A->B C Analyze Particle Size Distribution B->C D Evaluate Dissolution Rate C->D

Caption: Micronization experimental workflow.

References

Minimizing oxidation of Lilial during storage

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center guide for minimizing the oxidation of Lilial during storage.

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols to minimize the oxidation of this compound (p-tert-Butyl-alpha-methylhydrocinnamic aldehyde) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound, also known by its chemical name Butylphenyl methylpropional, is a synthetic aromatic aldehyde widely used as a fragrance ingredient in various products[1][2][3][4]. As an aldehyde, this compound is susceptible to oxidation, especially during long-term storage[2]. This degradation can lead to the formation of impurities, loss of the characteristic floral scent, and potential impacts on experimental outcomes. The primary oxidation product is Lysmerylic acid.

Q2: What are the main factors that accelerate this compound oxidation?

A: The primary factors that contribute to the oxidation of this compound are exposure to:

  • Air (Oxygen): Autoxidation occurs in the presence of oxygen.

  • Light: Exposure to light can catalyze oxidative degradation.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, or bases can promote degradation.

Q3: What is the typical shelf life of this compound?

A: The shelf life of this compound can vary depending on the supplier and storage conditions. It is often cited as 12 to 24 months or longer when stored properly. The presence of stabilizers, such as alpha-tocopherol, can extend its shelf life.

Q4: How can I visually detect this compound degradation?

A: Pure this compound is a colorless to pale yellow oily liquid. While significant color change may not always be apparent with initial degradation, a darkening or change in color can indicate oxidation. The most reliable method for detecting degradation is through analytical techniques.

Q5: What are the primary degradation products of this compound?

A: The main product of this compound autoxidation is Lysmerylic acid (2-(4-tert-butylbenzyl)propionic acid). Further metabolism or degradation can also yield p-tert-butylbenzoic acid. One study noted that a tested batch of this compound already contained around 20% Lysmerylic acid, suggesting it can be present as an impurity or form during storage.

Troubleshooting Guide: this compound Oxidation

This guide helps to identify and resolve common issues related to this compound instability.

Observed Problem Potential Cause Recommended Solution
Loss of floral odor or development of off-odors. Oxidation of the aldehyde group.Verify Storage: Ensure the product is stored under recommended conditions (see Table 2). Inert Atmosphere: Store under an inert gas like nitrogen or argon to displace oxygen. Use Antioxidants: If not already present, consider adding a suitable antioxidant like alpha-tocopherol (Vitamin E) or Butylated Hydroxytoluene (BHT).
Inconsistent results in bioassays or formulations. Degradation of this compound leading to lower active concentration and presence of impurities (e.g., Lysmerylic acid).Confirm Purity: Use analytical methods like GC-MS to check the purity of the this compound stock before use. Fresh Aliquots: Prepare fresh solutions from a properly stored stock for each experiment. Avoid using old solutions. Control for Degradants: If degradation is unavoidable, consider testing the effects of the main degradant (Lysmerylic acid) in your experimental system as a control.
Visible change in color (darkening) of the solution. Significant oxidative degradation.Discard Material: The material may be heavily degraded and unsuitable for use. Review Storage Protocol: Re-evaluate your entire storage and handling procedure to prevent future occurrences. Ensure containers are tightly sealed and protected from light and heat.
Precipitate formation in the sample. Formation of less soluble oxidation products or other side-reactions.Analyze Precipitate: If possible, analyze the precipitate to identify its composition. Check Purity: The starting material may have had impurities. Discard: It is generally safest to discard the sample and start with a fresh, high-purity batch.

Data Presentation

Table 1: Summary of this compound Stability Data

ConditionDurationDegradationAntioxidantSource
Aqueous solution, in air, pH 7, 25°C168 hours (7 days)~30% oxidationNot specified
Stored at 25°C730 days (2 years)Stable (implied)alpha-tocopherol (200 ppm)
General Shelf Life12 monthsStable (implied)Not specified
General Shelf Life24 months or longerStable (implied)Not specified

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (e.g., 4°C) or freezing (-20°C for pure solid form) is recommended for long-term storage.Reduces the rate of autoxidation.
Atmosphere Store in tightly sealed containers, preferably under an inert gas like nitrogen.Minimizes exposure to atmospheric oxygen, a key driver of oxidation.
Light Protect from light. Use amber glass vials or store in the dark.Prevents light-catalyzed degradation.
Container Store in the original, tightly sealed container. Ensure the container material is inert.Prevents contamination and exposure to air.
Additives Use this compound stabilized with an antioxidant (e.g., alpha-tocopherol) when possible.Inhibits the free-radical chain reactions of oxidation.

Experimental Protocols

Protocol: Assessing this compound Stability via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound and its primary oxidation product, Lysmerylic acid, over time under specific storage conditions.

Materials:

  • This compound sample

  • High-purity solvents (e.g., ethanol, hexane)

  • Analytical standards for this compound and Lysmerylic acid

  • GC-MS system with a suitable capillary column (e.g., non-polar or medium-polarity)

  • Storage containers (e.g., amber glass vials with PTFE-lined caps)

  • Environmental chamber or incubator set to the desired storage temperature.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration in a suitable solvent.

    • If testing the effect of an antioxidant, prepare a parallel sample containing the antioxidant at the desired concentration.

    • Dispense aliquots of the solution into several storage vials, one for each time point.

  • Storage:

    • Tightly seal the vials. If testing the effect of an inert atmosphere, flush the headspace with nitrogen before sealing.

    • Place the vials in the environmental chamber under the desired conditions (e.g., 40°C, ambient light). Protect from light if that is not the variable being tested.

  • Sampling and Analysis:

    • At designated time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), remove one vial for analysis.

    • Prepare the sample for GC-MS analysis. This may involve dilution to fall within the calibrated range of the instrument.

    • Inject the sample into the GC-MS. Use an appropriate temperature program to separate this compound from its degradation products and any internal standards.

    • Advanced analytical techniques like GC-MS are generally used to detect and quantify this compound and its degradation products.

  • Data Analysis:

    • Create a calibration curve using the analytical standards for this compound and Lysmerylic acid.

    • Identify and integrate the peaks corresponding to this compound and Lysmerylic acid in the chromatograms from the stored samples.

    • Quantify the concentration of each compound at each time point using the calibration curve.

    • Calculate the percentage of this compound remaining and the percentage of Lysmerylic acid formed over time. Plot the results to determine the degradation kinetics.

Visualizations

Lilial_Oxidation_Pathway This compound This compound (Aldehyde) Oxidation Autoxidation (Exposure to O₂, Light, Heat) This compound->Oxidation LysmerylicAcid Lysmerylic Acid (Carboxylic Acid) Oxidation->LysmerylicAcid Primary Product BenzoicAcid p-tert-Butylbenzoic Acid Oxidation->BenzoicAcid Secondary Product

Caption: The primary oxidation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Start Start: Define Storage Conditions PrepSample Prepare this compound Samples (with/without antioxidant) Start->PrepSample Aliquot Aliquot into Vials (T=0, T=1, T=2...) PrepSample->Aliquot Store Store Samples under Defined Conditions Aliquot->Store Withdraw Withdraw Aliquots at Time Points Store->Withdraw Analyze Analyze via GC-MS or other method Withdraw->Analyze Quantify Quantify this compound and Degradation Products Analyze->Quantify End End: Determine Degradation Rate Quantify->End

Caption: Workflow for a typical this compound stability study.

Troubleshooting_Guide Start Problem: Suspected This compound Degradation CheckPurity Confirm Purity of Stock with GC-MS Start->CheckPurity CheckStorage Review Storage Conditions CheckPurity->CheckStorage Purity is confirmed, but degradation occurs Solution_Inert Solution: Store under Inert Gas (Nitrogen) CheckStorage->Solution_Inert Exposed to Air? Solution_Temp Solution: Store in Cool Place (e.g., 4°C) CheckStorage->Solution_Temp High Temp? Solution_Light Solution: Protect from Light (Amber Vials) CheckStorage->Solution_Light Exposed to Light? Solution_Antioxidant Solution: Use Stabilized Grade (e.g., with Tocopherol) CheckStorage->Solution_Antioxidant Using Unstabilized This compound?

Caption: Logic diagram for troubleshooting this compound oxidation issues.

References

Technical Support Center: Lilial Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Lilial (p-tert-butyl-α-methylhydrocinnamic aldehyde).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis: Aldol Condensation

Question 1: My this compound synthesis yield is low after the initial aldol condensation. What are the common causes?

Answer: Low yields in the crossed aldol condensation between 4-tert-butylbenzaldehyde and propionaldehyde can stem from several factors:

  • Self-Condensation of Propionaldehyde: Propionaldehyde can react with itself, creating undesired byproducts and consuming one of your key reactants. To minimize this, slowly add the propionaldehyde to the reaction mixture containing 4-tert-butylbenzaldehyde and the base catalyst. This keeps the concentration of the enolizable aldehyde low, favoring the desired crossed condensation.

  • Incorrect Reaction Temperature: The reaction is typically performed at a low temperature (e.g., 15-20°C) to control the reaction rate and minimize side reactions. Elevated temperatures can lead to the formation of complex mixtures.

  • Base Catalyst Issues: The concentration and type of base are crucial. An insufficient amount of catalyst will result in an incomplete reaction, while an excess can promote side reactions. Potassium hydroxide is a commonly used catalyst.

  • Impure Reactants: The presence of impurities, especially acidic contaminants, in your starting materials can neutralize the base catalyst. Ensure your 4-tert-butylbenzaldehyde and propionaldehyde are of high purity.

Question 2: I am observing multiple unexpected peaks in the GC-MS analysis of my crude product after the aldol condensation. What could they be?

Answer: The presence of multiple peaks often indicates the formation of byproducts. Besides unreacted starting materials, common impurities include:

  • Self-condensation products of propionaldehyde: These can include 2-methyl-2-pentenal and other oligomers.

  • Cannizzaro reaction products: If the reaction conditions are too harsh, 4-tert-butylbenzaldehyde (which has no α-hydrogens) can undergo a Cannizzaro reaction to form 4-tert-butylbenzyl alcohol and 4-tert-butylbenzoic acid.

  • Michael addition products: The enolate of propionaldehyde can potentially add to the α,β-unsaturated aldehyde product, leading to higher molecular weight impurities.

To identify these, compare the mass spectra of the unknown peaks with library data for these potential byproducts.

Synthesis: Hydrogenation

Question 3: During the hydrogenation of the α,β-unsaturated aldehyde intermediate, I am getting a significant amount of the corresponding alcohol instead of the desired saturated aldehyde (this compound). How can I improve selectivity?

Answer: Over-reduction to the alcohol is a common challenge in the hydrogenation of α,β-unsaturated aldehydes. The selectivity for the saturated aldehyde can be improved by:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a common catalyst for this reaction. The choice of support and palladium loading can influence selectivity. In some cases, a partially "poisoned" catalyst, such as a Lindlar catalyst, can be used to reduce catalyst activity and prevent over-reduction.

  • Reaction Conditions:

    • Temperature and Pressure: Milder conditions (lower temperature and hydrogen pressure) generally favor the hydrogenation of the carbon-carbon double bond over the carbonyl group.

    • Solvent: The choice of solvent can influence the catalyst's activity and selectivity.

  • Monitoring the Reaction: Closely monitor the reaction progress by techniques like GC to stop the reaction once the starting material has been consumed, before significant over-reduction occurs.

Question 4: My hydrogenation reaction is very slow or has stalled. What could be the problem?

Answer: A sluggish or stalled hydrogenation can be due to catalyst deactivation. Potential causes include:

  • Catalyst Poisoning: Impurities in the substrate or solvent, particularly sulfur or nitrogen-containing compounds, can poison the palladium catalyst. Purifying the α,β-unsaturated aldehyde intermediate before hydrogenation is crucial.

  • Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, reducing the active surface area.

  • Insufficient Agitation: Inadequate mixing can lead to poor contact between the catalyst, substrate, and hydrogen gas.

Purification

Question 5: I am having difficulty purifying this compound by fractional vacuum distillation. The product seems to be degrading. What are the optimal conditions?

Answer: this compound, being an aldehyde, can be sensitive to high temperatures and may oxidize or polymerize. For successful purification by fractional vacuum distillation:

  • Use a High Vacuum: A lower pressure will decrease the boiling point, minimizing thermal degradation. Aim for a vacuum in the range of 1-10 mmHg.

  • Control the Temperature: The boiling point of the intermediate 4-tert-butyl-α-methyl cinnamic aldehyde is reported to be around 114°C at 1 mmHg. This compound will have a similar boiling point. Keep the distillation temperature as low as possible.

  • Inert Atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Question 6: Can I use column chromatography to purify this compound? If so, what conditions are recommended?

Answer: Yes, column chromatography can be used for the purification of this compound, especially on a smaller scale.

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with a low polarity eluent like hexane and gradually increase the polarity by adding a solvent such as ethyl acetate. A typical starting point could be a hexane:ethyl acetate mixture (e.g., 95:5), with the polarity gradually increased as needed. Aldehydes can sometimes be sensitive to acidic silica gel, which may cause acetal formation if alcohols are used as eluents. To mitigate this, a small amount of a non-nucleophilic base like triethylamine can be added to the eluent.

Data Presentation

ParameterAldol CondensationHydrogenation
Key Reactants 4-tert-butylbenzaldehyde, Propionaldehyde4-tert-butyl-α-methyl cinnamic aldehyde, H₂
Catalyst Potassium HydroxidePalladium on Carbon (Pd/C)
Typical Temperature 15-20°CRoom temperature to 100°C (optimized for selectivity)
Typical Pressure Atmospheric100-400 psi
Reported Yield ~93% (for the intermediate)High conversion expected
Reported Purity >98% (for the intermediate)Dependent on purification

Experimental Protocols

Protocol 1: Synthesis of 4-tert-butyl-α-methyl cinnamic aldehyde (Aldol Condensation Intermediate)

  • Under a nitrogen atmosphere, dissolve 4-tert-butylbenzaldehyde (1 equivalent) in anhydrous methanol.

  • Add solid potassium hydroxide (weight ratio of approximately 1:35 to 1:40 relative to 4-tert-butylbenzaldehyde).

  • Cool the mixture to 15-20°C.

  • Slowly add a solution of propionaldehyde (1.00-1.05 equivalents) in anhydrous methanol to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 15-20°C.

  • After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours.

  • Neutralize the reaction mixture by the careful addition of a dilute acid (e.g., acetic acid or dilute HCl) until it is faintly acidic to litmus paper.

  • Filter the mixture to collect the solid product.

  • Wash the solid with cold methanol.

  • The crude product can be purified by recrystallization from methanol or hexane, or used directly in the next step after drying.

Protocol 2: Synthesis of this compound (Hydrogenation)

  • In a high-pressure reactor (autoclave), combine the 4-tert-butyl-α-methyl cinnamic aldehyde (1 equivalent) and a catalytic amount of 5% Pd/C (typically 1-5 mol%).

  • Add a suitable solvent, such as ethanol or ethyl acetate.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-400 psi).

  • Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification of this compound by Fractional Vacuum Distillation

  • Set up a fractional distillation apparatus equipped for vacuum distillation.

  • Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly apply vacuum, ensuring a controlled pressure (e.g., 1-10 mmHg).

  • Gently heat the distillation flask.

  • Collect the fractions that distill at the expected boiling point of this compound.

  • Monitor the purity of the fractions by GC.

Mandatory Visualizations

Lilial_Synthesis_Workflow Reactants 4-tert-butylbenzaldehyde + Propionaldehyde Aldol_Condensation Aldol Condensation (KOH, Methanol, 15-20°C) Reactants->Aldol_Condensation Intermediate Crude 4-tert-butyl-α-methyl cinnamic aldehyde Aldol_Condensation->Intermediate Purification1 Filtration / Recrystallization Intermediate->Purification1 Pure_Intermediate Purified Intermediate Purification1->Pure_Intermediate Hydrogenation Hydrogenation (Pd/C, H₂, Heat, Pressure) Pure_Intermediate->Hydrogenation Crude_this compound Crude this compound Hydrogenation->Crude_this compound Purification2 Fractional Vacuum Distillation Crude_this compound->Purification2 Final_Product Purified this compound Purification2->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield_Aldol Start Low Yield in Aldol Condensation Check_Temp Was reaction temperature kept low (15-20°C)? Start->Check_Temp Check_Addition Was propionaldehyde added slowly? Check_Temp->Check_Addition Yes High_Temp High temperature leads to side reactions. Check_Temp->High_Temp No Check_Catalyst Was the correct amount of catalyst used? Check_Addition->Check_Catalyst Yes Fast_Addition Fast addition promotes self-condensation. Check_Addition->Fast_Addition No Check_Purity Are starting materials pure? Check_Catalyst->Check_Purity Yes Wrong_Catalyst Incorrect catalyst amount leads to incomplete reaction or side reactions. Check_Catalyst->Wrong_Catalyst No Impure_Reactants Impurities can neutralize the catalyst. Check_Purity->Impure_Reactants No

Caption: Troubleshooting decision tree for low yield in the aldol condensation step.

Technical Support Center: Optimizing GC-MS Parameters for Lilial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Lilial (butylphenyl methylpropional).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound, also known as butylphenyl methylpropional, is a synthetic fragrance ingredient commonly used in cosmetics and personal care products to impart a floral, lily-of-the-valley scent.[1] Its analysis is crucial due to regulatory restrictions and potential health concerns. For instance, the European Union has banned this compound in cosmetic products due to its classification as a reproductive toxicant.[1][2] Accurate and sensitive analytical methods like GC-MS are necessary to ensure product compliance and consumer safety.[1]

Q2: What is the most common analytical technique for this compound analysis?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for the identification and quantification of this compound in various complex matrices such as cosmetics.[1] This method offers high sensitivity and selectivity, allowing for the detection of trace levels of this compound.

Q3: What are the key considerations for selecting a GC column for this compound analysis?

A3: Choosing the right GC column is critical for achieving good separation and peak shape. For fragrance allergens like this compound, a non-polar or mid-polar stationary phase is generally recommended. The principle of "like dissolves like" applies, where a stationary phase with similar polarity to the analyte will provide better separation. Columns with a standard internal diameter (e.g., 0.25 mm) and length (e.g., 30 m) often provide a good balance between resolution, analysis time, and sample capacity. Thicker films are suitable for volatile compounds, while thinner films are better for high molecular weight compounds.

Q4: What are the typical mass fragments of this compound in MS analysis?

A4: Understanding the mass spectrum of this compound is essential for its correct identification. The molecular weight of this compound (C14H20O) is 204.31 g/mol . In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation, producing characteristic ions. The most common fragments to monitor in Selective Ion Monitoring (SIM) mode are typically m/z 147, 189, and 204 (the molecular ion). A visual representation of the mass spectrum can be found on the NIST WebBook.

GC-MS Parameter Optimization

Optimizing GC-MS parameters is essential for achieving accurate and reproducible results in this compound analysis. Below are tables summarizing typical starting parameters. These may require further optimization based on the specific instrument, column, and sample matrix.

Gas Chromatography (GC) Parameters
ParameterRecommended SettingPurpose
Column SLB®-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentProvides good separation for a wide range of fragrance allergens.
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Injection Volume 1.0 µLA common injection volume for standard concentrations.
Injection Mode Splitless or Split (e.g., 10:1)Splitless mode is used for trace analysis to maximize sensitivity. Split mode is used for higher concentration samples to prevent column overload.
Carrier Gas HeliumInert gas that provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal flow rate for good separation and peak shape.
Oven Program Initial Temp: 60-70°C, hold for 2 minRamp 1: 3-10°C/min to 125-135°CRamp 2: 7-10°C/min to 230-270°C, hold for 5 minA temperature ramp is necessary to separate compounds with different boiling points. The specific ramp rates and hold times should be optimized for the specific sample matrix and target analytes.
Mass Spectrometry (MS) Parameters
ParameterRecommended SettingPurpose
Ion Source Temp. 230 °CMaintains the analytes in a gaseous state and promotes ionization.
Interface Temp. 250 - 280 °CPrevents condensation of analytes between the GC and MS.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Acquisition Mode Full Scan and/or Selective Ion Monitoring (SIM)Full scan is used for initial identification of compounds. SIM mode provides higher sensitivity and selectivity for quantification by monitoring specific fragment ions of this compound (e.g., m/z 147, 189, 204).
Mass Range (Full Scan) 40-350 m/zA typical mass range to capture the fragments of this compound and other potential fragrance allergens.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Perfumes

This protocol is suitable for extracting this compound from liquid cosmetic products like perfumes and lotions.

  • Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 5 mL of deionized water and 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether, dichloromethane, or hexane).

  • Extraction: Vigorously mix the sample for 30 minutes using a vortex mixer or shaker.

  • Phase Separation: Centrifuge the mixture at 3000 g for 30 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the organic supernatant.

  • Drying (Optional): If water is present in the organic layer, add anhydrous sodium sulfate to remove it.

  • Filtration and Analysis: Filter the extract through a 0.22 µm syringe filter into a GC vial for analysis.

LLE_Workflow start Start: Perfume Sample weigh Weigh 0.5g Sample start->weigh add_solvents Add Water & Organic Solvent weigh->add_solvents mix Vortex/Shake for 30 min add_solvents->mix centrifuge Centrifuge at 3000g mix->centrifuge collect Collect Organic Layer centrifuge->collect analyze Filter & Analyze by GC-MS collect->analyze

Liquid-Liquid Extraction Workflow for Perfume Samples.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) for Creams

This protocol is suitable for the analysis of volatile and semi-volatile compounds like this compound in complex matrices such as creams.

  • Sample Preparation: Place a small, accurately weighed amount of the cream sample into a headspace vial.

  • Internal Standard: Add an appropriate internal standard.

  • Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 100°C) for a set time (e.g., 5 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • Desorption and Analysis: Retract the fiber and insert it into the hot GC inlet, where the analytes are thermally desorbed onto the column for analysis.

SPME_Workflow start Start: Cream Sample prepare_vial Place Sample in Vial start->prepare_vial equilibrate Heat & Equilibrate prepare_vial->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Desorb in GC Inlet extract->desorb analyze Analyze by GC-MS desorb->analyze

Headspace SPME Workflow for Cream Samples.

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of this compound.

Q5: Why is my this compound peak tailing?

A5: Peak tailing for this compound can be caused by several factors:

  • Active Sites in the Inlet or Column: this compound, being an aldehyde, can interact with active sites (e.g., silanol groups) in the GC system. This can be caused by a contaminated inlet liner or the degradation of the column's stationary phase.

    • Solution: Regularly replace the inlet liner and septum. Trim the first few centimeters of the column to remove any active sites. Using an ultra-inert liner can also help.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample or increase the split ratio.

  • Inappropriate Inlet Temperature: If the inlet temperature is too low, this compound may not vaporize completely and instantaneously, leading to a slow transfer to the column.

    • Solution: Ensure the inlet temperature is optimized, typically around 250°C.

  • Solvent and Stationary Phase Mismatch: A significant mismatch in polarity between the solvent, this compound, and the stationary phase can cause poor peak shape.

    • Solution: Choose a solvent that is compatible with your stationary phase.

Q6: I am observing poor sensitivity for this compound. What could be the cause?

A6: Poor sensitivity can stem from several issues:

  • Leaks in the System: Air leaks in the carrier gas line or at the injection port can degrade the column and reduce sensitivity.

    • Solution: Perform a leak check of the entire system.

  • Contaminated Ion Source: A dirty ion source in the mass spectrometer will result in a general loss of signal.

    • Solution: Clean the ion source according to the manufacturer's instructions.

  • Suboptimal MS Parameters: Incorrect tuning of the mass spectrometer can lead to poor sensitivity.

    • Solution: Ensure the MS is properly tuned.

  • Improper Sample Preparation: Inefficient extraction of this compound from the sample matrix will result in low concentrations being injected.

    • Solution: Re-evaluate and optimize your sample preparation protocol.

Q7: I am seeing co-elution of this compound with another peak. How can I resolve this?

A7: Co-elution is a common challenge in the analysis of complex samples like cosmetics.

  • Optimize the GC Oven Program: A slower temperature ramp can improve the separation of closely eluting compounds.

  • Change the GC Column: Using a column with a different stationary phase (and thus different selectivity) can resolve co-eluting peaks. A more polar column may provide the necessary selectivity.

  • Use High-Resolution Mass Spectrometry: High-resolution MS can distinguish between compounds with the same nominal mass but different elemental compositions.

  • Utilize Deconvolution Software: Modern chromatography data systems often have deconvolution algorithms that can mathematically separate co-eluting peaks based on their mass spectra. An example is the co-elution of this compound with butylated hydroxytoluene (BHT), which can be resolved using spectral deconvolution.

Q8: My baseline is noisy and has ghost peaks. What is the cause?

A8: A noisy baseline and ghost peaks are often indicative of contamination.

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a high baseline and extraneous peaks.

    • Solution: Ensure high-purity carrier gas and use appropriate gas purifiers.

  • Septum Bleed: Over time, the injector septum can degrade and release volatile compounds.

    • Solution: Replace the septum regularly.

  • Carryover from Previous Injections: High-boiling or "sticky" compounds from a previous injection can elute in a subsequent run.

    • Solution: Run a solvent blank after a concentrated sample. A "bake-out" of the column at a high temperature can also help clean the system.

  • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues from the sample matrix.

    • Solution: Replace the inlet liner.

Troubleshooting_Logic problem Problem Observed peak_tailing Peak Tailing problem->peak_tailing poor_sensitivity Poor Sensitivity problem->poor_sensitivity coelution Co-elution problem->coelution noisy_baseline Noisy Baseline problem->noisy_baseline cause1 Active Sites / Column Degradation peak_tailing->cause1 cause2 System Leaks / Dirty Ion Source poor_sensitivity->cause2 cause3 Suboptimal GC Program / Column coelution->cause3 cause4 Contamination (Carrier Gas, Septum, Carryover) noisy_baseline->cause4 solution1 Replace Liner, Trim Column cause1->solution1 solution2 Leak Check, Clean Ion Source cause2->solution2 solution3 Optimize Oven Program, Change Column cause3->solution3 solution4 Check Gas Purity, Replace Septum, Bake-out cause4->solution4

Troubleshooting Logic for Common GC-MS Issues.

References

Challenges in Assessing the Endocrine Effects of Lilial: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of assessing the endocrine-disrupting potential of Lilial (also known as Butylphenyl methylpropional or p-BMHCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its potential endocrine effects a concern?

This compound is a synthetic fragrance ingredient with a floral scent, widely used in cosmetics, personal care products, and household cleaners.[1][2] Concerns have been raised about its safety, specifically its potential to act as an endocrine disruptor, a chemical that can interfere with the body's hormone system.[1] This has led to regulatory scrutiny and its classification as a reproductive toxicant in the European Union.[2][3]

Q2: What is the current regulatory status of this compound?

Due to its classification as a substance toxic for reproduction (Repr. 1B), the European Union banned the use of this compound in cosmetic products as of March 1, 2022. The European Chemicals Agency (ECHA) had also been assessing it as a potential endocrine disruptor. In the United States, the FDA has identified this compound as a common fragrance allergen, but its use is not currently restricted.

Q3: What do in vitro studies show about this compound's estrogenic and androgenic activity?

The results from in vitro studies on this compound's endocrine activity have been inconsistent, presenting a significant challenge for risk assessment. Some studies report weak estrogenic activity in specific cell lines, while others find no activity.

  • Estrogenic Activity: One study noted weak estrogenic activity in the MCF-7 human breast cancer cell line. However, this effect was significantly weaker than that of the natural hormone estradiol.

  • No Estrogenic or Androgenic Activity: Other studies using HeLa9903 (for estrogen receptor) and MDA-kb2 (for androgen receptor) cell lines found that this compound did not show any agonist activity for either receptor at concentrations up to 100 µM.

Q4: Have the metabolites of this compound been assessed for endocrine activity?

Yes, the potential endocrine activity of this compound's metabolites has been considered. In one key study, metabolites produced by incubating this compound with a rat liver S9 fraction (which contains metabolic enzymes) did not show any ability to bind to or activate estrogen or androgen receptors.

Q5: What have in vivo studies revealed about this compound's reproductive and endocrine effects?

In vivo data has also presented a complex picture. A study in rats found no adverse effects on fertility or reproductive performance in parent generations (F0 and F1). However, another study using fertilized turkey eggs reported significant DNA strand breaks, though this was suggested to be a possible result of oxidative stress rather than a direct endocrine-mediated effect. Some effects observed in sensitive species are thought to be related to direct toxicity to seminiferous tissues rather than an endocrine disruption mechanism.

Q6: What are the primary challenges in interpreting data on this compound's endocrine effects?

The main challenges stem from:

  • Contradictory Results: Different in vitro assay systems yield conflicting findings (e.g., MCF-7 cells vs. HeLa/MDA cells).

  • Weak Potency: Where effects are observed, they are often very weak, making it difficult to determine biological relevance.

  • Distinguishing Toxicity from Endocrine Disruption: At higher concentrations, it can be challenging to determine if an observed effect is due to a specific interaction with the endocrine system or a result of general cytotoxicity.

  • Metabolism: The role of metabolic activation or deactivation is crucial and requires specialized experimental setups to investigate.

  • Cumulative Exposure: Assessing the risk from simultaneous exposure to this compound from multiple consumer products is a significant concern.

Troubleshooting Guides

Problem: My in vitro assay shows conflicting results for this compound's estrogenicity compared to published data.

Possible Cause & Solution:

This is a common challenge with this compound. The discrepancy often arises from the specific experimental system used.

  • Cell Line Differences: Cell lines like MCF-7, which express endogenous estrogen receptors and associated cofactors, may respond differently than engineered reporter cell lines like HeLa9903. MCF-7 cells are known for their sensitivity to estrogenic compounds.

  • Assay Endpoint: Proliferation assays (e.g., in MCF-7 cells) measure a complex downstream effect, while reporter gene assays (e.g., luciferase) measure more direct receptor activation. These different endpoints can lead to varied results.

  • Experimental Conditions: Verify your concentrations, solvent controls, and ensure there is no contamination. Compare your positive control (e.g., 17β-estradiol) response to established benchmarks to validate assay performance.

Problem: How can I distinguish between general cytotoxicity and a specific endocrine-mediated effect in my experiment?

Possible Cause & Solution:

This compound can be toxic to cells at certain concentrations, which can confound the interpretation of endocrine assay results.

  • Conduct a Cytotoxicity Assay First: Before running your endocrine assay, perform a cell viability test (e.g., Resazurin, MTT, or LDH assay) across a wide range of this compound concentrations. One study found no negative effect on cell viability up to 100 µM.

  • Select Non-Toxic Concentrations: Use the results from the cytotoxicity assay to select a concentration range for your endocrine experiments that is well below the threshold for cell death.

  • Use a Counter-Screen: Employ a control that measures a non-endocrine-related pathway. If you see activity in both your endocrine assay and the counter-screen at similar concentrations, the effect is more likely due to a non-specific mechanism or general toxicity.

Problem: I am unsure if I need to account for metabolism in my in vitro assessment of this compound.

Possible Cause & Solution:

Metabolism can significantly alter the biological activity of a compound, either activating or detoxifying it. For this compound, assessing its metabolites is a critical step.

  • Inclusion of a Metabolic System: To mimic in vivo metabolism, incorporate a liver S9 fraction (from rats, humans, or other species) into your in vitro assay. Studies have used a rat liver S9 fraction to generate this compound metabolites for testing.

  • Experimental Protocol:

    • Incubate this compound with the S9 fraction and necessary cofactors (e.g., NADPH regenerating system).

    • Stop the reaction after a defined period.

    • Apply the resulting mixture of parent compound and metabolites to your cell-based assay.

    • Compare the results to assays run with this compound that has not been metabolized. Studies on this compound's metabolites found they did not bind to estrogen or androgen receptors.

Data and Protocols

Table 1: Summary of In Vitro Endocrine Activity of this compound
Assay TypeCell LineEndpointConcentration RangeResultReference
Estrogen Receptor AgonismMCF-7Cell ProliferationUp to 100 µMWeakly positive
Estrogen Receptor AgonismHeLa9903Luciferase Reporter1 nM - 100 µMNegative
Androgen Receptor AgonismMDA-kb2Luciferase Reporter1 nM - 100 µMNegative
Estrogen/Androgen Receptor Binding (Metabolites)N/AReceptor BindingN/ANegative
NF-κB/NRF2 ActivationHEK293Luciferase ReporterUp to 50 µMNegative
Experimental Protocol: Estrogen Receptor (ER) Agonist Reporter Gene Assay

This protocol is a generalized example based on methodologies used for assessing compounds like this compound.

1. Cell Culture and Seeding:

  • Culture ER-positive reporter cells (e.g., HeLa9903) in appropriate media supplemented with charcoal-stripped fetal bovine serum to remove endogenous hormones.

  • Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

2. Compound Preparation and Exposure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to create a range of test concentrations (e.g., 1 nM to 100 µM). Ensure the final solvent concentration in the well is low (<0.1%) and consistent across all treatments.

  • Include a positive control (e.g., 17β-estradiol) and a vehicle control (solvent only).

  • Remove the culture medium from the cells and replace it with the medium containing the test compounds or controls.

3. Incubation:

  • Incubate the plates for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.

4. Luciferase Assay:

  • After incubation, lyse the cells using a suitable lysis buffer.

  • Add luciferase substrate to each well according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

5. Data Analysis:

  • Normalize the data (e.g., to a co-transfected control like GFP or to total protein content).

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

  • Plot the dose-response curve and determine the EC₅₀ (half-maximal effective concentration) if a significant response is observed. For this compound, no significant induction was seen in this type of assay.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo / Higher Tier A 1. Cytotoxicity Assay (e.g., Resazurin) Determine non-toxic concentrations B 2. Receptor Binding/Activation Assays (e.g., ER/AR Luciferase Reporter) A->B Inform Dosing C 3. Assess Metabolism (Incubate with Liver S9 Fraction) B->C If results are inconclusive or positive E 5. Short-term In Vivo Assays (e.g., Uterotrophic Assay) B->E Follow-up on positive hits D 4. Test Metabolites in Receptor Assays C->D F 6. Long-term Reproductive Studies (e.g., Two-generation study) E->F Confirm adverse outcomes

Caption: Workflow for assessing the endocrine disruption potential of a test compound.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound (EDC) ER Estrogen Receptor (ER) This compound->ER Binds (?) HSP HSP90 ER->HSP Dissociates from ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to HSP->ER Keeps inactive Gene Target Gene Transcription ERE->Gene Initiates

Caption: Simplified signaling pathway for estrogen receptor activation by a potential endocrine disruptor.

troubleshooting_tree Start Conflicting In Vitro Results for this compound's Endocrine Activity Q1 Is cytotoxicity observed at active concentrations? Start->Q1 A1_Yes Result likely due to toxicity. Redefine non-toxic dose range. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Which cell line was used? A1_No->Q2 A2_MCF7 Positive result may be due to higher sensitivity or proliferation endpoint. Consider a reporter-only assay for confirmation. Q2->A2_MCF7 MCF-7 A2_Reporter Negative result is consistent with several studies. Consider if metabolism is a factor. Q2->A2_Reporter Reporter (HeLa, etc.)

Caption: Decision tree for troubleshooting conflicting in vitro results for this compound.

References

Technical Support Center: Method Validation for Lilial Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the validation of analytical methods for the quantification of Lilial (Butylphenyl methylpropional).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound, also known by its INCI name Butylphenyl Methylpropional (BMHCA), is a synthetic fragrance ingredient with a floral scent reminiscent of lily of the valley.[1][2] Its quantification in consumer products is critical due to safety concerns. Studies have indicated that this compound can act as an allergen, cause contact dermatitis in sensitive individuals, and may have adverse effects on reproductive health.[1][3][4] Consequently, the European Union classified this compound as toxic for reproduction and banned its use in cosmetic products starting from March 1, 2022. Therefore, manufacturers must perform accurate quantification to ensure their products comply with regulatory restrictions and are safe for consumers.

Q2: What are the common analytical techniques for this compound quantification?

A2: The most widely used technique for identifying and quantifying this compound in complex matrices like cosmetics is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers excellent separation efficiency and specificity. Other chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and UltraPerformance Convergence Chromatography (UPC²) coupled with mass spectrometry have also been utilized.

Q3: What are the key parameters for validating a this compound quantification method?

A3: A full method validation for this compound quantification should be conducted in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). The core validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.

  • Linearity: Demonstrating a direct proportional relationship between the concentration of this compound and the analytical signal over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often expressed as a percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Q4: How should samples be prepared for this compound analysis in cosmetic products?

A4: Sample preparation aims to extract this compound from the cosmetic matrix and remove interfering substances. A typical procedure for a cream or lotion involves:

  • Weighing: Accurately weigh a sample of the cosmetic product (e.g., 0.2 g).

  • Extraction: Add a suitable organic solvent, such as methanol or ethanol.

  • Homogenization: Vigorously mix the sample and solvent using a vortex mixer for several minutes.

  • Ultrasonication: Place the mixture in an ultrasonic bath for an extended period (e.g., 30 minutes) to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 rpm) to pelletize solid matrix components.

  • Collection: Carefully transfer the supernatant (the clear liquid) to a vial for analysis.

Method Validation Parameters & Acceptance Criteria

The following table summarizes typical acceptance criteria for the validation of a quantitative GC-MS method for this compound, based on common industry practices and regulatory guidelines.

Parameter Acceptance Criteria Purpose
Specificity No significant interfering peaks at the retention time of this compound and internal standard (IS) in blank matrix samples.Ensures the signal is from the analyte only.
Linearity Correlation coefficient (R²) ≥ 0.99 over the calibration range.Confirms a proportional response to concentration.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.Defines the working concentrations of the method.
Accuracy Mean recovery of 80-120% of the nominal concentration. At LOQ, 80-120% is acceptable.Verifies the trueness of the results.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15%. At LOQ, RSD ≤ 20% is acceptable.Measures the method's reproducibility.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that meets the accuracy and precision criteria.Defines the lowest quantifiable concentration.
Robustness RSD of results should remain within acceptable limits (e.g., ≤ 15%) after minor changes to method parameters (e.g., GC oven temperature, flow rate).Assesses the method's reliability under varied conditions.

Experimental Protocol: GC-MS Quantification of this compound in a Cosmetic Cream

This protocol describes a general procedure for the quantification of this compound. The specific column, instrument parameters, and internal standard should be optimized during method development.

1. Materials and Reagents

  • This compound certified reference standard

  • Internal Standard (IS), e.g., Linalool or another suitable compound not present in the sample

  • Methanol (HPLC grade)

  • Cosmetic cream sample

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen IS in methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the this compound stock solution. Spike each calibration standard with the IS to a constant concentration (e.g., 1.0 µg/mL).

3. Sample Preparation

  • Accurately weigh approximately 0.2 g of the cosmetic cream into a centrifuge tube.

  • Add 5 mL of methanol containing the IS at 1.0 µg/mL.

  • Vortex for 2 minutes to disperse the sample.

  • Sonicate in an ultrasonic bath for 30 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the clear supernatant into an autosampler vial for GC-MS analysis.

4. GC-MS Conditions

  • GC System: Agilent GC or equivalent.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • MS System: Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 147, 91, 204) and the IS.

5. Data Analysis

  • Integrate the peak areas for this compound and the IS.

  • Calculate the ratio of the this compound peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of fragrances like this compound.

Q: I don't see any peaks, or the peaks are much smaller than expected. What should I do?

A: This issue can stem from several sources, from the sample injection to the detector.

  • Check the Syringe and Injection: Ensure the autosampler syringe is drawing and injecting the sample correctly. Check for blockages in the syringe.

  • Verify Sample Preparation: Confirm the sample concentration is within the detection range and that the extraction was performed correctly. Aldehydes like this compound can be unstable; check for potential degradation.

  • Inspect the GC Inlet: A contaminated or active inlet liner can cause analyte loss. Clean or replace the liner.

  • Check for Leaks: Leaks in the injector or column fittings can lead to a loss of sample and poor performance.

  • Confirm Detector Function: Ensure the MS detector is turned on, the filament is working, and the vacuum is stable.

Q: My chromatographic peaks are tailing. How can I fix this?

A: Peak tailing is often caused by active sites in the chromatographic system that interact with the analyte.

  • Column Activity: The column may be contaminated or have active sites. Condition the column by baking it out at a high temperature. If the problem persists, trim the first few centimeters from the inlet side of the column or replace it entirely.

  • Inlet Contamination: The inlet liner can accumulate non-volatile residues from the sample matrix. Replace the liner and septum.

  • Improper Column Installation: Ensure the column is installed correctly in both the inlet and the detector to avoid dead volume.

  • Chemical Interactions: this compound has an aldehyde group which can be reactive. Ensure the liner is properly deactivated.

Q: My peaks are fronting. What is the cause?

A: Peak fronting is typically a sign of column overload or an issue with how the sample is focused on the column.

  • Column Overload: The concentration of the analyte is too high for the column's capacity. Dilute the sample or reduce the injection volume.

  • Inappropriate Solvent: If the solvent is not compatible with the stationary phase, it can cause poor peak shape.

  • Low Temperature: The injection port or initial oven temperature may be too low, causing the sample to condense improperly on the column.

Q: I am observing ghost peaks in my chromatogram. What are they and how do I get rid of them?

A: Ghost peaks are peaks that appear in a run even when no sample is injected, or in blank injections. They are usually due to contamination.

  • Carryover: A high-concentration sample can contaminate the syringe and inlet, leading to its appearance in subsequent runs. Implement a thorough syringe and inlet washing procedure between injections.

  • Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents can accumulate on the column and elute as peaks. Ensure high-purity gas and solvents are used and that gas traps are functional.

  • Septum Bleed: Old or low-quality septa can release siloxanes at high temperatures, which appear as regularly spaced peaks. Replace the septum.

Q: My retention times are shifting between runs. Why is this happening?

A: Inconsistent retention times indicate a lack of stability in the chromatographic conditions.

  • Flow Rate Fluctuation: Check the carrier gas supply and ensure the electronic pressure control (EPC) is functioning correctly to maintain a constant flow rate.

  • Oven Temperature Instability: Verify that the GC oven temperature is stable and reproducible for each run.

  • Column Changes: As a column ages or becomes contaminated, retention times can shift.

  • Large Injection Volume: Injecting a large volume of solvent can affect the initial column conditions and lead to shifts in retention time.

Diagrams

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Weigh Weigh Sample Sample->Weigh Extract Add Solvent & IS Weigh->Extract Homogenize Vortex & Sonicate Extract->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound quantification by GC-MS.

G start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_cause1 Check for system activity: - Replace inlet liner - Trim/replace column is_tailing->tailing_cause1 Yes fronting_cause1 Check for column overload: - Dilute sample - Reduce injection volume is_fronting->fronting_cause1 Yes end Peak Shape Improved is_fronting->end No (Other issue) tailing_cause2 Check for dead volume: - Re-install column correctly tailing_cause1->tailing_cause2 tailing_cause2->end fronting_cause2 Check temperatures: - Increase injector/oven start temp fronting_cause1->fronting_cause2 fronting_cause2->end

Caption: Troubleshooting decision tree for peak shape issues.

References

Preventing cross-contamination in Lilial analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cross-contamination during Lilial (p-BMHCA) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound, also known as butylphenyl methylpropional, is a synthetic fragrance ingredient commonly used in a wide range of consumer products, including cosmetics, cleaning agents, and air fresheners.[1][2] Its analysis is crucial for regulatory compliance, product safety assessment, and research into its potential health effects, as it is a known allergen and its use in cosmetics is restricted in some regions like the European Union.[1][2]

Q2: What is the primary analytical method for this compound detection?

The most common and robust analytical method for the detection and quantification of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[3] This technique offers high sensitivity and selectivity, allowing for the identification and quantification of this compound even in complex matrices.

Q3: What are the most common sources of this compound cross-contamination in a laboratory setting?

Due to its widespread use in personal care and cleaning products, the primary sources of this compound cross-contamination in a laboratory are often related to laboratory personnel and the lab environment itself. These sources include:

  • Personal care products: Perfumes, lotions, deodorants, and hair care products used by laboratory staff can introduce this compound into the laboratory environment.

  • Cleaning products: Air fresheners and certain cleaning solutions used in or near the laboratory can contain this compound.

  • Contaminated glassware and equipment: Improperly cleaned glassware, syringes, and sample preparation tools can carry over this compound from previous analyses.

  • Laboratory consumables: Leaching from plasticware such as pipette tips and microfuge tubes can be a potential source of contamination.

  • Shared laboratory space: Air handling systems can distribute airborne fragrance molecules from other areas.

Troubleshooting Guide

Problem: I am observing unexpected peaks, or "ghost peaks," at the retention time of this compound in my blank samples.

Ghost peaks are a common indicator of cross-contamination in GC-MS analysis. This guide will help you systematically identify and eliminate the source of the contamination.

Step 1: Isolate the Source of Contamination

To pinpoint the origin of the this compound contamination, a systematic approach is necessary. The following diagram illustrates a logical workflow for troubleshooting ghost peaks.

Troubleshooting Workflow for Ghost Peaks in this compound Analysis A Observe Ghost Peak in Blank B Run Instrument Blank (No Injection) A->B C Inject Solvent Blank B->C Peak Disappears E Contamination in GC System B->E Peak Persists D Prepare and Run a New Method Blank C->D Peak Disappears F Contamination from Syringe or Solvent C->F Peak Appears G Contamination from Sample Preparation D->G Peak Appears H Check Carrier Gas and Gas Lines E->H I Clean/Replace Septum and Liner E->I J Bake Out Column E->J K Clean Autosampler Syringe F->K L Use Fresh, High-Purity Solvent F->L M Review Glassware Cleaning Protocol G->M N Test New Batch of Consumables G->N O Investigate Environmental Sources G->O

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

Step 2: Address the Identified Source

Based on the findings from the troubleshooting workflow, take the following corrective actions:

Scenario 1: Contamination is from the GC System

  • Action:

    • Check Carrier Gas and Gas Lines: Ensure high-purity carrier gas is used. Contaminants can accumulate in gas lines; purging the lines may be necessary.

    • Clean or Replace Inlet Components: The septum and liner are common sources of contamination. Replace the septum and clean or replace the inlet liner.

    • Bake Out the GC Column: Bleed from the column's stationary phase can sometimes appear as ghost peaks. Follow the manufacturer's instructions for column conditioning (baking out).

Scenario 2: Contamination is from the Syringe or Solvent

  • Action:

    • Thoroughly Clean the Syringe: Implement a rigorous syringe cleaning protocol between injections, using multiple rinses with a high-purity solvent.

    • Use Fresh Solvent: Prepare fresh solvent blanks from a new bottle of high-purity solvent to rule out solvent contamination.

Scenario 3: Contamination is from the Sample Preparation Process

  • Action:

    • Review and Reinforce Glassware Cleaning: Ensure that all glassware used for sample and standard preparation is scrupulously cleaned. This may involve a multi-step process including a detergent wash, rinsing with tap water, followed by a final rinse with deionized water and a high-purity solvent (e.g., acetone or methanol).

    • Evaluate Laboratory Consumables: Test a new batch of consumables (e.g., vials, caps, pipette tips) to check for leaching of this compound or interfering compounds.

    • Assess Environmental and Personnel-Related Sources: This is a critical step for a common fragrance ingredient like this compound.

Q4: How can we minimize analyst-related contamination?

Analyst-related contamination is a significant risk in this compound analysis. A strict laboratory policy should be implemented to minimize this risk.

Protocol for Minimizing Analyst-Related Contamination A Analyst Enters Lab B Store Personal Belongings Away from Analysis Area A->B C Wash Hands Thoroughly with Unscented Soap B->C D Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) C->D E Work in a Designated 'Fragrance-Free' Zone D->E F Handle Samples and Standards with Clean Tools E->F G Change Gloves Frequently, Especially After Touching Potentially Contaminated Surfaces F->G H Dispose of Waste Properly G->H I Clean Workspace Before and After Analysis H->I

Caption: Workflow for minimizing analyst-related contamination.

Key recommendations include:

  • Prohibit the use of scented personal care products: All laboratory personnel involved in this compound analysis should refrain from using perfumes, colognes, scented lotions, and other fragranced products on the day of analysis.

  • Provide unscented laboratory soap: Ensure that all handwashing stations in the laboratory are equipped with unscented soap.

  • Strict Personal Protective Equipment (PPE) protocol: Always wear appropriate PPE, including a clean lab coat and gloves. Change gloves frequently, especially after touching any personal items or surfaces outside of the immediate work area.

Q5: What are effective cleaning procedures for removing this compound from laboratory surfaces?

A robust cleaning protocol is essential to prevent the accumulation of this compound residues in the laboratory.

Recommended Cleaning Protocol:

  • Initial Cleaning: Use a laboratory-grade detergent and warm water to clean all surfaces, including benchtops, fume hoods, and equipment exteriors.

  • Solvent Rinse: After the detergent wash, rinse the surfaces with deionized water. Follow this with a rinse using a suitable organic solvent. The effectiveness of different solvents for removing fragrance residues can vary.

  • Drying: Allow surfaces to air dry completely or wipe them down with clean, lint-free wipes.

Solvent Effectiveness for Fragrance Residue Removal Notes
Ethanol (70%) ModerateCommonly used and effective for general disinfection, but may not be the most efficient for removing all fragrance residues.
Isopropanol (70%) ModerateSimilar to ethanol in its effectiveness.
Acetone HighA strong solvent that is generally effective at removing a wide range of organic residues.
Methanol HighAnother effective solvent for removing organic residues.

Important Note: Always consult the manufacturer's guidelines for your equipment to ensure that the chosen cleaning agents and solvents are compatible with the surfaces and components.

Experimental Protocols and Data

Sample Preparation: Liquid-Liquid Extraction (LLE) for Cosmetic Samples

This protocol is a general guideline for the extraction of this compound from a cosmetic matrix.

  • Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard.

  • Extraction: Add 5 mL of deionized water and 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Analysis Parameters

The following table provides typical GC-MS parameters for this compound analysis. These may need to be optimized for your specific instrument and application.

Parameter Value
GC Column vf-5ms (30m x 0.25mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Pulsed splitless
Injection Volume 2.0 µL
Oven Program 60°C (hold 2 min), ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, then to 300°C at 20°C/min (hold 5 min)
MS Mode Selective Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined based on the mass spectrum of this compound

Method Validation Data

The following table summarizes typical method validation parameters for the analysis of fragrance allergens, including this compound, in cosmetic products.

Parameter Typical Value
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 2 - 20 µg/g
Intra-day Recovery 84.5% - 119%
Inter-day Recovery 85.1% - 116%
Intra-day Precision (RSD) 0.4% - 12%
Inter-day Precision (RSD) 2.9% - 13%

This data provides a benchmark for what to expect from a well-validated method. If your results fall significantly outside of these ranges, it may indicate a problem with your method or the presence of contamination.

References

Validation & Comparative

A Comparative Toxicological Assessment of Lilial and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilial, a synthetic fragrance ingredient also known as butylphenyl methylpropional, has been a subject of scientific scrutiny due to its classification as a reproductive toxicant. Understanding the toxicological profile of this compound and its metabolites is crucial for risk assessment and the development of safer alternatives. This guide provides an objective comparison of the toxicity of this compound and its primary metabolites, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and its major metabolites. It is important to note that while in vitro studies have been conducted on a mixture of metabolites, specific in vivo toxicity data for some individual metabolites are limited.

CompoundChemical NameCAS NumberMolecular FormulaOral LD50 (Rat)Dermal LD50 (Rabbit)In Vitro Cytotoxicity (up to 100 µM)In Vitro Mutagenicity (CHO/HPRT)In Vitro Genotoxicity (γH2AX)Endocrine Disruption (ER/AR Agonism)
This compound 3-(4-tert-Butylphenyl)-2-methylpropanal80-54-6C₁₄H₂₀O1390 mg/kg[1]> 2000 mg/kg[1]No negative effect[2][3]Negative[2]NegativeNegative
Lysmerol 3-(4-tert-Butylphenyl)-2-methylpropan-1-ol56107-04-1C₁₄H₂₂OData Not AvailableData Not AvailableNo negative effect (as part of metabolite mixture)Negative (as part of metabolite mixture)Negative (as part of metabolite mixture)Negative (as part of metabolite mixture)
Lysmerylic Acid 3-(4-tert-Butylphenyl)-2-methylpropanoic acid75507-43-6C₁₄H₂₀O₂Data Not AvailableData Not AvailableNo negative effect (as part of metabolite mixture)Negative (as part of metabolite mixture)Negative (as part of metabolite mixture)Negative (as part of metabolite mixture)
p-tert-Butylbenzoic Acid (TBBA) 4-tert-Butylbenzoic acid98-73-7C₁₁H₁₄O₂473 mg/kg> 900 mg/kgNo negative effect (as part of metabolite mixture)Negative (as part of metabolite mixture)Negative (as part of metabolite mixture)Negative (as part of metabolite mixture)

Summary of In Vitro Findings: A recent study investigating the in vitro effects of this compound and its metabolites (generated by incubation with rat liver S9 fraction) found no significant cytotoxicity, mutagenicity, or genotoxicity at concentrations up to 100 µM. Furthermore, neither this compound nor its metabolites exhibited agonistic activity towards estrogen or androgen receptors in reporter assays. The study also indicated that these compounds did not activate the NF-κB and NRF2 signaling pathways at a concentration of 50 µM.

Metabolic Pathway of this compound

This compound undergoes phase I metabolism, primarily through oxidation and reduction reactions, to form several metabolites. The aldehyde group of this compound can be reduced to an alcohol, forming lysmerol, or oxidized to a carboxylic acid, forming lysmerylic acid. A further metabolite, p-tert-butylbenzoic acid (TBBA), is also formed.

Lilial_Metabolism This compound This compound (3-(4-tert-Butylphenyl)-2-methylpropanal) Lysmerol Lysmerol (Alcohol metabolite) This compound->Lysmerol Reduction Lysmerylic_Acid Lysmerylic Acid (Carboxylic acid metabolite) This compound->Lysmerylic_Acid Oxidation TBBA p-tert-Butylbenzoic Acid (TBBA) Lysmerylic_Acid->TBBA Further Metabolism

Caption: Metabolic conversion of this compound to its primary metabolites.

Mechanism of Reproductive Toxicity

While in vitro assays on various cell lines have shown low toxicity, in vivo studies have demonstrated that this compound can cause reproductive toxicity, specifically affecting the male reproductive system. Research suggests that the metabolite p-tert-butylbenzoic acid (TBBA) is a key mediator of this toxicity. The proposed mechanism involves the disruption of late-stage spermatogenesis within the seminiferous tubules.

The current hypothesis for the testicular toxicity of p-TBBA involves its conversion to a CoA-conjugate. This conjugation is thought to deplete the available coenzyme A pool within testicular cells, leading to impaired lipid metabolism and energy production, which are critical for sperm development. This metabolic disruption ultimately results in germ cell apoptosis and testicular atrophy.

Reproductive_Toxicity_Pathway cluster_testis Testicular Cell pTBBA p-TBBA (from this compound metabolism) CoA_Conjugate p-TBBA-CoA Conjugate pTBBA->CoA_Conjugate Activation CoA_Depletion Coenzyme A Depletion CoA_Conjugate->CoA_Depletion Lipid_Metabolism Impaired Lipid Metabolism CoA_Depletion->Lipid_Metabolism Energy_Production Decreased Energy Production CoA_Depletion->Energy_Production Germ_Cell_Apoptosis Germ Cell Apoptosis Lipid_Metabolism->Germ_Cell_Apoptosis Energy_Production->Germ_Cell_Apoptosis Spermatogenesis_Disruption Disruption of Late-Stage Spermatogenesis Germ_Cell_Apoptosis->Spermatogenesis_Disruption Experimental_Workflow cluster_prep Preparation cluster_assays Toxicity Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound & Metabolite Solutions Cytotoxicity Cytotoxicity Assay (Resazurin) Compound_Prep->Cytotoxicity Mutagenicity Mutagenicity Assay (CHO/HPRT) Compound_Prep->Mutagenicity Genotoxicity Genotoxicity Assay (γH2AX) Compound_Prep->Genotoxicity Endocrine Endocrine Disruption (Reporter Assays) Compound_Prep->Endocrine Cell_Culture Culture Human Cell Lines Cell_Culture->Cytotoxicity Cell_Culture->Mutagenicity Cell_Culture->Genotoxicity Cell_Culture->Endocrine Data_Collection Collect Assay Data Cytotoxicity->Data_Collection Mutagenicity->Data_Collection Genotoxicity->Data_Collection Endocrine->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Compare Toxicity Profiles Statistical_Analysis->Comparison

References

A Comparative Guide to Lilial and Bourgeonal in the Activation of Olfactory Receptor hOR17-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the olfactory compounds Lilial and Bourgeonal in their interaction with the human olfactory receptor 17-4 (hOR17-4), also known as OR1D2. The information presented herein is supported by experimental data to facilitate research and development in olfaction and related fields. The hOR17-4 receptor is notable for its expression not only in the olfactory epithelium but also in human spermatozoa, where it is implicated in chemotaxis[1][2].

Quantitative Comparison of Ligand Activity

The potency of both Bourgeonal and this compound as agonists for the hOR17-4 receptor has been quantified through experimental assays. Bourgeonal is consistently reported as a potent agonist for hOR17-4[1][3]. Experimental data measuring the half-maximal effective concentration (EC50) for both compounds in activating hOR17-4 are summarized below.

CompoundReceptorAgonist/AntagonistEC50 Value (µM)Experimental SystemReference
BourgeonalhOR17-4Agonist10Sperm cell Ca2+ imaging assayRaghavendra Ramachanderan, Bernd Schaefer, "Lily-Of-The-Valley Fragrances," Chemistry & Biodiversity, 2019.[4]
This compoundhOR17-4Agonist10Sperm cell Ca2+ imaging assayRaghavendra Ramachanderan, Bernd Schaefer, "Lily-Of-The-Valley Fragrances," Chemistry & Biodiversity, 2019.
UndecanalhOR17-4AntagonistNot specifiedInhibition of Bourgeonal-induced Ca2+ signalsSpehr, M., Gisselmann, G., Poplawski, A., Riffell, J. A., Wetzel, C. H., Zimmer, R. K., & Hatt, H. (2003). Identification of a testicular odorant receptor mediating human sperm chemotaxis. Science, 299(5615), 2054-2058.

Signaling Pathway of hOR17-4 Activation

The activation of the hOR17-4 receptor, a G-protein coupled receptor (GPCR), initiates a canonical olfactory signaling cascade. Upon binding of an agonist such as Bourgeonal or this compound, the receptor undergoes a conformational change, leading to the activation of a G-protein, likely containing the Gαolf subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of calcium ions (Ca2+) and subsequent cellular responses.

hOR17_4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Bourgeonal / this compound hOR17_4 hOR17-4 (OR1D2) Ligand->hOR17_4 Binds G_protein G-protein (Gαolf) hOR17_4->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG CNG Channel Ca_ion CNG->Ca_ion Influx cAMP->CNG Opens Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_ion->Cellular_Response Triggers

Caption: hOR17-4 signaling pathway upon agonist binding.

Experimental Methodologies

The functional characterization of hOR17-4 and the screening of its ligands are commonly performed using heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells. A widely used method is the CRE-luciferase reporter assay.

Representative Protocol: CRE-Luciferase Reporter Assay

This protocol is a synthesized representation based on common practices for olfactory receptor deorphanization in HEK293 cells.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • For the assay, cells are seeded in 96-well plates.

  • Cells are then co-transfected with several plasmids:

    • An expression vector containing the hOR17-4 gene.

    • A reporter plasmid containing the firefly luciferase gene under the control of a cAMP Response Element (CRE) promoter.

    • A vector for a G-protein subunit (e.g., Gαolf) to enhance the signal.

    • A vector for receptor-transporting proteins (e.g., RTP1S) to ensure proper receptor trafficking to the cell membrane.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

2. Ligand Stimulation:

  • Approximately 24 hours post-transfection, the cell culture medium is replaced with a serum-free medium.

  • This compound, Bourgeonal, or other test compounds are diluted to various concentrations in the serum-free medium.

  • The diluted compounds are added to the cells and incubated for a defined period (typically 4-6 hours) to allow for receptor activation and subsequent luciferase gene expression.

3. Luminescence Measurement:

  • After incubation, the medium is removed, and cells are lysed.

  • A luciferase assay reagent (containing luciferin substrate) is added to the cell lysate.

  • The luminescence produced by the firefly luciferase is measured using a luminometer.

  • Subsequently, a reagent to quench the firefly luciferase and activate the Renilla luciferase is added, and the Renilla luminescence is measured for normalization.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • The fold induction of luciferase activity is calculated relative to unstimulated control cells.

  • Dose-response curves are generated by plotting the normalized luciferase activity against the logarithm of the ligand concentration.

  • The EC50 values are then calculated from these curves using a suitable nonlinear regression model.

Experimental_Workflow cluster_prep Cell Preparation cluster_transfection Transfection cluster_stimulation Ligand Stimulation cluster_measurement Measurement & Analysis culture HEK293 Cell Culture seed Seed cells in 96-well plate culture->seed transfect Co-transfect with plasmids: - hOR17-4 - CRE-Luciferase - Gαolf - RTP1S - Renilla Luciferase seed->transfect stimulate Stimulate with This compound or Bourgeonal transfect->stimulate 24h incubation lyse Cell Lysis stimulate->lyse 4-6h incubation measure Measure Luminescence (Firefly & Renilla) lyse->measure analyze Data Analysis: - Normalize data - Generate dose-response curves - Calculate EC50 measure->analyze

Caption: Workflow for CRE-Luciferase Reporter Assay.

References

Validating In Vitro Models for Lilial Toxicity: A Comparative Guide to In Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro models for assessing the toxicity of Lilial (also known as Butylphenyl methylpropional) with available in vivo data. Due to its classification as a Category 1B reprotoxicant by the European Union and subsequent ban in cosmetic products, understanding the predictive value of non-animal testing methods for this compound is of critical importance. This document summarizes key experimental data, details methodologies of cited studies, and visualizes relevant pathways and workflows to facilitate a clear understanding of the current state of this compound toxicity assessment.

Executive Summary

This compound has been identified as a reproductive toxicant in vivo, with studies in rats demonstrating adverse effects on the male reproductive system and fetal development. However, a range of in vitro assays investigating cytotoxicity, genotoxicity, and endocrine disruption have often yielded results that do not appear to directly correlate with the observed in vivo reproductive toxicity. This discrepancy highlights the challenges in validating in vitro models for complex endpoints like reproductive toxicity and underscores the importance of considering factors such as metabolic activation and the intricate nature of the reproductive cycle. This guide will delve into the available data to provide a clear comparison and discuss the potential reasons for the observed differences between in vitro and in vivo findings.

Quantitative Data Comparison

The following tables summarize the key quantitative data from both in vivo and in vitro studies on this compound toxicity.

Table 1: In Vivo Reproductive and Developmental Toxicity of this compound in Rats

Study TypeSpeciesRoute of AdministrationKey FindingsNOAEL (No-Observed-Adverse-Effect Level)
Extended One-Generation Reproductive Toxicity StudyWistar RatOral (encapsulated)Testicular toxicity in males, reduced pup body weights in F1 and F2 offspring, liver toxicity.3 mg/kg bw/day for general systemic and developmental toxicity; 10 mg/kg bw/day for fertility and reproductive performance.
Repeated Dose and Reproduction Toxicity StudiesRatOralConsistent adverse effects on the male reproductive system.25 mg/kg bw/day for male reproductive toxicity.

Table 2: In Vitro Toxicity of this compound

Assay TypeCell Line(s)Endpoint MeasuredThis compound Concentration Range TestedKey Findings
CytotoxicityNot specifiedCell Viability1 nM - 100 µMNo negative effect on cell viability.[1][2]
Genotoxicity (CHO/HPRT Mutation Assay)CHO-K1Gene MutationUp to 100 µMNo mutagenic activity observed.[1][2]
Genotoxicity (γH2AX biomarker)CHO-K1, HeLaDNA Double-Strand BreaksUp to 100 µMNo induction of DNA double-strand breaks.[1]
Estrogen Receptor (ER) Agonist ActivityHeLa9903Luciferase Reporter Gene Activation1 nM - 100 µMNo agonistic activity towards the estrogen receptor.
Androgen Receptor (AR) Agonist ActivityMDA-kb2Luciferase Reporter Gene Activation1 nM - 100 µMNo agonistic activity towards the androgen receptor.
NF-κB Signaling Pathway ActivationHEK 293/pGL4.32Luciferase Reporter Gene Activation50 µMNo activation of the NF-κB signaling pathway.
NRF2 Signaling Pathway ActivationHEK 293/pGL4.37Luciferase Reporter Gene Activation50 µMNo activation of the NRF2 signaling pathway.

Experimental Protocols

In Vivo Reproductive Toxicity Studies (Following OECD Guidelines)

The in vivo reproductive toxicity of this compound has been assessed using protocols that align with the Organization for Economic Co-operation and Development (OECD) guidelines, primarily the Two-Generation Reproduction Toxicity Study (OECD TG 416) and the Extended One-Generation Reproductive Toxicity Study (OECD TG 443).

Objective: To evaluate the effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, development of the conceptus, and parturition. The extended one-generation study also assesses developmental neurotoxicity and immunotoxicity in the offspring.

Methodology:

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Administration: this compound is administered to parental (P) generation animals for a defined period before mating, during mating, and for females, throughout gestation and lactation. The F1 generation is also exposed to the substance from weaning until maturity.

  • Dosage: Multiple dose groups are used, along with a control group.

  • Endpoints Evaluated:

    • Parental Generation (P): Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, and parturition. At termination, a full necropsy is performed with a focus on reproductive organs.

    • First Filial Generation (F1): Viability, clinical signs, body weight, sex ratio, anogenital distance, and developmental landmarks (e.g., eye and ear opening, incisor eruption). Selected F1 animals are raised to maturity and assessed for reproductive performance to produce an F2 generation.

    • Histopathology: Detailed microscopic examination of reproductive organs (testes, epididymides, ovaries, uterus) and other target organs is conducted.

In Vitro Toxicity Assays

The following are detailed methodologies for the key in vitro experiments cited in this guide.

1. Cytotoxicity - Resazurin Assay

Objective: To assess the effect of this compound on cell viability by measuring metabolic activity.

Methodology:

  • Cell Culture: Cells (e.g., HeLa, CHO-K1) are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are exposed to a range of this compound concentrations for a specified period (e.g., 24 hours).

  • Resazurin Addition: The culture medium is replaced with a medium containing resazurin, a blue, non-fluorescent dye.

  • Incubation: Plates are incubated to allow viable, metabolically active cells to reduce resazurin to the pink, highly fluorescent resorufin.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

2. Genotoxicity - CHO/HPRT Gene Mutation Assay

Objective: To detect the potential of this compound to induce gene mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus in Chinese Hamster Ovary (CHO) cells.

Methodology:

  • Cell Culture and Treatment: CHO cells are exposed to various concentrations of this compound, with and without metabolic activation (e.g., S9 fraction), for a short period (e.g., 3-5 hours).

  • Phenotypic Expression: After treatment, cells are cultured in a non-selective medium for a period (typically 7-9 days) to allow for the expression of any induced mutations.

  • Mutant Selection: Cells are then cultured in a medium containing a selective agent, 6-thioguanine (6-TG). Wild-type cells with a functional HPRT enzyme will incorporate 6-TG into their DNA, leading to cell death. Mutant cells lacking a functional HPRT enzyme will survive and form colonies.

  • Colony Counting: After an incubation period, colonies are fixed, stained, and counted.

  • Data Analysis: The mutant frequency is calculated by dividing the number of mutant colonies by the total number of viable cells.

3. Endocrine Activity - Luciferase Reporter Gene Assay

Objective: To determine if this compound can activate the estrogen receptor (ER) or androgen receptor (AR).

Methodology:

  • Cell Lines: Stably transfected cell lines expressing the ER or AR and a reporter gene (e.g., luciferase) linked to a hormone-responsive element are used (e.g., HeLa9903 for ER, MDA-kb2 for AR).

  • Cell Culture and Treatment: Cells are seeded in multi-well plates and then exposed to a range of this compound concentrations. Positive controls (e.g., 17β-estradiol for ER, dihydrotestosterone for AR) and a vehicle control are included.

  • Incubation: Cells are incubated for a sufficient time to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay: Cells are lysed, and a luciferase substrate is added. The light produced by the luciferase enzyme is measured using a luminometer.

  • Data Analysis: The results are expressed as fold induction of luciferase activity compared to the vehicle control.

Visualization of Pathways and Workflows

Experimental Workflow for In Vitro Toxicity Assessment

G cluster_assays In Vitro Assays cytotoxicity Cytotoxicity Assay (e.g., Resazurin) data Data Acquisition (Fluorescence, Colony Count, Luminescence) cytotoxicity->data genotoxicity Genotoxicity Assay (e.g., CHO/HPRT) genotoxicity->data endocrine Endocrine Activity Assay (e.g., Luciferase Reporter) endocrine->data This compound This compound Exposure (Varying Concentrations) cells Cell Culture (e.g., HeLa, CHO-K1, MDA-kb2) This compound->cells cells->cytotoxicity cells->genotoxicity cells->endocrine analysis Data Analysis and Endpoint Determination data->analysis

Caption: Workflow for assessing this compound's in vitro toxicity.

Signaling Pathways Investigated for this compound's Effects

G cluster_receptors Nuclear Receptors cluster_stress Stress Response Pathways ER Estrogen Receptor (ER) Gene_Expression Target Gene Expression ER->Gene_Expression AR Androgen Receptor (AR) AR->Gene_Expression NFkB NF-κB Pathway Inflammation Inflammation NFkB->Inflammation NRF2 NRF2 Pathway Antioxidant_Response Antioxidant Response NRF2->Antioxidant_Response This compound This compound This compound->ER Binding? This compound->AR Binding? This compound->NFkB Activation? This compound->NRF2 Activation?

Caption: Investigated signaling pathways for this compound's toxicity.

Discussion: Bridging the Gap Between In Vitro and In Vivo Data

A significant challenge in the toxicological assessment of this compound is the apparent discrepancy between in vivo evidence of reproductive toxicity and the largely negative findings from a battery of in vitro assays. Several factors may contribute to this gap:

  • Metabolic Activation: The metabolism of this compound in vivo may produce metabolites that are responsible for the observed reproductive toxicity. Standard in vitro assays, even those including a liver S9 fraction, may not fully recapitulate the complex metabolic pathways that occur in a whole organism. In vitro metabolism studies have shown that this compound is converted to metabolites such as lysmerol and lysmerylic acid. The toxic potential of these and other secondary metabolites needs to be thoroughly investigated and correlated with in vivo findings.

  • Complexity of the Reproductive Cycle: Reproductive toxicity is a complex endpoint involving multiple organs, cell types, and hormonal signaling pathways that interact over an extended period. Simple in vitro models using single cell types are unlikely to capture the full spectrum of potential adverse effects on processes like spermatogenesis, ovulation, fertilization, implantation, and embryonic development.

  • In Vitro to In Vivo Extrapolation (IVIVE): Translating effective concentrations from in vitro assays to equivalent in vivo doses is a major challenge in toxicology. This process, known as reverse dosimetry, requires sophisticated physiologically based toxicokinetic (PBTK) models to accurately predict the internal dose at the target tissue. For this compound, the lack of a clear in vitro effect at the concentrations tested makes such extrapolation difficult and suggests that the critical toxic mechanism may not be captured by the current in vitro models.

  • Limitations of Current In Vitro Models: While valuable for screening and mechanistic studies, the currently available in vitro models for reproductive toxicity have limitations. There is a need for more complex and physiologically relevant in vitro systems, such as 3D organoids and microphysiological systems ("organs-on-a-chip"), that can better mimic the intricate environment of the reproductive tract.

Conclusion and Future Directions

The available data on this compound toxicity present a clear case of in vivo reproductive and developmental toxicity in animal models. In contrast, the current battery of standard in vitro assays has not consistently identified a clear mechanism or a direct toxic effect that would predict this outcome. This disparity underscores the current limitations of relying solely on these in vitro models for the comprehensive safety assessment of reproductive toxicants.

Future research should focus on:

  • Developing and validating more advanced in vitro models that better recapitulate the complexity of the reproductive system.

  • Investigating the role of this compound's metabolites in its reproductive toxicity.

  • Improving in vitro to in vivo extrapolation models to provide more accurate predictions of in vivo effects from in vitro data.

By addressing these research gaps, the scientific community can enhance the predictive power of non-animal testing methods and ensure a more robust and reliable safety assessment of chemicals like this compound.

References

A Comparative Guide to the Cross-Laboratory Validation of Lilial Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Method Performance

The two primary analytical techniques employed for the determination of Lilial are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD). The following tables summarize the quantitative performance parameters of these methods as reported in various studies. It is important to note that these results were obtained in different laboratories under varying conditions, and direct comparison should be considered with this in mind.

Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[2]

ParameterReported Value(s)MatrixReference(s)
**Linearity (R²) **≥ 0.995Cosmetics[3]
Limit of Quantification (LOQ) 2 - 20 µg/gCosmetics[3]
Intra-day Recovery (Accuracy) 84.4% - 119%Cosmetics[3]
Inter-day Recovery (Accuracy) 85.1% - 116%Cosmetics
Intra-day Precision (%CV) < 13.5%Cosmetics
Inter-day Precision (%CV) < 13.5%Cosmetics
High-Performance Liquid Chromatography (HPLC-DAD) Performance Data

HPLC coupled with a DAD detector is another robust method for the simultaneous determination of multiple fragrance allergens, including this compound.

ParameterReported Value(s)MatrixReference(s)
Linearity (r²) > 0.99Scented Products
Accuracy SatisfactoryScented Products
Precision SatisfactoryScented Products

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using GC-MS and HPLC-DAD, based on protocols described in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Analysis

This protocol is a generalized procedure based on common practices for the analysis of fragrance allergens in cosmetic matrices.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Weigh 0.1 - 1.0 g of the cosmetic sample into a centrifuge tube.

  • Add a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane and ethanol).

  • Vortex the mixture for several minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the organic and aqueous/solid phases.

  • Collect the organic supernatant containing the extracted analytes.

  • The extraction process may be repeated to improve recovery.

  • The combined organic extracts are then typically dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen.

  • The final extract is reconstituted in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 - 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50 - 70 °C, hold for 1 - 2 minutes.

    • Ramp: 5 - 10 °C/min to 280 - 300 °C, hold for 5 - 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound (e.g., m/z 147, 189, 204). Full scan mode can be used for initial identification.

3. Quality Control

  • Internal Standard: Use of an internal standard (e.g., deuterated analogue or a compound with similar chemical properties not present in the sample) is recommended for accurate quantification.

  • Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound.

  • Blanks: Procedural blanks should be analyzed to monitor for contamination.

  • Spiked Samples: Matrix-spiked samples should be analyzed to assess recovery and matrix effects.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method

This protocol is based on a published method for the simultaneous determination of 24 fragrance allergens, including this compound.

1. Sample Preparation

  • Sample preparation for HPLC analysis typically involves extraction with a suitable solvent, such as acetonitrile or methanol, followed by filtration to remove particulate matter. The specific extraction procedure will depend on the sample matrix.

2. HPLC-DAD Instrumentation and Conditions

  • HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using acetonitrile and water is commonly employed.

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Injection Volume: 10 - 20 µL.

  • DAD Wavelengths: Monitoring at multiple wavelengths (e.g., 210, 254, and 280 nm) is recommended for the simultaneous detection of various fragrance allergens. The specific wavelength for this compound quantification should be optimized based on its UV spectrum.

3. Quality Control

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase.

  • System Suitability: Perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Spiked Samples: Analyze spiked samples to determine the method's accuracy and assess matrix effects.

Visualizing the Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for the GC-MS and HPLC-DAD analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

GC-MS analytical workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Scented Product Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

References

Assessing the Safety of Lilial Alternatives in Fragrances: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fragrance industry is undergoing a significant transition as regulatory bodies phase out ingredients with potential health concerns. One such ingredient is Butylphenyl methylpropional, commonly known as Lilial, which has been banned in the European Union due to its classification as a reproductive toxicant.[1][2][3] This has spurred the development and adoption of alternative fragrance ingredients. This guide provides a comparative safety assessment of prominent this compound alternatives, focusing on toxicological data and experimental methodologies to aid researchers and professionals in making informed decisions.

Comparative Toxicological Data of this compound and its Alternatives

The following table summarizes the available quantitative toxicological data for this compound and four of its potential replacements: Nympheal™, Lilybelle®, 2-Phenoxyethyl Isobutyrate, and Linalool. It is important to note that comprehensive public data for some newer, proprietary molecules like Nympheal™ and Lilybelle® is limited.

Toxicological EndpointThis compound (Butylphenyl methylpropional)Nympheal™Lilybelle®2-Phenoxyethyl IsobutyrateLinalool
CAS Number 80-54-61637294-12-21378867-81-2103-60-678-70-6
Acute Oral Toxicity (LD50, rat) 1390 mg/kg bw>2000 mg/kg bw[4]Data Not Available>2 - < 5 mL/kg bw (mouse)2790 mg/kg
Skin Sensitization Moderate sensitizer[5]Evidence of sensitization (EC3 = 25%)"No chemical sensitizers" (qualitative statement)No sensitizing effect @ 4% (human)Weak sensitizer (EC3 around 30%)
Genotoxicity (Ames test) NegativeNon-mutagenicData Not AvailableNot mutagenic in Ames TestConsistently negative
Repeated Dose Toxicity (Oral) NOAEL: Data not readily available in reviewed sourcesNOAEL = 150 mg/kg bw/day (28-day study, rat)Data Not AvailableNOEL >1000 mg/kg bw/day (13-week dermal study, rat - systemic toxicity)NOAEL for local effects = 250 mg/kg bw/day (dermal)
Reproductive/Developmental Toxicity Classified as Repr. 1B (May damage fertility or the unborn child)Data Not Available in public domainData Not Available in public domainNo NOAEL available; exposure is below the Threshold of Toxicological Concern (TTC)Maternal NOAEL = 500 mg/kg/day; Developmental NOAEL ≥ 1000 mg/kg/day (rat)

Note: Data for proprietary molecules like Nympheal™ and Lilybelle® are often held by the manufacturers and may not be fully available in the public domain. The absence of data in this table reflects the lack of publicly accessible information at the time of this review.

Experimental Protocols for Key Toxicological Endpoints

The safety assessment of fragrance ingredients relies on a battery of standardized tests, primarily following the Organization for Economic Co-operation and Development (OECD) guidelines. Below are detailed methodologies for key toxicological endpoints.

Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

  • Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals (typically rats) for 90 days.

  • Methodology:

    • Animal Model: Usually young, healthy adult rodents. At least 10 males and 10 females per group.

    • Dose Groups: A control group and at least three dose levels are used. The highest dose is selected to induce toxic effects but not death or severe suffering.

    • Administration: The substance is typically administered by gavage, or mixed in the diet or drinking water.

    • Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly.

    • Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

    • Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are examined microscopically.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the effects of prenatal exposure on the pregnant animal and the developing organism.

  • Principle: The test substance is administered to pregnant animals during the period of organogenesis.

  • Methodology:

    • Animal Model: Typically pregnant rats or rabbits (at least 20 pregnant females per group).

    • Dose Groups: A control group and at least three dose levels are used. The highest dose should induce some maternal toxicity but not more than 10% mortality.

    • Administration: The substance is administered daily, usually by oral gavage, from implantation to the day before cesarean section.

    • Maternal Observations: Females are observed for clinical signs, body weight, and food consumption.

    • Uterine Examination: Near term, the females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

    • Fetal Examination: Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Endpoints: Maternal NOAEL and Developmental NOAEL are determined.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This is a widely used in vitro test to assess the mutagenic potential of a substance.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are mutated to require a specific amino acid (e.g., histidine) for growth. The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Methodology:

    • Test System: At least five strains of bacteria are used to detect different types of mutations.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in the body.

    • Procedure: The bacteria, test substance, and S9 mix (if used) are combined and plated on a minimal agar medium.

    • Incubation: The plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD 442d)

This in vitro method is used to support the discrimination between skin sensitizers and non-sensitizers.

  • Principle: This assay is based on the second key event in the Adverse Outcome Pathway (AOP) for skin sensitization: the activation of keratinocytes. It measures the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway in a human keratinocyte cell line.

  • Methodology:

    • Test System: A modified human keratinocyte cell line (e.g., KeratinoSens™) containing a luciferase gene under the control of an ARE element.

    • Procedure: The cells are exposed to various concentrations of the test substance for a defined period.

    • Measurement: If the substance is a sensitizer, it will activate the Nrf2 pathway, leading to the expression of the luciferase gene. The amount of light produced is measured using a luminometer.

    • Endpoint: The result is expressed as the concentration at which a statistically significant induction of luciferase activity is observed.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Fragrance Ingredient Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a new fragrance ingredient, incorporating key in vitro and in vivo tests.

G cluster_0 Initial Screening & In Vitro Testing cluster_1 In Vivo Testing (if required) cluster_2 Risk Assessment QSAR & Read-Across QSAR & Read-Across Ames Test (OECD 471) Ames Test (OECD 471) QSAR & Read-Across->Ames Test (OECD 471) In Vitro Micronucleus (OECD 487) In Vitro Micronucleus (OECD 487) Ames Test (OECD 471)->In Vitro Micronucleus (OECD 487) Skin Sensitization (OECD 442d) Skin Sensitization (OECD 442d) In Vitro Micronucleus (OECD 487)->Skin Sensitization (OECD 442d) Acute Toxicity Acute Toxicity Skin Sensitization (OECD 442d)->Acute Toxicity Repeated Dose Toxicity (OECD 408) Repeated Dose Toxicity (OECD 408) Acute Toxicity->Repeated Dose Toxicity (OECD 408) Reproductive/Developmental Toxicity (OECD 414) Reproductive/Developmental Toxicity (OECD 414) Repeated Dose Toxicity (OECD 408)->Reproductive/Developmental Toxicity (OECD 414) NOAEL Determination NOAEL Determination Reproductive/Developmental Toxicity (OECD 414)->NOAEL Determination Exposure Assessment Exposure Assessment NOAEL Determination->Exposure Assessment Margin of Safety Calculation Margin of Safety Calculation Exposure Assessment->Margin of Safety Calculation Safe Use Determination Safe Use Determination Margin of Safety Calculation->Safe Use Determination

Figure 1: Experimental Workflow for Safety Assessment
Signaling Pathway for Skin Sensitization

This diagram illustrates the Keap1-Nrf2-ARE signaling pathway, which is a key mechanism in skin sensitization induced by fragrance allergens.

G cluster_0 Cytoplasm cluster_1 Nucleus Sensitizer Sensitizer Keap1 Keap1 Sensitizer->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binds to Gene_Expression Expression of Cytoprotective Genes ARE->Gene_Expression Initiates

Figure 2: Skin Sensitization Signaling Pathway

Conclusion

The transition away from this compound necessitates a thorough evaluation of its alternatives. While promising options like Nympheal™, Lilybelle®, 2-Phenoxyethyl Isobutyrate, and Linalool are available, a complete, publicly accessible toxicological profile for each is not always available. This guide summarizes the current state of knowledge to assist researchers in navigating this evolving landscape. A continued commitment to standardized testing and data transparency will be crucial for ensuring the safety of new fragrance ingredients.

References

A Comparative Guide to Biomarkers for Lilial Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated urinary biomarkers for assessing exposure to Lilial (also known as Butylphenyl Methylpropional or p-BMHCA), a synthetic fragrance ingredient. The information presented herein is intended to assist researchers in selecting appropriate biomarkers and analytical methodologies for toxicological and biomonitoring studies.

Comparison of Urinary Biomarkers for this compound Exposure

The primary route of this compound metabolism involves oxidation and reduction, leading to the formation of several urinary metabolites that serve as reliable biomarkers of exposure. The following table summarizes the quantitative performance of the key validated biomarkers.

BiomarkerLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Accuracy (%)Intra-day Precision (%)Inter-day Precision (%)
Lysmerol0.0350.1090-1105-105-10
Lysmerylic Acid0.12 - 0.150.36 - 0.4590-1105-105-10
Hydroxylated Lysmerylic Acid0.12 - 0.150.36 - 0.4590-1105-105-10
4-tert-Butylbenzoic Acid (TBBA)0.12 - 0.150.36 - 0.4590-1105-105-10

Data compiled from a validated UPLC-MS/MS method for human biomonitoring.[1][2]

Experimental Protocols

Quantification of this compound Metabolites in Urine via UPLC-MS/MS

This protocol outlines a validated method for the simultaneous determination of lysmerol, lysmerylic acid, hydroxylated lysmerylic acid, and 4-tert-butylbenzoic acid (TBBA) in human urine.[1][3]

a. Sample Preparation

  • To 1 mL of urine, add stable isotope-labeled internal standards for each analyte.

  • Perform enzymatic cleavage of glucuronide conjugates using β-glucuronidase.

  • Conduct liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., dichloromethane).[4]

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatize the dried residue. For the determination of lysmerol, derivatization with 3-nitrophthalic acid anhydride is required.

  • Reconstitute the derivatized sample in the mobile phase for analysis.

b. UPLC-MS/MS Conditions

  • Chromatography System: Ultra-High Pressure Liquid Chromatography (UPLC) system.

  • Mass Spectrometer: Tandem mass spectrometer (MS/MS).

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Quantification: Achieved by standard addition using stable isotope-labeled authentic reference standards.

c. Validation Parameters

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra- and inter-day), and robustness according to established guidelines.

Visualized Pathways and Workflows

Metabolic Pathway of this compound

The metabolic conversion of this compound into its primary urinary biomarkers is a key aspect of its toxicokinetics. The following diagram illustrates this pathway.

G This compound This compound (Butylphenyl methylpropional) Lysmerol Lysmerol (Alcohol Metabolite) This compound->Lysmerol Reduction Lysmerylic_Acid Lysmerylic Acid (Carboxylic Acid Metabolite) This compound->Lysmerylic_Acid Oxidation Urine Urinary Excretion Lysmerol->Urine Hydroxylated_Lysmerylic_Acid Hydroxylated Lysmerylic Acid Lysmerylic_Acid->Hydroxylated_Lysmerylic_Acid Hydroxylation TBBA 4-tert-Butylbenzoic Acid (TBBA) Lysmerylic_Acid->TBBA Oxidation Lysmerylic_Acid->Urine Hydroxylated_Lysmerylic_Acid->Urine TBBA->Urine

Caption: Metabolic pathway of this compound to its urinary biomarkers.

Experimental Workflow for Biomarker Analysis

The following diagram outlines the general workflow for the analysis of this compound metabolites in biological samples.

G Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (Enzymatic Cleavage, LLE, Derivatization) Sample_Collection->Sample_Preparation UPLC_MSMS UPLC-MS/MS Analysis Sample_Preparation->UPLC_MSMS Data_Analysis Data Analysis (Quantification using Internal Standards) UPLC_MSMS->Data_Analysis Results Results (Biomarker Concentrations) Data_Analysis->Results

Caption: General workflow for urinary biomarker analysis.

Signaling Pathways Implicated in this compound Toxicity

While some signaling pathways have been investigated in relation to this compound exposure, current evidence suggests a lack of direct activation of certain pathways. However, mitochondrial toxicity has been identified as a potential mechanism of action.

Pathways Not Activated by this compound

Studies have shown that this compound and its metabolites do not significantly activate the NF-κB and NRF2 signaling pathways. Furthermore, they do not exhibit agonistic activity towards estrogen or androgen receptors .

Hypothesized Mitochondrial Toxicity Pathway

Some evidence suggests that this compound may induce mitochondrial toxicity. It has been proposed that this compound targets and inhibits complexes I and II of the mitochondrial electron transport chain. This inhibition can lead to an increase in the generation of reactive oxygen species (ROS) and a subsequent decrease in intracellular ATP levels.

G cluster_0 Mitochondrial Electron Transport Chain This compound This compound Exposure Complex_I Complex I This compound->Complex_I Inhibition Complex_II Complex II This compound->Complex_II Inhibition Mitochondrion Mitochondrion ETC Electron Transport Chain ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage ATP Decreased ATP Production ETC->ATP Impaired Respiration Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage ATP->Cellular_Damage Oxidative_Stress->Cellular_Damage

Caption: Hypothesized pathway of this compound-induced mitochondrial toxicity.

References

A Comparative Meta-analysis of Lilial's Reproductive Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of reproductive toxicity studies on Butylphenyl methylpropional, commonly known as Lilial. It aims to offer an objective comparison with available alternatives, supported by experimental data, to inform research and development in the cosmetic and pharmaceutical industries.

Executive Summary

This compound has been classified as a substance toxic for reproduction (Repr. 1B) by the European Chemicals Agency (ECHA), leading to its prohibition in cosmetic products in the European Union since March 2022.[1][2][3] Animal studies have consistently demonstrated its adverse effects on the male reproductive system. The primary mechanism of toxicity appears to be direct testicular damage rather than a primary endocrine-disrupting effect.[4] This guide synthesizes the available quantitative toxicity data, details the experimental methodologies used in key studies, and provides a comparative look at potential alternatives.

Quantitative Toxicity Data

The following tables summarize the available No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) data for this compound and its alternatives.

Table 1: Reproductive and Developmental Toxicity Data for this compound (Butylphenyl methylpropional)

Study TypeSpeciesRoute of AdministrationNOAELLOAELKey Effects Observed at LOAEL
One-Generation Reproduction Toxicity (OECD 443)RatOral (gavage)25 mg/kg bw/day (male reproductive organs)50 mg/kg bw/dayTesticular atrophy, decreased sperm count and motility
Developmental ToxicityRatOral3 mg/kg bw/day10 mg/kg bw/dayReduced pup body weights
Repeated Dose 90-dayRatOral25 mg/kg bw/day-Effects on male reproductive organs
Acute ToxicityRatOral (single dose)-50 mg/kg bwTesticular atrophy in 2 out of 5 animals

Data sourced from SCCS opinions and related toxicological studies.

Table 2: Comparative Reproductive Toxicity Data for this compound Alternatives

SubstanceCAS NumberStudy TypeSpeciesRoute of AdministrationNOAELKey Findings
Hydroxycitronellal107-75-5Combined Repeated Dose & Repro/Dev Toxicity Screening (OECD 422)RatDrinking Water297 mg/kg/dayNo adverse effects on fertility or development observed up to the highest dose tested.[5]
Florol® (2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol)63500-71-0Reproductive / Developmental Toxicity Screening TestRatOral (gavage)1000 mg/kg/dayNo treatment-related adverse effects on parental generation or F1 pups.
MugalProprietaryNo publicly available reproductive toxicity data found.----

Experimental Protocols

The following sections detail the methodologies for key types of experiments cited in the assessment of this compound's reproductive toxicity.

In Vivo Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

This study design is crucial for assessing the effects of a substance on all phases of the reproductive cycle.

  • Animal Model: Wistar rats are typically used, with a sufficient number of animals per group to achieve at least 20 pregnant females at term.

  • Dosage: At least three dose levels and a control group are used. The test substance is often administered orally via gavage, in the diet, or in drinking water.

  • Exposure Period: For the parent (F0) generation, exposure begins before mating and continues through gestation and lactation. The first-generation (F1) offspring are exposed from weaning through their own mating and the weaning of the second-generation (F2) litters.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, sperm parameters (motility, morphology, count), mating and fertility indices, gestation length, and organ weights. Histopathology of reproductive organs is also performed.

    • Offspring: Viability, clinical signs, body weight, sex ratio, anogenital distance, and developmental landmarks (e.g., eye and ear opening, balano-preputial separation, vaginal opening).

In Vitro Assays for Endocrine Disruption Potential

These assays are used to screen for potential hormonal activities of a substance.

  • Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assays:

    • Cell Lines: Human cell lines, such as HeLa9903 (for estrogenicity) and MDA-kb2 (for androgenicity), are commonly used. These cells are stably transfected with the respective hormone receptor and a reporter gene (e.g., luciferase).

    • Procedure: Cells are exposed to a range of concentrations of the test substance. If the substance binds to and activates the receptor, it will drive the expression of the luciferase gene.

    • Data Analysis: The luminescence produced is measured and compared to that of a vehicle control and a positive control (e.g., 17β-estradiol for ER, dihydrotestosterone for AR).

  • CHO/HPRT Mutation Assay:

    • Purpose: To assess the potential for gene mutations.

    • Cell Line: Chinese Hamster Ovary (CHO) cells.

    • Procedure: Cells are treated with the test substance, with and without metabolic activation (using a rat liver S9 fraction). The assay measures mutations in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.

    • Endpoint: The frequency of mutant colonies is determined.

Mechanism of Toxicity and Signaling Pathways

The reproductive toxicity of this compound is primarily attributed to its direct effects on the testes. Evidence suggests that it impacts both Sertoli and Leydig cells, which are crucial for spermatogenesis and steroidogenesis, respectively.

Experimental Workflow for Investigating Testicular Toxicity

The following diagram illustrates a typical workflow for investigating the testicular toxicity of a compound like this compound.

G cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro / Ex Vivo Studies in_vivo_dosing Animal Dosing (e.g., Rat, Oral Gavage) necropsy Necropsy & Organ Weight Analysis in_vivo_dosing->necropsy hormone_analysis Serum Hormone Levels (Testosterone, LH, FSH) in_vivo_dosing->hormone_analysis histopathology Testis & Epididymis Histopathology necropsy->histopathology sperm_analysis Sperm Analysis (Count, Motility, Morphology) necropsy->sperm_analysis sertoli_culture Isolated Sertoli Cell Culture histopathology->sertoli_culture Hypothesis Generation leydig_culture Isolated Leydig Cell Culture histopathology->leydig_culture gene_expression Gene Expression Analysis (qPCR) sertoli_culture->gene_expression protein_expression Protein Expression Analysis (Western Blot) sertoli_culture->protein_expression leydig_culture->gene_expression leydig_culture->protein_expression steroidogenesis_assay Steroidogenesis Assay (H295R cells) leydig_culture->steroidogenesis_assay

Caption: Workflow for assessing testicular toxicity.

Postulated Mechanism of this compound-Induced Testicular Toxicity

This compound exposure in animal models has been shown to reduce testosterone levels. This suggests an interference with the steroidogenesis pathway within the Leydig cells of the testes. The following diagram illustrates the key steps in testosterone synthesis and potential points of disruption.

G cluster_cell Leydig Cell cluster_mito Mitochondria Cholesterol Cholesterol StAR StAR Protein Cholesterol->StAR Transport Pregnenolone Pregnenolone 3betaHSD 3β-HSD Pregnenolone->3betaHSD Progesterone Progesterone 17alpha_hydroxylase 17α-hydroxylase/17,20-lyase Progesterone->17alpha_hydroxylase Androstenedione Androstenedione 17betaHSD 17β-HSD Androstenedione->17betaHSD Testosterone Testosterone P450scc P450scc StAR->P450scc P450scc->Pregnenolone 3betaHSD->Progesterone 17alpha_hydroxylase->Androstenedione 17betaHSD->Testosterone This compound This compound This compound->StAR Inhibition? This compound->P450scc Inhibition? This compound->3betaHSD Inhibition?

Caption: Potential disruption of steroidogenesis by this compound.

Conclusion

The available data strongly support the classification of this compound as a reproductive toxicant, with in vivo studies consistently demonstrating adverse effects on the male reproductive system at relatively low oral doses. While some in vitro assays for endocrine disruption have yielded negative or weak results, the overall weight of evidence from animal studies indicates a clear hazard.

For professionals in research and development, the data necessitate the substitution of this compound in product formulations. Alternatives such as Hydroxycitronellal and Florol® present significantly better toxicological profiles with much higher NOAELs for reproductive effects. However, a complete safety assessment, including potential skin sensitization and other toxicological endpoints, is essential when considering any alternative. Further research into the precise molecular mechanisms of this compound's testicular toxicity could provide valuable insights for the safety assessment of other fragrance ingredients.

References

Safety Operating Guide

Proper Disposal of Lilial: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Lilial, also known as Butylphenyl Methylpropional (p-BMHCA). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. This compound is classified as a substance with reproductive toxicity and is recognized as an environmental hazard, necessitating stringent disposal protocols.[1][2][3][4][5]

I. Understanding the Hazards

This compound is harmful if swallowed, causes skin irritation, and may provoke an allergic skin reaction. It is suspected of damaging fertility or the unborn child. Furthermore, it is toxic to aquatic life with long-lasting effects. Due to these hazards, this compound is banned for use in cosmetic products in the European Union and other regions.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from safety data sheets. This information is critical for risk assessment and proper handling.

PropertyValueReference
UN Number UN3082
UN Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (p-t-Butyl-alpha-methylhydrocinnamic aldehyde)
Transport Hazard Class 9
Packing Group III
Acute Oral Toxicity (LD50) 1390 mg/kg (Rat)
Acute Dermal Toxicity (LD50) > 2000 mg/kg (Rat)
Flash Point >105 °C (closed cup)
Water Solubility 33 mg/L at 20°C

III. Procedural Protocol for Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.

A. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., neoprene).

  • Eye/Face Protection: Use chemical safety goggles.

  • Body Protection: A lab coat is recommended. For larger spills, liquid-impermeable coveralls may be necessary.

B. Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerization: Collect this compound waste in a dedicated, clearly labeled, and sealed container. The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound" or "Butylphenyl Methylpropional." The label should also indicate the associated hazards (e.g., "Toxic," "Environmentally Hazardous").

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents. Keep the container tightly closed and cool.

C. Spill Management:

  • Immediate Action: In case of a spill, evacuate non-essential personnel from the area. Remove all sources of ignition.

  • Containment: For small spills, contain the liquid using inert absorbent materials such as sand, vermiculite, or diatomaceous earth.

  • Cleanup: Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to the appropriate environmental health and safety officer.

D. Final Disposal:

  • Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the general trash.

  • Professional Disposal Service: Arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal company. These companies can ensure the material is transported and treated at a permitted facility.

  • Documentation: Maintain records of all hazardous waste disposal activities, including manifests and certificates of disposal.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Lilial_Disposal_Workflow cluster_0 Waste Generation & Handling cluster_1 Spill or No Spill? cluster_2 Spill Response Protocol cluster_3 Final Disposal A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Incompatible Waste B->C D Collect in Labeled, Sealed Container C->D E Spill Occurs? D->E F Contain Spill with Inert Absorbent E->F Yes I Store Waste in Designated Hazardous Waste Area E->I No G Collect Contaminated Material into Waste Container F->G H Decontaminate Spill Area G->H H->I J Arrange for Professional Hazardous Waste Disposal I->J K Maintain Disposal Records J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Lilial

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Lilial

This guide provides immediate, essential safety protocols and logistical information for handling this compound (also known as Butylphenyl methylpropional or p-BMHCA) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.

Understanding the Hazards

This compound is a synthetic fragrance ingredient classified with several significant health hazards. Due to its classification as a substance with potential reproductive toxicity (CMR 1B), its use in cosmetics has been banned in the European Union and the United Kingdom.[1][2][3][4] It is crucial to handle this chemical with appropriate caution.

Table 1: Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Skin SensitizationCategory 1/1BH317: May cause an allergic skin reaction.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.
Reproductive ToxicityCategory 1B/2H361: Suspected of damaging fertility or the unborn child.
Hazardous to the Aquatic EnvironmentChronic 2/3H411/H412: Toxic/Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure. All personnel must wear the following PPE when handling this compound.

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Protects against skin irritation and sensitization. Since specific breakthrough time data for this compound is not readily available, it is recommended to use gloves suitable for aldehydes and to change them immediately after contamination or regular intervals. For splash protection, disposable nitrile gloves are acceptable but must be replaced promptly upon contact.
Eye & Face Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and irritation.
Skin & Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination. Impervious clothing is recommended for larger quantities.
Respiratory Protection Not required with adequate ventilation.Use a NIOSH-approved respirator if ventilation is insufficient to control vapor inhalation or during aerosol generation.
Safe Handling and Operational Plan

All manipulations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Verify that an eye wash station and safety shower are accessible.

    • Don all required PPE as specified in Table 2.

  • Handling:

    • Avoid direct contact with skin and eyes.

    • Do not inhale vapors or mists.

    • Keep the container tightly closed when not in use.

    • Do not eat, drink, or smoke in the handling area.

  • Storage:

    • Store in the original, tightly sealed container in a cool, dry place away from light and heat.

    • Store away from incompatible materials and sources of ignition.

  • Spill Management:

    • For small spills, contain the spillage immediately using a non-combustible absorbent material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material and place it into a suitable, sealed container for disposal.

    • Avoid allowing the substance to enter drains or waterways.

  • First Aid:

    • If on skin: Wash immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

Disposal Plan

All this compound waste, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in sealed, properly labeled containers.

  • Disposal Route: Dispose of contents and container in accordance with all local, state, and federal environmental regulations. Do not release into the environment.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_cleanup 3. Post-Handling cluster_emergency 4. Emergency Response prep_area Prepare Work Area (Fume Hood) don_ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle Handle Chemical (Avoid Contact & Inhalation) don_ppe->handle store Store Securely (Cool, Dry, Sealed) handle->store decontaminate Decontaminate Work Area store->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill Occurs contain_spill Collect for Disposal spill->contain_spill Contain & Absorb exposure Personnel Exposure first_aid Seek Medical Attention exposure->first_aid Administer First Aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lilial
Reactant of Route 2
Reactant of Route 2
Lilial

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。